5-Bromo-N1-isopropylbenzene-1,2-diamine
Description
Properties
IUPAC Name |
4-bromo-2-N-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYJCZYMCDLXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731916 | |
| Record name | 4-Bromo-N~2~-(propan-2-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038408-35-3 | |
| Record name | 4-Bromo-N~2~-(propan-2-yl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Bromo-N¹-isopropylbenzene-1,2-diamine from o-Nitroaniline
Introduction
5-Bromo-N¹-isopropylbenzene-1,2-diamine is a valuable substituted o-phenylenediamine (OPD) derivative. Its structural features—a nucleophilic diamine system, a site for further functionalization via the bromo group, and a sterically influencing isopropyl substituent—make it a highly versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Specifically, it serves as a key building block for constructing complex heterocyclic scaffolds, such as benzimidazoles and quinoxalines, which are prominent in medicinal chemistry due to their broad spectrum of biological activities.[1][2]
This in-depth technical guide provides a comprehensive, three-step synthetic pathway starting from the readily available precursor, o-nitroaniline. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms, protocol optimization, and safety considerations. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Strategic Overview of the Synthetic Pathway
The transformation of o-nitroaniline into 5-Bromo-N¹-isopropylbenzene-1,2-diamine is logically executed in three distinct stages. This strategy is dictated by the directing effects of the functional groups and the compatibility of reagents in each step. The sequence ensures high regioselectivity and yield while minimizing competing side reactions.
-
Step 1: Electrophilic Bromination. The synthesis commences with the regioselective bromination of o-nitroaniline to produce 4-bromo-2-nitroaniline. The positions of the amino (-NH₂) and nitro (-NO₂) groups cooperatively direct the incoming electrophile to the desired C4 position.
-
Step 2: N-Alkylation. The secondary intermediate, 4-bromo-N-isopropyl-2-nitroaniline, is then synthesized via N-isopropylation of the amino group of 4-bromo-2-nitroaniline.
-
Step 3: Nitro Group Reduction. The final step involves the chemoselective reduction of the nitro group on the 4-bromo-N-isopropyl-2-nitroaniline intermediate to yield the target diamine. This reduction must be performed under conditions that preserve the sensitive carbon-bromine bond.
Caption: Overall three-step synthetic workflow.
Part 1: Synthesis of 4-Bromo-2-nitroaniline (Intermediate I)
Principle and Mechanistic Insights
The initial step involves the electrophilic aromatic substitution of o-nitroaniline. The amino group is a strongly activating, ortho, para-directing group, while the nitro group is a strongly deactivating, meta-directing group. For an incoming electrophile (Br⁺), the directing effects are as follows:
-
-NH₂ group (at C1): Directs to C2 (blocked), C4, and C6.
-
-NO₂ group (at C2): Directs to C4 and C6.
Both groups reinforce the directing of the bromine atom to the C4 and C6 positions. Steric hindrance from the adjacent nitro group at C2 makes substitution at the C6 position less favorable. Consequently, the bromination occurs with high regioselectivity at the C4 position, yielding 4-bromo-2-nitroaniline as the major product.[3][4]
A modern and efficient method for this transformation utilizes a copper-catalyzed oxidative bromination, which avoids the use of hazardous elemental bromine.[5] In this system, NaBr serves as the bromine source, and Na₂S₂O₈ acts as the oxidant to generate the active brominating species, catalyzed by CuSO₄.
Caption: Mechanism of electrophilic bromination.
Detailed Experimental Protocol
This protocol is adapted from a copper-catalyzed oxidative bromination procedure.[5]
Reagents and Equipment:
-
o-Nitroaniline (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.25 eq)
-
Sodium bromide (NaBr, 1.8 eq)
-
Sodium persulfate (Na₂S₂O₈, 1.4 eq)
-
Acetonitrile (CH₃CN)
-
Deionized water (H₂O)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a round-bottom flask, add o-nitroaniline (e.g., 7.24 mmol, 1.0 g) and a suspension of CuSO₄·5H₂O (1.81 mmol, 0.452 g) in a 2:1 mixture of CH₃CN (20 mL) and H₂O (10 mL).
-
Stir the mixture at room temperature (25 °C) for 15 minutes.
-
Cool the flask in an ice bath to 7 °C.
-
Add NaBr (13.0 mmol, 1.34 g) and Na₂S₂O₈ (10.1 mmol, 2.41 g) simultaneously in three portions over 15 minutes, ensuring the temperature remains low.
-
After the addition is complete, continue stirring the mixture at 7 °C for 2 hours, then allow it to warm to 25 °C and stir for an additional 22 hours.
-
Quench the reaction by adding solid sodium thiosulfate (3.62 mmol, 572 mg) to neutralize any remaining oxidant.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield pure 4-bromo-2-nitroaniline as a yellow solid.[6]
Safety Precautions
-
o-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged exposure.[7] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Persulfate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Acetonitrile: Flammable and toxic. Handle with care in a fume hood.
Characterization Data (Intermediate I)
| Parameter | Expected Value | Reference |
| Appearance | Yellow solid | [6] |
| Yield | ~97% (assay yield) | [5] |
| Melting Point | 110-113 °C | [6] |
| ¹H NMR (CDCl₃) | δ 8.27 (d, 1H), 7.43 (dd, 1H), 6.72 (d, 1H), 6.08 (br s, 2H) | [5] |
| ¹³C NMR (CDCl₃) | δ 143.6, 138.5, 132.6, 128.4, 120.4, 107.9 | [5] |
Part 2: Synthesis of 4-Bromo-N-isopropyl-2-nitroaniline (Intermediate II)
Principle and Mechanistic Insights
The introduction of the isopropyl group onto the nitrogen atom of 4-bromo-2-nitroaniline can be achieved through several N-alkylation methods. A common approach is a direct nucleophilic substitution reaction with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. The amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the amine, increasing its nucleophilicity and neutralizing the HBr byproduct. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile.
An alternative, greener approach is the reductive amination using acetone as the source of the isopropyl group and a reducing agent. However, direct alkylation is often more straightforward for this specific transformation.
Caption: General mechanism of N-isopropylation.
Detailed Experimental Protocol
This is a generalized protocol for N-alkylation of an aniline derivative.
Reagents and Equipment:
-
4-Bromo-2-nitroaniline (1.0 eq)
-
2-Bromopropane (1.5 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitroaniline (e.g., 5.0 mmol, 1.08 g) in anhydrous DMF (20 mL).
-
Add finely powdered potassium carbonate (10.0 mmol, 1.38 g).
-
Add 2-bromopropane (7.5 mmol, 0.70 mL) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Dry the crude product. If necessary, purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 4-bromo-N-isopropyl-2-nitroaniline.
Safety Precautions
-
2-Bromopropane: Flammable, a suspected carcinogen, and an irritant. Handle only in a fume hood with appropriate PPE.
-
DMF: A skin and respiratory irritant. It is also a known teratogen. Avoid contact and inhalation.
-
Potassium Carbonate: Can cause irritation upon contact.
Characterization Data (Intermediate II)
| Parameter | Expected Value | Reference |
| Appearance | Solid | [8] |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [8][9][10] |
| Molecular Weight | 259.1 g/mol | [8][9][10] |
| Purity | ≥95% | [8][10] |
| CAS Number | 683274-50-2 | [8][9][10] |
Part 3: Synthesis of 5-Bromo-N¹-isopropylbenzene-1,2-diamine (Final Product)
Principle and Mechanistic Insights
The final step is the reduction of the aromatic nitro group to a primary amine. This transformation must be performed chemoselectively, leaving the aryl bromide intact. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a very effective method for nitro reduction, but it carries a risk of hydrodebromination (replacement of Br with H), especially under harsh conditions.[11]
A more reliable method for substrates containing sensitive halogens is the use of metal-acid systems. The Bechamp reduction (iron metal in acidic medium) or, more commonly in a lab setting, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) are excellent choices.[12] SnCl₂ acts as a single-electron transfer agent, reducing the nitro group in a stepwise fashion through nitroso and hydroxylamine intermediates to the final amine. The acidic conditions are crucial for the reaction mechanism and for solubilizing the tin byproducts.
Caption: General mechanism of nitro group reduction.
Detailed Experimental Protocol
This protocol uses the SnCl₂/HCl reduction method.
Reagents and Equipment:
-
4-Bromo-N-isopropyl-2-nitroaniline (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Round-bottom flask, magnetic stirrer, ice bath, condenser
Procedure:
-
In a round-bottom flask, suspend 4-bromo-N-isopropyl-2-nitroaniline (e.g., 4.0 mmol, 1.04 g) in ethanol (30 mL).
-
Prepare a solution of SnCl₂·2H₂O (16.0 mmol, 3.61 g) in concentrated HCl (10 mL).
-
Add the SnCl₂/HCl solution to the suspension of the nitro compound. The mixture may become warm.
-
Attach a condenser and heat the reaction mixture to reflux (around 80-90 °C) for 1-3 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully basify the acidic solution by the slow, portion-wise addition of a 6M NaOH solution until the pH is >10. This will precipitate tin hydroxides. Caution: This step is highly exothermic.
-
Extract the aqueous slurry with ethyl acetate or dichloromethane (3 x 50 mL).
-
Filter the combined organic extracts through a pad of Celite to remove any fine tin salt precipitates.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Bromo-N¹-isopropylbenzene-1,2-diamine.
-
The product can be purified by column chromatography if necessary.
Safety Precautions
-
Concentrated HCl: Highly corrosive and gives off toxic fumes. Handle only in a fume hood with acid-resistant gloves and eye protection.
-
NaOH solution: Corrosive. The neutralization step is highly exothermic and should be performed slowly in an ice bath.
-
Flammable Solvents: Keep ethanol and extraction solvents away from ignition sources.
Characterization Data (Final Product)
| Parameter | Expected Value | Reference |
| Appearance | Solid/Oil | [1] |
| Molecular Formula | C₉H₁₃BrN₂ | [1] |
| Molecular Weight | 229.12 g/mol | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 1038408-35-3 | [1] |
Conclusion
This guide outlines a robust and logical three-step synthesis for preparing 5-Bromo-N¹-isopropylbenzene-1,2-diamine from o-nitroaniline. The chosen pathway maximizes regioselectivity in the initial bromination step and employs reliable N-alkylation and chemoselective nitro reduction methodologies. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently and efficiently synthesize this key intermediate for applications in drug discovery and materials science.
References
-
Eur. J. Org. Chem. (2012). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
-
ProQuest. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis. Retrieved from [Link]
-
Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. Retrieved from [Link]
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Alichem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-N-isopropyl-2-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]
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CP Lab Safety. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline, min 95%, 25 grams. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective identification of p-nitroaniline by bromine-mediated polarization of carbon dots. Analyst. Retrieved from [Link]
- Google Patents. (n.d.). CN101838174B - Preparation method of bromo-nitroaniline dye stuff intermediate.
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Bromo-N1-isopropylbenzene-1,2-diamine. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]
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GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
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Scribd. (n.d.). Standard Operating Procedure_Bromine. Retrieved from [Link]
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PubChemLite. (n.d.). 5-bromo-3-fluoro-n1-isopropylbenzene-1,2-diamine. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of N-(1-Ethylpropyl)-o-nitroaniline. Retrieved from [Link]
-
DrugFuture. (n.d.). o-Nitroaniline. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-Bromo-N-isopropyl-5-methoxy-2-nitroaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
NIST WebBook. (n.d.). o-Nitroaniline. Retrieved from [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
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detailed protocol for N-alkylation of 5-bromo-o-phenylenediamine
An In-Depth Technical Guide to the N-Alkylation of 5-bromo-o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylated 5-bromo-o-phenylenediamines are pivotal structural motifs in medicinal chemistry and materials science. The strategic introduction of alkyl groups onto the diamine scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. However, the presence of two nucleophilic amino groups presents a significant synthetic challenge: achieving selective mono-alkylation while avoiding undesired di-alkylation. This guide provides a comprehensive overview of robust and field-proven protocols for the N-alkylation of 5-bromo-o-phenylenediamine, with a focus on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these methodologies. We will explore direct alkylation, highly selective reductive amination, and modern catalytic approaches, complete with detailed step-by-step protocols, mechanistic diagrams, and comparative data.
The Synthetic Challenge: Selectivity in N-Alkylation
The core challenge in the N-alkylation of o-phenylenediamines lies in controlling the degree of substitution. The two amino groups possess similar, but not identical, nucleophilicity. The electronic effect of the bromine atom at position 5, which is para to one amino group and meta to the other, subtly differentiates their reactivity. Direct alkylation with reactive electrophiles like alkyl halides often leads to a mixture of mono-alkylated, di-alkylated, and unreacted starting material, complicating purification and reducing the yield of the desired product.[1] Therefore, the choice of methodology is paramount and must be tailored to the desired outcome.
Methodology I: Reductive Amination for Controlled Mono-Alkylation
Reductive amination is a highly versatile and widely favored method for achieving selective mono-N-alkylation.[2][3] This one-pot procedure involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine. The success of this method hinges on the choice of a reducing agent that is mild enough to not reduce the starting carbonyl compound but potent enough to reduce the formed iminium ion.
Causality Behind the Choice of Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1] Its mild nature and steric bulk make it highly selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde or ketone. This selectivity is crucial as it allows the imine formation to proceed to a significant extent before reduction occurs, minimizing side reactions.
Experimental Protocol: Reductive Amination
Materials:
-
5-bromo-o-phenylenediamine
-
Aldehyde or Ketone (1.1 - 1.5 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen or argon atmosphere, add 5-bromo-o-phenylenediamine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCE to a concentration of 0.1-0.5 M.
-
Imine Formation: Add the desired aldehyde or ketone (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[1]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4 to 24 hours.
-
Work-up: Once the reaction is complete, quench the reaction by the slow and careful addition of a saturated aqueous solution of NaHCO₃. Stir the biphasic mixture vigorously for 20-30 minutes.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Visualization of Reductive Amination
Sources
In-depth Technical Guide to the ¹H NMR Spectral Data of 5-Bromo-N₁-isopropylbenzene-1,2-diamine: A Predicted Analysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed, albeit predicted, analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-N₁-isopropylbenzene-1,2-diamine. Due to the absence of publicly available experimental spectral data for this specific compound, this document leverages established principles of NMR spectroscopy and extensive data from analogous structures to construct a theoretical framework for its characterization. This guide is intended to serve as a valuable resource for researchers anticipating the spectral features of this molecule and as a practical illustration of spectral interpretation for substituted aromatic amines. All data presented herein is theoretical and should be confirmed by experimental validation.
Introduction: The Structural Significance of 5-Bromo-N₁-isopropylbenzene-1,2-diamine
5-Bromo-N₁-isopropylbenzene-1,2-diamine is a substituted ortho-phenylenediamine, a structural motif of significant interest in medicinal chemistry and materials science. The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions, while the diamine core is a versatile precursor for the synthesis of heterocyclic compounds. The N-isopropyl group introduces specific steric and electronic effects that can modulate the compound's reactivity and biological activity. Accurate structural elucidation is paramount for its application, and ¹H NMR spectroscopy is the cornerstone of this characterization.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for 5-Bromo-N₁-isopropylbenzene-1,2-diamine. These predictions are based on established chemical shift ranges for similar functional groups and spin-spin coupling principles. The spectrum is assumed to be recorded in a non-protic solvent such as deuterochloroform (CDCl₃).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 6.85 | d | J ≈ 2.0 Hz | 1H |
| H-4 | ~ 6.75 | dd | J ≈ 8.5, 2.0 Hz | 1H |
| H-3 | ~ 6.60 | d | J ≈ 8.5 Hz | 1H |
| -NH₂ | ~ 3.50 | br s | - | 2H |
| -NH- | ~ 3.40 | br s | - | 1H |
| -CH(CH₃)₂ | ~ 3.30 | sept | J ≈ 6.5 Hz | 1H |
| -CH(CH ₃)₂ | ~ 1.20 | d | J ≈ 6.5 Hz | 6H |
In-depth Spectral Interpretation and Rationale
The Aromatic Region (δ 6.60 - 6.85 ppm)
The trisubstituted benzene ring is expected to give rise to three distinct signals in the aromatic region. The electronic effects of the two amine groups (electron-donating) and the bromine atom (electron-withdrawing and ortho, para-directing) will govern the precise chemical shifts.
-
H-6 (δ ~ 6.85 ppm, doublet): This proton is positioned between the bromine atom and the -NH₂ group. It is expected to be the most deshielded of the aromatic protons due to the proximity of the electronegative bromine. It will appear as a doublet due to coupling with H-4 (meta-coupling), with a small coupling constant (J ≈ 2.0 Hz).
-
H-4 (δ ~ 6.75 ppm, doublet of doublets): This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling). The larger ortho-coupling constant (J ≈ 8.5 Hz) will split the signal into a doublet, and each of these peaks will be further split into a doublet by the smaller meta-coupling to H-6 (J ≈ 2.0 Hz), resulting in a doublet of doublets.
-
H-3 (δ ~ 6.60 ppm, doublet): This proton is adjacent to the N-isopropylamino group and is expected to be the most shielded of the aromatic protons. It will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8.5 Hz).
The Amine Protons (-NH₂ and -NH-, δ ~ 3.40 - 3.50 ppm)
The protons of the primary (-NH₂) and secondary (-NH-) amine groups are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-protic solvent like CDCl₃, they are anticipated in the range of δ 3.40-3.50 ppm. These signals would disappear upon the addition of D₂O, a common technique to confirm the presence of exchangeable protons.
The Isopropyl Group (δ ~ 1.20 and 3.30 ppm)
The isopropyl group gives a characteristic and easily identifiable set of signals.
-
Methine Proton (-CH(CH₃)₂, δ ~ 3.30 ppm, septet): The single methine proton is coupled to the six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet (6+1 = 7 lines), with a coupling constant of approximately 6.5 Hz. Its chemical shift is influenced by the adjacent nitrogen atom.
-
Methyl Protons (-CH(CH₃)₂, δ ~ 1.20 ppm, doublet): The six equivalent protons of the two methyl groups are coupled to the single methine proton. This results in a doublet (1+1 = 2 lines) with the same coupling constant (J ≈ 6.5 Hz). This signal will have an integration value of 6H.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To validate the predicted data, the following is a standard protocol for acquiring the ¹H NMR spectrum of a compound like 5-Bromo-N₁-isopropylbenzene-1,2-diamine.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Apply a 90° pulse angle and a suitable relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
-
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of 5-Bromo-N₁-isopropylbenzene-1,2-diamine with the different proton environments labeled, corresponding to the predicted ¹H NMR data.
Figure 1. Molecular structure of 5-Bromo-N₁-isopropylbenzene-1,2-diamine.
Conclusion
This guide has presented a comprehensive, albeit theoretical, analysis of the ¹H NMR spectrum of 5-Bromo-N₁-isopropylbenzene-1,2-diamine. The predicted chemical shifts, multiplicities, and coupling constants provide a robust framework for the structural elucidation of this molecule. It is imperative that this theoretical data be corroborated by experimental evidence. The provided experimental protocol outlines the necessary steps for acquiring a high-quality ¹H NMR spectrum. This document serves as a testament to the predictive power of NMR spectroscopy and its indispensable role in modern chemical research and drug development.
References
As this guide is based on predicted data, direct citations to experimental spectra are not possible. The following references provide foundational knowledge for the principles of NMR spectroscopy and the interpretation of spectra for similar compounds.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
A Technical Guide to the Predicted ¹³C NMR Spectrum of 5-Bromo-N1-isopropylbenzene-1,2-diamine
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers in drug discovery and chemical synthesis, the ability to accurately predict and interpret NMR spectra is crucial for structure verification and elucidation. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for 5-Bromo-N1-isopropylbenzene-1,2-diamine. By leveraging established principles of substituent chemical shift (SCS) effects, this document explains the causality behind the predicted spectral features, offering a robust framework for spectral assignment. The guide includes a detailed breakdown of the electronic and steric influences of the bromo, amino, and N-isopropyl substituents on the aromatic and aliphatic carbons, a summary of predicted shifts, a standard experimental protocol for data acquisition, and a logical workflow for the prediction process.
Molecular Structure and Carbon Framework
The first step in any spectral prediction is a thorough analysis of the molecule's structure to identify all chemically non-equivalent carbon atoms. For this compound, we can identify nine unique carbon environments.
-
Aromatic Carbons (6): C1 through C6
-
Aliphatic Carbons (3): C7 (methine) and C8/C9 (methyls) of the isopropyl group.

Theoretical Basis: Substituent Effects in ¹³C NMR
The chemical shift of a carbon nucleus in a benzene ring is highly sensitive to the electronic environment, which is modulated by the attached substituents.[1][2] The prediction of aromatic ¹³C chemical shifts can be effectively approximated by starting with the chemical shift of benzene (~128.5 ppm) and applying additive substituent chemical shift (SCS) effects for each substituent.[3] These effects are categorized based on the substituent's position relative to the carbon atom of interest (ipso, ortho, meta, para).
-
Inductive Effects: Electronegative atoms withdraw electron density through the sigma bond network, deshielding nearby carbons and shifting their signals downfield (higher ppm).
-
Resonance (Mesomeric) Effects: Substituents with lone pairs (e.g., -NH₂, -Br) or pi systems can donate or withdraw electron density through the pi system of the ring. Electron-donating groups increase electron density primarily at the ortho and para positions, causing an upfield (lower ppm) shift for these carbons.[1][4]
-
Heavy Atom Effect: For carbons directly bonded to heavy atoms like bromine or iodine, a significant upfield (shielding) shift is observed for the ipso-carbon.[5][6] This is due to spin-orbit coupling, which influences the magnetic shielding of the nucleus.[5]
The three substituents on our target molecule will exert the following primary influences:
-
-NH₂ and -N¹H-isopropyl: Both are strong electron-donating groups (EDGs) through resonance and moderately electron-withdrawing through induction. The net effect is strong shielding at the ortho and para positions.
-
-Br: This substituent is electron-withdrawing by induction but electron-donating by resonance. Furthermore, it introduces a strong shielding "heavy atom effect" on the ipso-carbon (C5).[6]
Logical Workflow for Chemical Shift Prediction
The process of predicting the chemical shifts for the aromatic carbons follows a systematic, additive methodology. This workflow ensures that the influence of each substituent is accounted for in a logical sequence.
Caption: Workflow for predicting aromatic ¹³C chemical shifts.
Predicted ¹³C Chemical Shifts and Assignments
The following predictions are derived using the additive model based on literature SCS values for aniline (-NH₂), bromobenzene (-Br), and N-alkylanilines.
Aromatic Carbons (C1-C6)
-
C1 (ipso to -NH-isopropyl): Expected to be significantly downfield due to the direct attachment of the nitrogen atom. The electron-donating resonance effect is countered by the inductive effect. Predicted range: 145 - 149 ppm.
-
C2 (ipso to -NH₂): Similar to C1, this carbon is directly attached to a nitrogen atom and will be shifted downfield. It is ortho to the -NH-isopropyl group, which will cause shielding. Predicted range: 135 - 139 ppm.
-
C3: This carbon is ortho to the -NH₂ group and meta to the -NH-isopropyl and -Br groups. The primary influence is the strong shielding from the adjacent amino group. Predicted range: 115 - 119 ppm.
-
C4: Positioned para to the -NH-isopropyl group and meta to the -NH₂ group, it will experience significant shielding from the para substituent. It is also ortho to the bromine, which causes a slight deshielding effect. Predicted range: 118 - 122 ppm.
-
C5 (ipso to -Br): This carbon will be strongly influenced by the "heavy atom effect" of bromine, causing a significant upfield (shielding) shift relative to other halogen-substituted carbons. It is also para to the -NH₂ group, adding to the shielding. Predicted range: 108 - 112 ppm.
-
C6: This carbon is ortho to the -NH-isopropyl group and the -Br atom. The strong shielding from the ortho -NH-isopropyl group will be the dominant factor. Predicted range: 113 - 117 ppm.
Aliphatic Carbons (C7-C9)
The chemical shifts for the isopropyl group are more straightforward and can be predicted from standard aliphatic carbon ranges.
-
C7 (Methine, -CH): This carbon is directly attached to a nitrogen atom, which will shift it downfield. Predicted range: 48 - 52 ppm.
-
C8 / C9 (Methyl, -CH₃): These two methyl carbons are chemically equivalent and will appear as a single signal. They are in a typical alkyl environment. Predicted range: 22 - 25 ppm.
Summary of Predicted Chemical Shifts
| Carbon Atom | Position / Type | Key Influences | Predicted Shift (ppm) |
| C5 | Aromatic C-Br | Heavy atom effect (Br), Para to -NH₂ | 108 - 112 |
| C6 | Aromatic C-H | Ortho to -NH-isopropyl, Ortho to -Br | 113 - 117 |
| C3 | Aromatic C-H | Ortho to -NH₂ | 115 - 119 |
| C4 | Aromatic C-H | Para to -NH-isopropyl, Ortho to -Br | 118 - 122 |
| C2 | Aromatic C-NH₂ | Ipso to -NH₂, Ortho to -NH-isopropyl | 135 - 139 |
| C1 | Aromatic C-NHR | Ipso to -NH-isopropyl | 145 - 149 |
| C8 / C9 | Aliphatic -CH₃ | Alkyl group | 22 - 25 |
| C7 | Aliphatic -CH | Attached to Nitrogen | 48 - 52 |
Standard Experimental Protocol for ¹³C NMR Acquisition
To validate these predictions, a standard ¹³C NMR experiment would be performed. The following protocol provides a reliable method for acquiring a high-quality spectrum.
Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 20-30 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a standard 5 mm NMR tube. CDCl₃ is often preferred for its simple solvent signal (a triplet at ~77 ppm).[7]
-
Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference standard (δ = 0.0 ppm).
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the ¹³C probe to the resonant frequency.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Experiment Type: Standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 or similar pulse program).
-
Spectral Width: Set a spectral width of approximately 240-250 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.[8]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is standard. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, although this is not the primary goal of a standard qualitative spectrum.[9]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans are required.[10] A range of 1024 to 4096 scans is typical, depending on sample concentration and instrument sensitivity.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform on the Free Induction Decay (FID).
-
Phase the resulting spectrum manually to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Perform baseline correction to ensure a flat spectral baseline.
-
Conclusion
The predictive analysis of the ¹³C NMR spectrum for this compound provides a powerful framework for its structural confirmation. The distinct electronic and steric environments created by the three different substituents lead to a well-dispersed spectrum with nine unique signals. The aromatic region is expected to show six signals between approximately 108 and 149 ppm, with the carbon attached to the bromine being the most shielded. The aliphatic region should clearly display the two signals corresponding to the isopropyl group. This detailed, theory-grounded prediction serves as a critical reference for researchers, enabling faster and more confident interpretation of experimental data in the synthesis and development of novel chemical entities.
References
-
Taylor & Francis Online. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]
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CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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ScienceDirect. (n.d.). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Retrieved from [Link]
-
ACS Publications. (1977). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. Retrieved from [Link]
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ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]
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Indian Academy of Sciences. (1986). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Retrieved from [Link]
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Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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ResearchGate. (n.d.). Substituents on Benzene with ¹H and ¹³C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]
-
Virtual Chemistry 3D. (n.d.). ¹³C NMR predictor. Retrieved from [Link]
-
University of Mississippi eGrove. (n.d.). ¹³C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Condensation of benzene-1,2-diamine with benzil. Retrieved from [Link]
-
ACS Publications. (2018). Selective Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles Directly from Aromatic Diamines and Alcohols Catalyzed by Molecularly Defined Nonphosphine Manganese(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW DIAMINES CONTAINING SIDE SUBSTITUTED AZOBENZENE GROUPS. Retrieved from [Link]
-
University of Ottawa. (n.d.). ¹³Carbon NMR. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. Retrieved from [Link]
-
NPTEL. (n.d.). ¹³C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Theoretical modeling of ¹³C NMR chemical shifts-How to use the calculation results. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). N-ISOPROPYL-PIPERIDINE - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]
-
YouTube. (2021). Calculation of ¹³C chemical shift values #nmr #cmr. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000863). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS AND SPECTROSCOPIC STUDIES OF BIFUNCTIONAL REACTIVE DYES DERIVED FROM SUBSTITUTED PHENYLENE DIAMINE DERIVATIVES. Retrieved from [Link]
-
PubChem. (n.d.). O-Phenylenediamine. Retrieved from [Link]
-
PDF. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]
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A Comprehensive Guide to the FT-IR Analysis of N-isopropyl Substituted Aromatic Diamines
Introduction: The Significance of N-isopropyl Substituted Aromatic Diamines and the Role of FT-IR Spectroscopy
N-isopropyl substituted aromatic diamines are a class of organic compounds of significant interest in the pharmaceutical and materials science sectors. Their unique structural features, combining the rigidity of an aromatic core with the steric and electronic effects of N-isopropyl groups, make them valuable precursors and building blocks for a range of applications, including the synthesis of novel polymers, antioxidants, and pharmacologically active molecules.[1][2] The precise characterization of these molecules is paramount for ensuring the quality, efficacy, and safety of the final products.
Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful and non-destructive analytical technique for the qualitative analysis of these compounds. By probing the vibrational modes of the constituent chemical bonds, FT-IR provides a unique molecular fingerprint, allowing for the identification of key functional groups, elucidation of substitution patterns on the aromatic ring, and confirmation of molecular identity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the FT-IR analysis of N-isopropyl substituted aromatic diamines, from fundamental principles to practical application.
Deciphering the Spectrum: Characteristic Vibrational Modes
The FT-IR spectrum of an N-isopropyl substituted aromatic diamine is a composite of the vibrational modes of its three primary structural components: the secondary aromatic amine, the isopropyl group, and the substituted aromatic ring. A thorough understanding of the characteristic absorption frequencies for each of these components is essential for accurate spectral interpretation.
The Aromatic Amine Core: N-H and C-N Vibrations
As secondary aromatic amines, these molecules exhibit a single, typically weak to medium intensity N-H stretching vibration in the region of 3350-3310 cm⁻¹.[3][4] The position of this band can be influenced by hydrogen bonding, with higher concentrations leading to a shift to lower wavenumbers. For aromatic secondary amines specifically, this peak is often observed near 3400 cm⁻¹.[4]
The C-N stretching vibrations of aromatic amines are typically strong and appear in the 1335-1250 cm⁻¹ range.[3][5] This is at a higher frequency compared to aliphatic amines due to the strengthening of the C-N bond through resonance with the aromatic ring. Another characteristic feature is the N-H wagging, a broad and strong band observed in the 910-665 cm⁻¹ region for both primary and secondary amines.[3]
The Isopropyl Substituent: Aliphatic C-H Vibrations
The isopropyl group introduces characteristic aliphatic C-H stretching and bending vibrations. The C-H stretching modes are typically observed in the 2970-2870 cm⁻¹ region. Asymmetric and symmetric stretching of the CH₃ groups within the isopropyl moiety contribute to this absorption. Bending vibrations of the methyl groups are also prominent, with a characteristic doublet often appearing around 1385 cm⁻¹ and 1365 cm⁻¹, which is a strong indicator of the presence of an isopropyl group.
The Aromatic Ring: C-H and C=C Vibrations
The aromatic ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[6] In-ring C=C stretching vibrations produce a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.[6]
The substitution pattern on the aromatic ring can be elucidated by analyzing the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[6] The number and position of these strong absorptions are highly characteristic of the substitution pattern (e.g., ortho-, meta-, para-disubstituted). Additionally, weak overtone and combination bands in the 2000-1665 cm⁻¹ region can also provide clues about the substitution pattern on the ring.[6]
Visualizing the Vibrational Landscape
To better understand the relationship between the molecular structure and its FT-IR spectrum, the following diagram illustrates the key vibrational modes in a generic N-isopropyl substituted aromatic diamine.
Caption: Key vibrational modes in a generic N-isopropyl substituted aromatic diamine.
Quantitative Data Summary: Characteristic FT-IR Absorption Bands
The following table summarizes the key FT-IR absorption bands and their assignments for N-isopropyl substituted aromatic diamines. This serves as a quick reference for spectral interpretation.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Secondary Aromatic Amine) | 3400 - 3310 | Weak-Medium | A single peak, position can be influenced by hydrogen bonding.[3][4] |
| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium | Typically appears to the left of aliphatic C-H stretches.[6] |
| Aliphatic C-H Stretch (Isopropyl) | 2970 - 2870 | Strong | Asymmetric and symmetric stretching of CH₃ and CH groups. |
| Aromatic C=C In-Ring Stretch | 1600 - 1450 | Medium-Strong | A series of bands characteristic of the aromatic ring.[6] |
| N-H Bending | 1550 - 1500 | Weak-Medium | Not always observed for secondary amines.[5] |
| CH₃ Bending (Isopropyl) | ~1385 and ~1365 | Medium-Strong | A characteristic doublet is a strong indicator of an isopropyl group. |
| Aromatic C-N Stretch | 1335 - 1250 | Strong | At a higher frequency than aliphatic C-N due to resonance.[3][5] |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands is diagnostic of the aromatic substitution pattern.[6] |
| N-H Wagging | 910 - 665 | Strong, Broad | Characteristic of primary and secondary amines.[3] |
Experimental Protocols: A Self-Validating Approach to FT-IR Analysis
The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and instrument operation. The following protocols are designed to be self-validating, with explanations for each step to ensure data integrity.
Protocol 1: Sample Preparation using the KBr Pellet Method (for solid samples)
This method is ideal for obtaining high-resolution spectra of solid N-isopropyl substituted aromatic diamines.
Step 1: Sample Grinding
-
Action: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, IR-grade potassium bromide (KBr). Grind the two components together thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Causality: Grinding the sample to a particle size smaller than the wavelength of the incident IR radiation minimizes light scattering, which can cause sloping baselines and distorted peak shapes. KBr is used as it is transparent in the mid-IR region.
Step 2: Pellet Formation
-
Action: Transfer the ground mixture to a pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Causality: The pressure fuses the KBr particles, creating a solid matrix that holds the sample in the path of the IR beam. A transparent pellet indicates good mixing and pressing, which is crucial for optimal light transmission.
Step 3: Background Spectrum Acquisition
-
Action: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum.
-
Causality: The background spectrum accounts for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts. This is later subtracted from the sample spectrum to yield a clean spectrum of the analyte.
Step 4: Sample Spectrum Acquisition
-
Action: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Causality: The instrument measures the amount of IR radiation absorbed by the sample at each wavenumber, generating the FT-IR spectrum.
Protocol 2: Sample Preparation using the Thin Film Method (for liquid samples or solutions)
This method is suitable for liquid samples or solids that can be dissolved in a volatile solvent.
Step 1: Salt Plate Preparation
-
Action: Clean a pair of IR-transparent salt plates (e.g., NaCl or KBr) with a dry, volatile solvent (e.g., anhydrous dichloromethane or chloroform) and handle them by the edges to avoid moisture from fingerprints.
-
Causality: Salt plates are hygroscopic and can be damaged by water. Using a volatile, anhydrous solvent ensures the plates are clean and dry, preventing interference from solvent absorption bands.
Step 2: Sample Application
-
Action: Place a small drop of the liquid sample or a concentrated solution of the solid sample onto the center of one salt plate. Place the second plate on top and gently rotate to create a thin, uniform film.
-
Causality: A thin film is necessary to avoid total absorbance, where the sample absorbs all the IR radiation at certain frequencies, leading to flattened peaks.
Step 3: Background and Sample Spectrum Acquisition
-
Action: Follow steps 3 and 4 from Protocol 1. If a solvent was used, a spectrum of the pure solvent should also be run and subtracted from the sample spectrum.
-
Causality: This ensures that the final spectrum represents only the sample of interest.
Workflow for FT-IR Spectral Analysis
The following diagram outlines a logical workflow for the analysis of an FT-IR spectrum of an N-isopropyl substituted aromatic diamine.
Caption: A systematic workflow for the interpretation of FT-IR spectra.
Case Study: FT-IR Spectrum of N,N'-Diisopropylethylenediamine
As a relevant example, the FT-IR spectrum of N,N'-Diisopropylethylenediamine, though not an aromatic diamine, showcases the characteristic peaks of the N-isopropyl and secondary amine functionalities. Its spectrum is characterized by an N-H stretch at approximately 3280 cm⁻¹.[7] This provides a useful reference for the N-H vibration in a related, albeit aliphatic, context.
Conclusion: The Indispensable Role of FT-IR in Diamine Characterization
FT-IR spectroscopy is an indispensable tool in the arsenal of researchers and professionals working with N-isopropyl substituted aromatic diamines. Its ability to provide rapid, non-destructive, and detailed information on the functional groups and structural features of these molecules makes it invaluable for identity confirmation, quality control, and research and development. By following the principles and protocols outlined in this guide, scientists can confidently utilize FT-IR to its full potential, ensuring the integrity and quality of their work in the synthesis and application of these important chemical entities.
References
-
N-isopropyl-N'-phenyl-p-phenylenediamine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
N,N'-Diisopropylethylenediamine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
The effect of antioxidant concentration of N-isopropyl-N-phenyl-p-phenylenediamine, and 2,2,4-trimethyl-1,2-dihydroquinoline and mixing time of physical properties, thermal properties, mechanical properties and microstructure on natural rubber compound. (2017). AIP Publishing. Retrieved January 19, 2026, from [Link]
-
N,N'-Diisopropylethylenediamine. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
-
N-isopropyl-N'-phenyl-p-phenylenediamine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
IR: amines. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]
-
1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online. Retrieved January 19, 2026, from [Link]
-
Spectroscopy of Amines. (n.d.). NC State University Libraries. Retrieved January 19, 2026, from [Link]
-
Ethylenediamine, N,N-diisopropyl-. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 19, 2026, from [Link]
-
N-Isopropyl-N′-phenyl-1,4-phenylenediamine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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mass spectrometry fragmentation pattern of 5-Bromo-N1-isopropylbenzene-1,2-diamine
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Bromo-N1-isopropylbenzene-1,2-diamine
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a substituted aromatic diamine, this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its mass spectral behavior is crucial for its identification and structural elucidation in complex reaction mixtures. This document delineates the primary fragmentation pathways, including alpha-cleavage, McLafferty-type rearrangements, and benzylic-like cleavages, supported by foundational principles of mass spectrometry. We present a detailed protocol for sample analysis, a summary of predicted quantitative data, and a visualization of the proposed fragmentation cascade.
Molecular Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₉H₁₃BrN₂[1]
-
Molecular Weight: 228.03 g/mol (for ⁷⁹Br), 230.03 g/mol (for ⁸¹Br); Average: 229.12 g/mol [1]
-
Structure:
The key structural features influencing fragmentation are the bromine atom, the N-isopropyl group, the free amine, and the aromatic ring. The presence of bromine will result in characteristic isotopic peak clusters (M+ and M+2) of nearly equal intensity for all bromine-containing fragments.
Theoretical Fragmentation Analysis
Under electron ionization (EI) conditions, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M+•).[2][3] The excess energy imparted to this radical cation induces bond cleavages, generating a series of fragment ions that constitute the mass spectrum.
The Molecular Ion (M+•)
The initial ionization event will likely involve the removal of a non-bonding electron from one of the nitrogen atoms, as these are among the highest energy electrons in the molecule.[4] The molecular ion peak is expected to appear as a doublet at m/z 228 and m/z 230 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The relative abundance of these peaks will be approximately 1:1, a hallmark of monobrominated compounds.[5]
Primary Fragmentation Pathways
The fragmentation of the molecular ion is dictated by the formation of the most stable possible cations and neutral radicals.[3][6]
-
Alpha (α)-Cleavage: Loss of a Methyl Radical ([M-15]⁺)
This is the most anticipated and often dominant fragmentation pathway for aliphatic amines.[7][8][9] It involves the cleavage of the C-C bond alpha to the nitrogen atom within the isopropyl group. The loss of a methyl radical (•CH₃, mass 15 Da) results in a resonance-stabilized cation. This fragment is expected to be the base peak of the spectrum.
-
Mechanism: The radical on the nitrogen initiates the cleavage of the adjacent C-C bond.
-
Resulting Ion: A highly stable cation at m/z 213/215 . The stability is conferred by the delocalization of the positive charge onto the nitrogen atom.[10]
-
-
Benzylic-like Cleavage: Loss of an Isopropyl Radical ([M-43]⁺)
Cleavage of the bond between the isopropyl group and the nitrogen atom is analogous to benzylic cleavage, an energetically favorable process that produces a stable radical and cation.[6][11] This pathway involves the loss of an isopropyl radical (•C₃H₇, mass 43 Da).
-
Mechanism: Direct cleavage of the N-C(isopropyl) bond.
-
Resulting Ion: A fragment corresponding to the 5-bromo-1,2-phenylenediamine cation at m/z 185/187 .
-
-
McLafferty-type Rearrangement: Loss of Propene ([M-42]⁺•)
The McLafferty rearrangement is a characteristic fragmentation for molecules containing a γ-hydrogen relative to an unsaturated system or a heteroatom with a radical site.[12][13] In this case, a hydrogen atom from one of the isopropyl's methyl groups (γ-hydrogens) is transferred to the ionized nitrogen atom via a six-membered transition state. This is immediately followed by the cleavage of the bond beta to the nitrogen, resulting in the elimination of a neutral propene molecule (C₃H₆, mass 42 Da).[14][15]
-
Mechanism: Intramolecular γ-hydrogen transfer followed by β-cleavage.
-
Resulting Ion: A radical cation of 5-bromo-1,2-phenylenediamine at m/z 186/188 .
-
-
Loss of Bromine Radical ([M-Br]⁺)
Direct cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br, mass 79 or 81 Da).
-
Mechanism: Homolytic cleavage of the C-Br bond.
-
Resulting Ion: A bromine-free fragment at m/z 149 .
-
Secondary Fragmentation
The primary fragments can undergo further fragmentation. For instance, the ions at m/z 185/187 and 186/188 could subsequently lose a molecule of hydrogen cyanide (HCN, mass 27 Da), a common fragmentation pathway for aromatic amines, to yield ions at m/z 158/160 and 159/161, respectively.[8]
Data Presentation: Predicted Mass Spectrum
The following table summarizes the major predicted fragment ions for this compound, referencing the lighter ⁷⁹Br isotope.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Abundance |
| 228 | 230 | [C₉H₁₃BrN₂]⁺• | Molecular Ion (M⁺•) | Moderate |
| 213 | 215 | [C₈H₁₀BrN₂]⁺ | α-Cleavage (Loss of •CH₃) | High (Likely Base Peak) |
| 186 | 188 | [C₆H₇BrN₂]⁺• | McLafferty Rearrangement (Loss of C₃H₆) | Moderate to High |
| 185 | 187 | [C₆H₆BrN₂]⁺ | Benzylic-like Cleavage (Loss of •C₃H₇) | Moderate |
| 149 | - | [C₉H₁₃N₂]⁺ | Loss of •Br | Low to Moderate |
| 108 | 108 | [C₆H₆N₂]⁺• | Loss of •Br from m/z 186/188 | Low |
Visualization of Fragmentation Pathway
The logical flow of the primary fragmentation events is illustrated below.
Caption: Proposed EI fragmentation pathways for this compound.
Experimental Protocol: GC-MS Analysis
This section outlines a standard procedure for acquiring the EI mass spectrum of the title compound.
Objective: To obtain the electron ionization mass spectrum of solid this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC-MS system equipped with an EI source and quadrupole mass analyzer
-
Standard non-polar capillary GC column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent. Ensure the sample is fully dissolved.
-
Instrumentation Setup:
-
Set the GC inlet temperature to 250 °C.
-
Use Helium as the carrier gas with a constant flow rate (e.g., 1.0 mL/min).
-
Program the GC oven temperature. A typical program would be: hold at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Set the MS transfer line temperature to 280 °C.
-
Set the ion source temperature to 230 °C.
-
-
Data Acquisition:
-
Configure the MS to operate in EI mode with a standard electron energy of 70 eV.
-
Set the mass analyzer to scan a mass range of m/z 40-350.
-
Inject 1 µL of the prepared sample into the GC inlet.
-
Initiate the data acquisition.
-
-
Data Processing:
-
Identify the chromatographic peak corresponding to the target compound.
-
Extract the mass spectrum from the apex or across the entirety of this peak.
-
Subtract the background spectrum from an adjacent baseline region to obtain a clean mass spectrum.
-
Analyze the resulting spectrum, identifying the molecular ion and key fragment peaks as outlined in this guide.
-
Conclusion
The mass spectrum of this compound is predicted to be highly characteristic. The presence of a prominent molecular ion doublet at m/z 228/230 confirms the molecular weight and the presence of one bromine atom. The base peak is expected at m/z 213/215, resulting from a highly favorable α-cleavage and loss of a methyl group. Other significant fragments arising from McLafferty-type rearrangement and benzylic-like cleavage provide further structural confirmation. This detailed fragmentation analysis serves as a robust reference for the unequivocal identification of this compound in research and industrial settings.
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McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]
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physical properties and solubility of 5-Bromo-N1-isopropylbenzene-1,2-diamine
An In-Depth Technical Guide to the Physicochemical and Solubility Characterization of 5-Bromo-N1-isopropylbenzene-1,2-diamine
Abstract
For researchers, scientists, and professionals in drug development, a thorough understanding of a novel compound's physical and chemical properties is foundational to its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive framework for the characterization of this compound, a substituted benzene diamine intermediate with potential applications in pharmaceutical and agrochemical synthesis.[1] Due to the absence of extensive published experimental data for this specific molecule, this document serves as both a profile of its known attributes and a detailed methodological guide for its empirical characterization. We will delve into in-silico prediction methods, robust experimental protocols for determining key physical properties, and a deep dive into the nuances of solubility assessment.
Compound Profile: this compound
This compound is a versatile chemical intermediate.[1] Its structure, featuring a bromine atom and two amine groups—one of which is substituted with an isopropyl group—allows for a variety of subsequent chemical modifications, such as cross-coupling and nucleophilic substitution reactions.[1] This makes it a valuable building block in the synthesis of more complex molecules, including those with potential biological activity.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrN₂ | [1] |
| Molecular Weight | 229.12 g/mol | [1] |
| CAS Number | 1038408-35-3 | [1] |
| Canonical SMILES | CC(C)NC1=C(C=C(C=C1)Br)N | N/A |
| Purity (Typical) | ≥95% - 97% | [1][2] |
| Storage | Room temperature, sealed in a dry environment | [1] |
In-Silico Prediction: A First Look at Physicochemical Properties
Before embarking on potentially resource-intensive experimental work, in-silico (computational) methods provide a rapid and cost-effective way to predict the physicochemical properties of a molecule.[3][4] These tools are integral to modern drug discovery for triaging and prioritizing compounds.[2][3] For this compound, we can utilize various free and commercial software to estimate properties like lipophilicity (LogP), aqueous solubility (LogS), and drug-likeness.
Recommended In-Silico Workflow
A typical computational workflow involves using a molecule's SMILES string to generate predictions from various platforms.
Expertise in Action: While these tools are powerful, it's crucial to understand their limitations. Predictions are based on algorithms trained on existing data, and their accuracy can vary for novel chemical scaffolds.[5] Therefore, these predicted values should be considered as estimates that guide experimental design, not as substitutes for empirical data. For instance, SwissADME is an excellent free tool for an initial screen of drug-likeness and ADME properties.[6][7][8]
Experimental Determination of Physical Properties
Empirical measurement of physical properties is a cornerstone of chemical characterization. These values are critical for downstream applications, including reaction setup, purification, formulation, and regulatory filings.
Melting Point (Tₘ)
The melting point is a key indicator of a compound's purity. A sharp melting range typically suggests a pure substance, while a broad range can indicate the presence of impurities. Differential Scanning Calorimetry (DSC) is a highly precise method for determining the melting temperature.[9][10][11][12][13]
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a DSC pan. Crimp the pan with a lid.
-
Reference Preparation: Prepare an empty, sealed DSC pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.[9]
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the cell back to the starting temperature.
-
-
Data Analysis: The melting point is determined as the onset temperature or the peak of the endothermic event on the resulting thermogram.[10][13]
Boiling Point (Tₑ)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[14] For compounds that may decompose at high temperatures, it is often necessary to determine the boiling point under reduced pressure.[15][16]
-
Apparatus Setup: Place a small amount (a few drops) of the liquid sample into a small test tube. Attach this to a thermometer.
-
Capillary Tube: Place a capillary tube, sealed at one end, into the liquid with the open end down.
-
Heating: Immerse the setup in a heating bath (e.g., a Thiele tube with mineral oil).
-
Observation: Heat the bath slowly. A stream of bubbles will emerge from the capillary tube as the air inside expands. Continue gentle heating until a rapid, continuous stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[17]
-
Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected.[14]
Solubility: A Critical Parameter in Drug Development
Solubility is a crucial physicochemical property that influences a drug's absorption, distribution, and overall bioavailability.[18] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound in solution after a short incubation time, typically starting from a DMSO stock solution.[18][19][20] It reflects the rate of dissolution and is useful for early-stage compound selection.[18]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent after equilibrium has been reached.[21][22][23] It is a more time-consuming but more accurate measure, critical for formulation development.[23]
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[24]
-
Solvent Selection: Choose a range of relevant solvents. For pharmaceutical applications, this typically includes aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4), simulated gastric and intestinal fluids, and organic solvents used in formulation (e.g., ethanol, propylene glycol).[25][26][27][28]
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in separate vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[21]
-
Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the supernatant by centrifugation or filtration.
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Generate a calibration curve by injecting the standards into an HPLC system and plotting peak area against concentration.
-
Dilute the saturated supernatant from the solubility experiment and inject it into the HPLC.
-
Determine the concentration of the compound in the supernatant using the calibration curve.[29]
-
Kinetic Solubility Assay
Kinetic solubility assays are designed for higher throughput and are particularly useful in the early stages of drug discovery.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS).[19][20]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from any precipitate that has formed.[19] The concentration at which precipitation is first observed is the kinetic solubility.
Data Interpretation and Reporting
All experimental data should be meticulously recorded and reported.
-
Physical Properties: The melting and boiling points should be reported as a range, along with the pressure at which the boiling point was determined.
-
Solubility: Solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and method used (thermodynamic or kinetic). Units should be consistent (e.g., µg/mL or µM).
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) |
| 0.1 M HCl (pH 1.2) | 37 | Thermodynamic | Experimental Value |
| Acetate Buffer (pH 4.5) | 37 | Thermodynamic | Experimental Value |
| Phosphate Buffer (pH 6.8) | 37 | Thermodynamic | Experimental Value |
| Phosphate Buffer (pH 7.4) | 37 | Thermodynamic | Experimental Value |
| PBS (pH 7.4) | 25 | Kinetic | Experimental Value |
| Ethanol | 25 | Thermodynamic | Experimental Value |
Conclusion
While specific experimental data for this compound is not widely available in the public domain, this guide provides a robust framework for its comprehensive physicochemical and solubility characterization. By combining in-silico prediction with rigorous experimental methodologies such as DSC, micro-boiling point determination, and the shake-flask method, researchers can generate the critical data necessary to advance this compound in their research and development pipelines. This systematic approach ensures not only the scientific integrity of the data but also provides the foundational knowledge required for successful formulation and development.
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A Technical Guide to the Regioselective Reactivity of 5-Bromo-N1-isopropylbenzene-1,2-diamine
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of the two distinct amine functionalities in 5-Bromo-N1-isopropylbenzene-1,2-diamine. This compound, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, presents a nuanced reactivity profile governed by a delicate interplay of electronic and steric effects.[1] This document elucidates the underlying principles that dictate the differential nucleophilicity of the primary amine (N2) and the secondary N-isopropylamine (N1), offering a predictive framework for its regioselective functionalization. Detailed, field-proven experimental protocols for selective acylation and condensation reactions are provided, underpinned by mechanistic insights and supported by authoritative references. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Introduction: A Molecule of Dichotomous Reactivity
This compound is an aromatic diamine featuring a primary amine group at the C2 position and a secondary N-isopropylamine group at the C1 position. The presence of a bromine atom at the C5 position further modulates the electronic landscape of the benzene ring. The inherent asymmetry of this molecule, arising from the different substitution patterns of the two amine groups, is the cornerstone of its synthetic utility. Understanding and controlling the regioselective reactivity of these two amine groups is paramount for its effective incorporation into complex molecular architectures.
The central challenge and opportunity in the chemistry of this compound lies in the selective functionalization of one amine group in the presence of the other. This guide will dissect the factors governing this selectivity and provide practical methodologies to achieve it.
Unraveling the Core Reactivity: An Analysis of Steric and Electronic Effects
The differential reactivity of the N1 and N2 amine groups is a direct consequence of the cumulative influence of steric hindrance and electronic effects.
Electronic Landscape
The nucleophilicity of an aniline is dictated by the availability of the nitrogen's lone pair of electrons to attack an electrophile.[2] In this compound, both amine groups are ortho to each other on a benzene ring, which generally enhances reactivity in certain reactions like condensations.[3] However, the substituents on the ring and on the nitrogen atoms introduce significant differentiation:
-
Bromine (-I, +M Effect): The bromine atom at the para-position relative to the N1-isopropylamine and meta to the N2-amine exerts a dual electronic influence. Its strong electronegativity leads to an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and reduces the basicity and nucleophilicity of both amine groups compared to a non-halogenated analogue.[4][5] Concurrently, the lone pairs on the bromine atom can participate in resonance (+M effect), donating electron density primarily to the ortho and para positions.[5] This resonance effect partially counteracts the inductive withdrawal, but the overall effect of a halogen on an aniline is typically a decrease in basicity.[4]
-
N-Isopropyl Group (+I Effect): The isopropyl group attached to the N1 amine is an electron-donating group through induction (+I effect). This effect increases the electron density on the N1 nitrogen, thereby enhancing its basicity and nucleophilicity compared to the unsubstituted N2 amine.
-
Ortho-Diamine Arrangement: The two amine groups are positioned ortho to each other. This proximity can lead to intramolecular hydrogen bonding, which can influence the conformation and reactivity of the amine groups.[6][7][8] The presence of an electronegative substituent at the ortho position can form a strong intramolecular hydrogen bond with the amine group, promoting a planar configuration.[6]
Steric Hindrance: The Dominating Factor
While electronic effects provide a baseline for reactivity, the steric bulk of the N-isopropyl group at the N1 position is arguably the most significant factor in dictating regioselectivity. The three-dimensional space occupied by the isopropyl group physically obstructs the approach of electrophiles to the N1 nitrogen atom.[9][10][11] This steric hindrance can dramatically reduce the rate of reaction at the N1 position, especially with bulky reagents.[9][12]
Predicted Reactivity Profile
Based on the interplay of these factors, a clear hierarchy of reactivity emerges:
-
N2 (Primary Amine): This amine is electronically less activated than N1 due to the lack of an electron-donating alkyl group. However, it is significantly less sterically hindered. This makes the N2 amine the more probable site of attack for a wide range of electrophiles, particularly those with significant steric bulk.
-
N1 (Secondary N-Isopropylamine): This amine is electronically more nucleophilic due to the +I effect of the isopropyl group. However, it is severely sterically hindered. Reactions at this site are expected to be slower and may require more forcing conditions or the use of smaller, more reactive electrophiles.
This differential reactivity forms the basis for the selective functionalization strategies outlined in the following sections.
Logical Framework for Regioselective Functionalization
The following diagram illustrates the decision-making process for achieving regioselective functionalization of this compound.
Caption: Decision workflow for regioselective reactions.
Experimental Protocols for Regioselective Reactions
The following protocols are designed to achieve selective functionalization at either the N2 or N1 position.
Selective Acylation of the N2-Primary Amine
This protocol leverages the steric hindrance around the N1-amine to achieve selective acylation of the more accessible N2-primary amine.
Protocol 4.1.1: Selective Mono-Acetylation
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution.
-
Acylating Agent Addition: Slowly add a solution of acetyl chloride (1.05 eq) or acetic anhydride (1.05 eq) in the same solvent to the reaction mixture at 0 °C. The slow addition is crucial to minimize di-acylation.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-(2-amino-4-bromo-6-(isopropylamino)phenyl)acetamide.
Causality of Experimental Choices:
-
Aprotic Solvent: Prevents side reactions with the solvent.
-
Non-nucleophilic Base: Scavenges the HCl byproduct without competing with the amine nucleophile.
-
Controlled Stoichiometry and Low Temperature: Minimizes the potential for di-acylation by controlling the availability and reactivity of the acylating agent.
Selective Functionalization of the N1-Secondary Amine (via N2 Protection)
Direct selective functionalization of the sterically hindered N1 amine is challenging. A more reliable strategy involves the protection of the more reactive N2 amine, followed by functionalization of N1, and subsequent deprotection.
Workflow 4.2.1: N1-Alkylation via N2-Boc Protection
Caption: Workflow for selective N1-alkylation.
Protocol 4.2.2: Step-by-Step Methodology
-
N2-Protection:
-
Dissolve this compound (1.0 eq) in THF.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir at room temperature and monitor by TLC until the starting material is consumed.
-
Work up by partitioning between ethyl acetate and water. Dry the organic layer and concentrate to obtain the Boc-protected intermediate, which can often be used without further purification.
-
-
N1-Alkylation:
-
Dissolve the Boc-protected intermediate in a polar aprotic solvent like dimethylformamide (DMF).
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 eq).
-
After cessation of hydrogen evolution, add the alkylating agent (e.g., methyl iodide, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify by column chromatography.
-
-
N2-Deprotection:
-
Dissolve the N1-alkylated, N2-Boc protected product in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) and stir at room temperature.
-
Monitor the reaction by TLC until the protected starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract the product.
-
Purify as needed.
-
Condensation Reactions for Heterocycle Synthesis
Ortho-phenylenediamines are common precursors for the synthesis of benzimidazoles and other heterocyclic systems.[3][13] The differential reactivity of the two amine groups in this compound can be exploited in these reactions.
Protocol 4.3.1: Benzimidazole Formation
In the condensation with aldehydes or carboxylic acids to form benzimidazoles, the reaction typically proceeds through the initial attack of the more nucleophilic and less hindered N2-amine, followed by cyclization involving the N1-amine.
-
Reaction Setup: Combine this compound (1.0 eq) and the desired aldehyde (1.0 eq) or carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst (Optional): For less reactive carbonyl compounds, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (for aldehyde condensations, e.g., sodium metabisulfite) can be added.
-
Heating: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify by recrystallization or column chromatography.
Data Summary
| Reaction Type | Target Amine | Key Reagents | Expected Outcome |
| Acylation | N2 (Primary) | Acetyl chloride, Et₃N, DCM | High regioselectivity for N2 acylation |
| Alkylation | N1 (Secondary) | 1. (Boc)₂O 2. NaH, CH₃I 3. TFA | Selective N1-methylation after protection/deprotection sequence |
| Condensation | Both (stepwise) | Aldehyde or Carboxylic Acid | Formation of the corresponding benzimidazole derivative |
Conclusion
The reactivity of the amine groups in this compound is a finely tuned system governed by a balance of electronic and steric factors. The N2-primary amine, being less sterically encumbered, is the preferred site for reactions with a wide array of electrophiles. Conversely, the electronically richer but sterically hindered N1-secondary amine can be targeted for functionalization through a protection-deprotection strategy. This understanding allows for the rational design of synthetic routes to complex molecules, making this compound a powerful tool in the arsenal of the synthetic chemist. The protocols detailed herein provide a validated starting point for the exploration of its rich and selective chemistry.
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An In-depth Technical Guide to Electrophilic Aromatic Substitution on 5-Bromo-N1-isopropylbenzene-1,2-diamine
This guide provides a detailed exploration of the principles and practical considerations for performing electrophilic aromatic substitution (EAS) reactions on the highly substituted aromatic compound, 5-Bromo-N1-isopropylbenzene-1,2-diamine. This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where precise functionalization of the aromatic core is paramount.[1] Understanding the interplay of its substituent groups is critical for predicting and controlling the regiochemical outcome of subsequent synthetic steps.
Foundational Principles: Analyzing Substituent Effects
The regioselectivity of an electrophilic aromatic substitution reaction is dictated by the electronic properties of the substituents already present on the benzene ring.[2][3] These groups can be classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para). In the case of this compound, we must consider the combined influence of three distinct groups: a bromo group, a primary amino group, and a secondary isopropylamino group.
-
Amino (-NH₂) and Isopropylamino (-NH-iPr) Groups: Both the primary amino (-NH₂) and the secondary isopropylamino (-NH-iPr) groups are potent activating groups and ortho-, para-directors .[4][5] Their nitrogen atoms possess lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect). This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.[6][7] The increased electron density is most pronounced at the positions ortho and para to these amino groups, thereby directing the electrophile to these sites.[2][8]
-
Bromo (-Br) Group: Halogens like bromine present a more complex case. They are deactivating groups yet are ortho-, para-directing .[9][10] The deactivation arises from the strong electron-withdrawing inductive effect (-I) of the electronegative bromine atom, which pulls electron density from the ring.[11] However, the bromine atom also has lone pairs that can participate in resonance (+M effect), donating electron density to the ortho and para positions. While the inductive effect outweighs the resonance effect, making the ring less reactive overall compared to benzene, the resonance effect is still sufficient to direct the incoming electrophile to the ortho and para positions.[9][12]
Consolidated Directing Effects
When all three substituents are present, their effects are combined. The powerful activating and directing influence of the two amino groups overwhelmingly dominates the weaker, deactivating effect of the bromine atom. The positions that are ortho or para to the amino groups will be the most strongly activated and therefore the most probable sites for electrophilic attack.
Note: The DOT script above is a conceptual representation. For actual rendering, a base image of the molecule would be needed and positioned accordingly, which is beyond the direct capabilities of DOT language. The following diagram illustrates the concept logically.
Caption: Logical flow of substituent influence on the aromatic ring.
Predicting the Site of Electrophilic Attack
To precisely predict the outcome, we must analyze the activation at each available carbon atom (C3, C4, and C6).
-
C3: This position is ortho to the -NH₂ group and meta to the -NH-iPr and -Br groups. It receives strong activation from the primary amino group.
-
C4: This position is para to the -NH-iPr group and meta to the -NH₂ and -Br groups. It receives strong activation from the isopropylamino group.
-
C6: This position is ortho to the -NH-iPr group and para to the -NH₂ group. It is synergistically activated by both amino groups, making it the most electron-rich and nucleophilic site on the ring.
| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |
| C6 | Strongly Activated (ortho to -NH-iPr, para to -NH₂) | Moderate (from adjacent -NH-iPr) | Highest |
| C4 | Activated (para to -NH-iPr) | Low | Moderate |
| C3 | Activated (ortho to -NH₂) | Low | Moderate |
Application to Common EAS Reactions
A. Halogenation (e.g., Bromination)
Due to the highly activated nature of the substrate, halogenation can often proceed without a Lewis acid catalyst.[9] Reacting this compound with Br₂ in a polar solvent like acetic acid or ethanol would be expected to yield a single major product.
-
Expected Major Product: 4,6-Dibromo-N1-isopropylbenzene-1,2-diamine.
-
Reaction Conditions: Br₂ in CH₃COOH, room temperature.
B. Nitration
Direct nitration using a standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is problematic.[10][13] The strongly acidic conditions will protonate the basic amino groups, converting them into deactivating, meta-directing anilinium ions (-NH₃⁺ and -NH₂R⁺). This fundamentally alters the electronic landscape of the ring and will lead to a complex mixture of products or undesired isomers.
Essential Protocol Modification: Amine Protection To achieve controlled nitration, the amino groups must first be protected, typically through acylation (e.g., using acetic anhydride). The resulting amide groups are still activating and ortho-, para-directing but are much less basic and will not be protonated.[7][12]
Caption: Workflow for the successful nitration of the diamine substrate.
C. Sulfonation
Similar to nitration, sulfonation with fuming sulfuric acid will lead to protonation of the amino groups.[14][15] Therefore, a protection-sulfonation-deprotection strategy is mandatory for predictable outcomes.
D. Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are not feasible with this substrate.[16][17][18] The basic amino groups will react irreversibly with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that places a positive charge on the nitrogen, strongly deactivating the ring towards electrophilic attack.[19]
Validated Experimental Protocol: Bromination
This protocol provides a self-validating framework for the selective monobromination of this compound at the C6 position.
Objective: To synthesize 4,6-Dibromo-N1-isopropylbenzene-1,2-diamine.
Reagents and Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Saturated Sodium Thiosulfate Solution (aq.)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of glacial acetic acid. Cool the solution to 0-5 °C in an ice bath with stirring.
-
Reagent Preparation: In a separate container, prepare a solution of the stoichiometric equivalent of Bromine (1.0 eq) in 5 mL of glacial acetic acid.
-
Addition: Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred diamine solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold water. A precipitate may form. Add saturated sodium thiosulfate solution dropwise to quench any unreacted bromine (indicated by the disappearance of the orange/brown color).
-
Neutralization & Extraction: Neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4,6-Dibromo-N1-isopropylbenzene-1,2-diamine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show two singlets in the aromatic region, confirming the substitution pattern.
Conclusion
The electrophilic aromatic substitution of this compound is governed by the potent activating and ortho-, para-directing effects of its two amino groups. This leads to a highly predictable regiochemical outcome, with substitution occurring almost exclusively at the C6 position. While reactions like halogenation can be performed directly on the highly activated ring, other standard EAS reactions, such as nitration and sulfonation, require a robust amine-protection strategy to prevent side reactions caused by protonation. Friedel-Crafts reactions are fundamentally incompatible with this substrate due to the basicity of the amino groups. This guide provides the foundational knowledge and practical frameworks necessary for researchers to successfully functionalize this versatile synthetic intermediate.
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Photoinduced sulfonylation of N-alkylated anilines with sodium sulfinates. ResearchGate. Available at: [Link]
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Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
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Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Science Publishing. Available at: [Link]
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Sulphation Of N-Alkyl Anilines With Oleum. inLIBRARY. Available at: [Link]
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Directing Effects in EAS Reactions. YouTube. Available at: [Link]
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Aromatic Electrophilic substitution. SlideShare. Available at: [Link]
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Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
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Electrophilic Aromatic Substitution: Mechanism and Directing Effects. OrgoSolver. Available at: [Link]
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Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
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Friedel–Crafts reaction. Wikipedia. Available at: [Link]
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Directing Effects of the Substituents on EAS. KPU Pressbooks. Available at: [Link]
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Directing Effects. Save My Exams. Available at: [Link]
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Friedel-Crafts Alkylation of aromatic molecules. City Collegiate. Available at: [Link]
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Electrophilic Aromatic Substitution. University of Calgary. Available at: [Link]
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Friedel-Crafts Alkylation. Chemistry Steps. Available at: [Link]
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Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. MDPI. Available at: [Link]
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Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Available at: [Link]
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Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
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Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available at: [Link]
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Multiple Directing Effects and Multistep Synthesis. YouTube. Available at: [Link]
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Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). Study Mind. Available at: [Link]
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Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. ResearchGate. Available at: [Link]
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Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Available at: [Link]
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Halogenation of Benzene. Chemistry Steps. Available at: [Link]
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Nitration of Bromobenzene: Introduction and Set-Up. YouTube. Available at: [Link]
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The Strategic Intermediate: A Technical Guide to CAS 1038408-35-3 in Kinase Inhibitor Synthesis
This guide provides an in-depth technical overview of the chemical intermediate 5-Bromo-N1-isopropylbenzene-1,2-diamine (CAS number 1038408-35-3), a critical building block in the synthesis of contemporary targeted therapeutics. We will explore its chemical properties, its pivotal role in constructing complex heterocyclic scaffolds, and its application in the development of potent protein kinase inhibitors for oncology. This document is intended for researchers, medicinal chemists, and professionals in drug discovery and development, offering both foundational knowledge and actionable experimental insights.
Core Compound Analysis: this compound
The subject of this guide, this compound, is a substituted aromatic diamine. Its strategic importance lies in the specific arrangement of its functional groups: two vicinal amines and a bromine atom on a benzene ring. This configuration allows for sequential and regioselective reactions, making it a valuable synthon in multi-step organic synthesis.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1038408-35-3 | 1 |
| Molecular Formula | C₉H₁₃BrN₂ | 1 |
| Molecular Weight | 229.12 g/mol | 1 |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Bromo-2-N-propan-2-ylbenzene-1,2-diamine | N/A |
| Appearance | Data not available | N/A |
| Storage | Room temperature | 1 |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [2]() |
| logP | 3.0992 | [2]() |
| Hydrogen Bond Donors | 2 | [2]() |
| Hydrogen Bond Acceptors | 2 | [2]() |
| Rotatable Bonds | 3 | [2]() |
Synthetic Utility and Core Directive
The primary utility of this compound is as a precursor for the synthesis of heterocyclic compounds, particularly benzimidazoles.[1] The vicinal diamines are primed for cyclization reactions, while the bromo substituent serves as a handle for subsequent cross-coupling reactions, enabling the introduction of further molecular complexity. This dual functionality is key to its value in medicinal chemistry.
The Benzimidazole Scaffold: A Privileged Structure in Kinase Inhibition
The synthesis of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole from this compound is a foundational step in the production of a class of potent protein kinase inhibitors. The benzimidazole core is considered a "privileged scaffold" in drug discovery due to its ability to interact with the hinge region of the ATP-binding pocket of various kinases.[3][4] This interaction is a common feature of many ATP-competitive kinase inhibitors.
The subsequent pyrimidine moiety, often attached to the benzimidazole core, further enhances binding affinity and selectivity. The pyrimidine ring system is a fundamental component of DNA and RNA and is a recurring motif in numerous approved kinase inhibitors.[5][6][7] Its nitrogen atoms can form crucial hydrogen bonds within the kinase active site, mimicking the interactions of the adenine base of ATP.[8]
Application in CDK4/6 Inhibitor Synthesis: The Case of Abemaciclib
A prominent application of this synthetic pathway is in the production of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[9][10] Abemaciclib is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[11]
Mechanism of Action and Signaling Pathway
CDK4 and CDK6 are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. The signaling cascade is initiated by the binding of D-type cyclins to CDK4/6. This active complex then phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F, in turn, activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[12]
Abemaciclib and other CDK4/6 inhibitors act by competitively inhibiting the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.[3]
Experimental Protocol: Synthesis of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole
The following is a detailed, self-validating protocol for the synthesis of the key benzimidazole intermediate from this compound. This protocol is based on established chemical literature.[13]
Materials and Equipment
-
This compound (CAS 1038408-35-3)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel (for column chromatography)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
LC-MS for reaction monitoring
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 0.56 g, 2.45 mmol) in glacial acetic acid (e.g., 20 mL).
-
Cyclization: Heat the reaction mixture to reflux and maintain stirring for 2 hours. The causality behind this step is that the acidic conditions and elevated temperature promote the intramolecular cyclization of the diamine with the carbonyl group of acetic acid to form the imidazole ring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the acetic acid.
-
Purification: The crude product is then purified by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing to 5% MeOH/DCM). This method separates the desired product from any unreacted starting material or byproducts. The expected yield of 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole is approximately 90%.[13]
Characterization
The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Perspectives
This compound is a strategically designed chemical intermediate with significant applications in the synthesis of targeted therapeutics. Its unique structural features facilitate the efficient construction of the benzimidazole scaffold, a privileged structure in kinase inhibitor design. The subsequent elaboration of this scaffold has led to the development of life-saving drugs such as Abemaciclib. As the field of targeted therapy continues to evolve, the demand for versatile and efficiently produced chemical building blocks like CAS 1038408-35-3 will undoubtedly grow. Further research into novel synthetic routes and applications for this and related intermediates will continue to be a key enabler of innovation in drug discovery.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2019). CN109761959B - A kind of synthetic method of Abemaciclib mesylate.
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Signal Transduction and Targeted Therapy. (2020). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Retrieved from [Link]
-
RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
- Google Patents. (2018). US9969718B2 - Preparation method for Bemaciclb.
-
ResearchGate. (2024). Design, Synthesis, and Antitumor Activity of Benzimidazole Derivatives as CDK4/6 Inhibitors. Retrieved from [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]
-
ESMO. (2017). MONARCH 3 study: CDK4/6 inhibitors in the treatment of metastatic breast cancer. Retrieved from [Link]
-
RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
- Google Patents. (2017). WO 2017/108781 A1.
-
PMC. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Retrieved from [Link]
- Google Patents. (2018). CN108191747A - A kind of preparation method of Abemaciclib intermediates.
-
American Elements. (n.d.). 5-Bromo-N1-methylbenzene-1,2-diamine. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). PROCESS FOR PURIFICATION OF ABEMACICLIB. Retrieved from [Link]
-
PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]
-
PMC. (2020). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-3-chlorobenzene-1,2-diamine. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Substituted Quinoxalines Using 5-Bromo-N1-isopropylbenzene-1,2-diamine
Introduction: The Quinoxaline Scaffold in Modern Chemistry
Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, represent a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Their derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The classical and most robust method for their synthesis involves the condensation of an aryl o-phenylenediamine with a 1,2-dicarbonyl compound.[2][5] This guide provides an in-depth exploration of the synthesis of novel quinoxalines using a strategically substituted precursor, 5-Bromo-N1-isopropylbenzene-1,2-diamine, designed for versatility and downstream functionalization.
The Precursor: this compound
The choice of this specific diamine precursor is deliberate, offering distinct advantages for creating a library of complex molecules.
-
The Bromo Substituent: The bromine atom at the 5-position of the diamine (which becomes the 6-position in the resulting quinoxaline) is not merely a passive substituent. It serves as a highly versatile synthetic handle.[6] Its presence allows for a wide range of post-synthetic modifications via well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[6] This enables the introduction of aryl, alkynyl, or amino groups, dramatically expanding the chemical space accessible from a single quinoxaline core. This functionalization is crucial for structure-activity relationship (SAR) studies in drug discovery.[7][8]
-
The N1-Isopropyl Group: The isopropyl substituent on one of the amino groups introduces specific steric and electronic effects. It can influence the regioselectivity of the initial condensation reaction, although with symmetrical dicarbonyls this is moot. More importantly, the bulky isopropyl group can modulate the solid-state packing and solubility of the final quinoxaline product. In a pharmacological context, this group can occupy specific hydrophobic pockets in target enzymes or receptors, potentially enhancing binding affinity and biological activity.
Reaction Mechanism: The Condensation Pathway
The formation of the quinoxaline ring from an o-phenylenediamine and a 1,2-dicarbonyl compound proceeds through a well-understood acid-catalyzed condensation-cyclization-dehydration cascade.[9][10]
The process can be summarized in the following steps:
-
Nucleophilic Attack: One of the amino groups of the diamine performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. This step is often facilitated by an acid catalyst that protonates the carbonyl oxygen, increasing its electrophilicity.
-
Imine Formation: The resulting hemiaminal intermediate rapidly dehydrates to form an imine.
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion, forming a six-membered dihydropyrazine ring.
-
Final Dehydration: A second dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring system.
Caption: Mechanism of quinoxaline formation.
Application Note: Synthesis Protocol
This section provides a detailed protocol for a model reaction between this compound and benzil to synthesize 6-bromo-1-isopropyl-2,3-diphenyl-1,4-dihydroquinoxaline, which readily oxidizes to the corresponding quinoxaline.
General Considerations & Catalyst Selection
-
Solvent: Ethanol is an excellent choice as it is a green solvent, effectively dissolves the reactants, and allows for easy product precipitation or crystallization.[9] Other solvents like acetic acid, methanol, or toluene can also be employed.[11][12]
-
Catalyst: While the reaction can proceed thermally, a catalyst significantly improves reaction rates and yields. A variety of catalysts have been proven effective:
-
Organocatalysts: Camphorsulfonic acid (CSA) is a highly efficient, metal-free catalyst for this transformation, operating well at room temperature.[9]
-
Lewis Acids: Catalysts like Zn(OTf)₂, InCl₃, and CeCl₃·7H₂O are effective, often under mild conditions.[5]
-
Heterogeneous Catalysts: Solid-supported catalysts like HClO₄·SiO₂ or reusable magnetic nanoparticles (e.g., MnFe₂O₄) simplify purification, as they can be removed by simple filtration.
-
-
Temperature: Depending on the reactivity of the substrates and the chosen catalyst, reactions can be run at room temperature or under reflux to increase the rate.[9][12]
-
Reaction Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion by observing the consumption of the limiting reactant.
Detailed Experimental Protocol
Reaction: Synthesis of 6-Bromo-2,3-diphenyl-1-isopropylquinoxaline from this compound and Benzil.
Materials:
-
This compound (1.0 mmol, 243.14 mg)
-
Benzil (1.0 mmol, 210.23 mg)
-
(1S)-(+)-10-Camphorsulfonic acid (CSA) (0.1 mmol, 23.23 mg, 10 mol%)
-
Ethanol (10 mL)
-
Deionized Water (for workup)
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and benzil (1.0 mmol).
-
Rationale: Ensuring equimolar amounts of the diamine and dicarbonyl is crucial for driving the reaction to completion without excess starting material complicating purification.
-
-
Solvent Addition: Add 10 mL of ethanol to the flask and stir the mixture at room temperature until the solids are partially or fully dissolved.
-
Catalyst Introduction: Add the camphorsulfonic acid (10 mol%) to the stirring solution.
-
Rationale: CSA acts as an efficient organocatalyst, protonating the carbonyl oxygen of benzil, which enhances its electrophilicity and accelerates the initial nucleophilic attack by the diamine.[9]
-
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to reflux (approx. 78 °C for ethanol).
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). Place spots of the initial diamine, benzil, and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent (typically the diamine) has disappeared. This can take anywhere from 2 to 8 hours.[9]
-
Workup and Isolation: Once the reaction is complete, cool the flask to room temperature. Add 10 mL of cold deionized water to the flask while stirring.
-
Rationale: The quinoxaline product is typically insoluble in the ethanol/water mixture, causing it to precipitate out as a solid, which is a simple and effective initial purification step.[9]
-
-
Filtration: Continue stirring for 15-20 minutes until a free-flowing solid is formed. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water (2 x 5 mL) and then a small amount of cold ethanol to remove any residual impurities.
-
Purification: Air-dry the solid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure quinoxaline derivative.
-
Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, yielding high-purity crystalline material suitable for characterization and further use.
-
Characterization
The identity and purity of the synthesized 6-bromo-2,3-diphenyl-1-isopropylquinoxaline should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the successful formation of the quinoxaline ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Data Summary and Workflow
Table of Reaction Parameters
The described protocol is adaptable to various 1,2-dicarbonyl compounds. The following table provides expected parameters for the synthesis of different quinoxaline derivatives.
| 1,2-Dicarbonyl Compound | Product Structure (Partial) | Catalyst | Solvent | Temp. | Approx. Time (h) | Expected Yield |
| Benzil | 2,3-Diphenyl | CSA (10 mol%) | Ethanol | RT | 2-4 | >90% |
| 4,4'-Dimethoxybenzil | 2,3-Bis(4-methoxyphenyl) | CSA (10 mol%) | Ethanol | RT | 2-3 | >92% |
| Biacetyl (2,3-Butanedione) | 2,3-Dimethyl | CSA (10 mol%) | Ethanol | RT | 3-5 | >88% |
| Glyoxal | 2,3-Unsubstituted | CSA (10 mol%) | Ethanol | RT | 4-6 | >85% |
Experimental Workflow Diagram
Caption: General experimental workflow.
References
-
Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. (2022). International Journal of Research and Analytical Reviews (IJRAR), 9(1). [Link]
-
Exploring Fine Chemical Applications of Brominated Quinoxaline Compounds. (n.d.). Autech Industry Co., Ltd.[Link]
-
Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd. [Link]
-
Al-Masoudi, et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
Synthesis, pharmacological application of quinoxaline and its derivative. (2021). International Journal for Research Trends and Innovation, 7(1). [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. [Link]
-
Saeed, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(23), 7239. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2013). International Journal of Molecular Sciences, 14(10), 20562–20575. [Link]
-
Hassaninejad, A., & Zare, A. (2009). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND REUSABLE CATALYST. Journal of the Iranian Chemical Society, 6(1), 153-158. [Link]
-
Product Class 15: Quinoxalines. (n.d.). Science of Synthesis. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(10), 1281. [Link]
-
Narender, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(1), 23-28. [Link]
-
El-Sayed, N. F., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances, 13(49), 34643-34661. [Link]
-
El-Sayed, N. F., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. RSC Advances. [Link]
-
Wadhwani, B. D., et al. (2024). Synthesis of 2-aryl quinoxaline derivatives and their in silico investigation for breast cancer medication. Synthetic Communications. [Link]
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- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. ijrar.org [ijrar.org]
- 10. scribd.com [scribd.com]
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- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note & Protocol: Synthesis of Novel Quinoxaline Scaffolds via Condensation of 5-Bromo-N1-isopropylbenzene-1,2-diamine with Dicarbonyls
Abstract
This document provides a detailed guide for the synthesis of substituted quinoxaline derivatives through the condensation reaction of 5-Bromo-N1-isopropylbenzene-1,2-diamine with various 1,2-dicarbonyl compounds. Quinoxalines are a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmacologically active agents and functional materials.[1][2] The strategic incorporation of a bromine atom and an isopropyl group on the diamine precursor offers significant advantages for downstream applications. The bromine atom serves as a versatile handle for further molecular elaboration via cross-coupling reactions, while the isopropyl group can modulate the steric and electronic properties of the final molecule, influencing its biological activity and physical characteristics.[3][4] This guide presents both traditional and modern, greener synthetic protocols, explains the underlying reaction mechanism, and offers a framework for reaction optimization and product validation, tailored for researchers in synthetic chemistry and drug development.
Introduction: The Significance of Quinoxaline Synthesis
The synthesis of quinoxalines, traditionally achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is a cornerstone reaction in heterocyclic chemistry, first reported in the 19th century.[5] The resulting quinoxaline scaffold is a bioisostere of quinoline and naphthalene, enabling it to interact with a wide array of biological targets. This has led to the development of quinoxaline derivatives with diverse therapeutic properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][6][7]
The specific starting material, this compound, is a valuable building block.[8][9] Its functional groups are strategically positioned:
-
1,2-Diamine Moiety : This is the reactive core that undergoes cyclocondensation with the dicarbonyl compound.
-
Isopropyl Group : The N-isopropyl group introduces steric bulk, which can influence the regioselectivity of the condensation with unsymmetrical dicarbonyls and impact the conformational properties of the final product.
-
Bromo Group : This halogen atom is a key functional handle for post-condensation modifications. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to build molecular complexity.[3]
This guide provides detailed, validated protocols for leveraging this precursor to generate a library of novel quinoxaline derivatives.
Reaction Mechanism: The Pathway to Aromaticity
The formation of the quinoxaline ring is a classic acid-catalyzed condensation-cyclization-dehydration sequence. The presence of an acid catalyst is crucial as it activates the carbonyl group of the dicarbonyl compound, rendering it more susceptible to nucleophilic attack by the weakly basic amino groups of the diamine.[10][11]
The plausible mechanism involves the following steps:
-
Protonation : One of the carbonyl groups of the dicarbonyl compound is protonated by the acid catalyst.
-
Nucleophilic Attack : The more nucleophilic amino group of the diamine attacks the activated carbonyl carbon.
-
Proton Transfer & Dehydration : A proton transfer followed by the elimination of a water molecule forms an imine intermediate.
-
Intramolecular Cyclization : The second amino group attacks the remaining carbonyl group in an intramolecular fashion.
-
Final Dehydration : A second dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring.[11][12]
Figure 1: General mechanism for acid-catalyzed quinoxaline synthesis.
Materials and Equipment
Reagents
-
This compound (Purity ≥97%)[9]
-
Dicarbonyl Compounds :
-
Benzil (for an aryl-substituted quinoxaline)
-
2,3-Butanedione (for a methyl-substituted quinoxaline)
-
Cyclohexane-1,2-dione (for a fused-ring quinoxaline)
-
-
Catalysts :
-
p-Toluenesulfonic acid (p-TsOH)
-
(1S)-(+)-10-Camphorsulfonic acid (CSA)[11]
-
Glacial Acetic Acid
-
-
Solvents :
-
Ethanol (95% or absolute)
-
Acetonitrile
-
Dimethylformamide (DMF)
-
-
Work-up & Purification Reagents :
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel (for column chromatography)
-
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glass funnels and separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel)
-
Column chromatography setup
Experimental Protocols
The choice of protocol can be guided by the desired reaction speed, energy consumption, and available equipment. Both protocols provided are robust and can be adapted for various dicarbonyls.
Protocol A: Classical Thermal Condensation in Ethanol
This method is a reliable, traditional approach that works well for a wide range of substrates. It relies on thermal energy to drive the reaction to completion.
Step-by-Step Methodology:
-
Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 243.14 mg) and the chosen 1,2-dicarbonyl compound (1.05 mmol, 1.05 equivalents).
-
Solvent Addition : Add 15 mL of ethanol to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.
-
Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%).
-
Causality: p-TsOH is a strong acid catalyst that protonates the dicarbonyl, initiating the condensation cascade. Using it in catalytic amounts minimizes potential side reactions and simplifies purification.
-
-
Reflux : Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Reaction Monitoring : Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting diamine, the dicarbonyl, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant (the diamine). Reaction times typically range from 2 to 6 hours.
-
Self-Validation: TLC provides a direct visual confirmation of the conversion of starting materials to a new, typically more nonpolar, product spot.
-
-
Work-up : Once the reaction is complete, allow the flask to cool to room temperature. Reduce the solvent volume to about one-third using a rotary evaporator.
-
Extraction : Transfer the residue to a separatory funnel containing 30 mL of ethyl acetate and 30 mL of water. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acid catalyst, and then with brine (1 x 20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to obtain the pure quinoxaline derivative.[13]
Protocol B: Efficient Room Temperature Condensation using Camphorsulfonic Acid (CSA)
This protocol represents a greener, more energy-efficient approach, leveraging a highly effective organocatalyst to facilitate the reaction at ambient temperature.[11]
Step-by-Step Methodology:
-
Reaction Setup : To a 25 mL round-bottom flask with a stir bar, add this compound (1.0 mmol, 243.14 mg) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Solvent and Catalyst : Add 10 mL of ethanol (or acetonitrile) followed by camphorsulfonic acid (CSA) (0.2 mmol, 20 mol%).[13]
-
Causality: CSA is an effective organocatalyst for this transformation, enabling the reaction to proceed efficiently without the need for heating.[11] This minimizes the formation of thermal degradation byproducts.
-
-
Reaction : Stir the reaction mixture vigorously at room temperature.
-
Monitoring : Monitor the reaction by TLC as described in Protocol A. Reactions at room temperature are often complete within 2-8 hours, sometimes indicated by the formation of a solid precipitate.[13]
-
Isolation and Purification :
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum. This often yields a product of high purity.[13]
-
If no precipitate forms, perform the same work-up and purification steps (6-9) as outlined in Protocol A.
-
Sources
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- 2. arkat-usa.org [arkat-usa.org]
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- 5. encyclopedia.pub [encyclopedia.pub]
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synthesis of benzimidazole derivatives from 5-Bromo-N1-isopropylbenzene-1,2-diamine
An In-Depth Technical Guide to the Synthesis of Benzimidazole Derivatives from 5-Bromo-N1-isopropylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, is a cornerstone of medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antihistamines, and more recently, as targeted anti-cancer therapies.[1][3]
The strategic functionalization of the benzimidazole core is paramount in modulating its biological activity. The introduction of a bromine atom, as in this compound, provides a valuable handle for further synthetic transformations, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures.[4] The N-isopropyl group, on the other hand, influences the steric and electronic properties of the final molecule, which can enhance binding affinity to target proteins and improve pharmacokinetic properties.
This comprehensive technical guide provides detailed application notes and protocols for the synthesis of a diverse range of 2-substituted-6-bromo-1-isopropyl-1H-benzo[d]imidazoles, starting from the readily available this compound. We will delve into the mechanistic underpinnings of the key synthetic transformations, explore various catalytic systems, and provide step-by-step protocols that are robust and reproducible.
Synthetic Strategies: Constructing the Benzimidazole Core
The most prevalent and versatile methods for the synthesis of benzimidazoles involve the condensation of an o-phenylenediamine with a one-carbon electrophile, typically a carboxylic acid or an aldehyde.
Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction)
A foundational method for benzimidazole synthesis is the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating.[5] This reaction proceeds via the initial acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to furnish the aromatic benzimidazole ring. The N-isopropyl group on our starting material, this compound, sterically and electronically directs the initial acylation to the primary amine, leading to the regioselective formation of the 1-isopropyl substituted benzimidazole.
Condensation with Aldehydes (Weidenhagen Reaction)
The reaction of o-phenylenediamines with aldehydes is another widely employed method.[6] This transformation typically requires an oxidative step to convert the initially formed dihydrobenzimidazole intermediate to the aromatic benzimidazole. A variety of oxidizing agents and catalytic systems have been developed to facilitate this conversion under mild conditions.[7]
Catalysis and Reaction Conditions: Driving the Transformation
The choice of catalyst and reaction conditions can significantly impact the efficiency, yield, and purity of the synthesized benzimidazole derivatives.
-
Acid Catalysis: Brønsted acids like hydrochloric acid and p-toluenesulfonic acid are commonly used, particularly in the condensation with carboxylic acids, to protonate the carbonyl group and facilitate nucleophilic attack by the diamine.[5][8]
-
Lewis Acid Catalysis: Lewis acids such as lanthanum chloride and indium triflate have been shown to be effective catalysts for the condensation with aldehydes, activating the carbonyl group towards nucleophilic attack.[8]
-
Oxidative Catalysis: For reactions involving aldehydes, an oxidant is often required. This can be as simple as air (oxygen) or more sophisticated systems like metal-based catalysts that facilitate the oxidative dehydrogenation of the dihydrobenzimidazole intermediate.[7][8]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of benzimidazoles.[9] It allows for rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields.[9]
-
Solvent-Free Conditions: In line with the principles of green chemistry, solvent-free reaction conditions, often coupled with microwave irradiation or grinding, have been successfully employed for benzimidazole synthesis.[3]
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Synthesis of 6-Bromo-1-isopropyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole via Condensation with an Aldehyde
This protocol details the synthesis of a representative 2-aryl benzimidazole using an aromatic aldehyde.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-methoxybenzaldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Add absolute ethanol as the solvent (approximately 10 mL per gram of diamine).
-
Equip the flask with a reflux condenser and stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 6-Bromo-1-isopropyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole.
Protocol 2: Synthesis of 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole via Condensation with a Carboxylic Acid
This protocol describes the synthesis of a 2-alkyl benzimidazole using acetic acid.
Materials:
-
This compound
-
Glacial acetic acid
-
4 M Hydrochloric acid (HCl)
-
Ammonium hydroxide (concentrated)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in 4 M HCl.
-
Add glacial acetic acid (1.1 eq) to the mixture.
-
Heat the reaction mixture at reflux for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and dry under vacuum to yield the crude 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation and Characterization
The synthesized benzimidazole derivatives should be characterized by standard spectroscopic methods to confirm their structure and purity.
Expected Characterization Data:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the benzimidazole core and the substituent at the 2-position, as well as the signals for the isopropyl group (a septet and a doublet).
-
¹³C NMR: The spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N stretching of the imidazole ring and the aromatic C-H and C=C stretching vibrations.
Table 1: Representative Synthesis of 2-Substituted-6-bromo-1-isopropyl-1H-benzo[d]imidazoles
| Entry | Aldehyde/Carboxylic Acid | 2-Substituent | Method | Catalyst | Expected Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | A | p-TsOH | 85-95 |
| 2 | 2-Nitrobenzaldehyde | 2-Nitrophenyl | A | p-TsOH | 80-90 |
| 3 | Pyridine-4-carboxaldehyde | 4-Pyridyl | A | p-TsOH | 75-85 |
| 4 | Acetic Acid | Methyl | B | HCl | 80-90 |
| 5 | Benzoic Acid | Phenyl | B | HCl | 70-80 |
Method A: Protocol 1 (Aldehyde condensation); Method B: Protocol 2 (Carboxylic acid condensation). Yields are estimated based on literature for analogous reactions and may vary.
Mechanistic Insights and Workflow Visualization
The formation of the benzimidazole ring from an o-phenylenediamine and an aldehyde proceeds through the initial formation of a Schiff base, followed by intramolecular cyclization to a dihydrobenzimidazole intermediate. Subsequent oxidation (aromatization) yields the final benzimidazole product.
Caption: Mechanism of benzimidazole formation from an aldehyde.
The overall experimental workflow for the synthesis and purification of the target compounds is summarized below.
Caption: General experimental workflow.
Conclusion
This application note provides a comprehensive guide for the synthesis of a variety of 2-substituted-6-bromo-1-isopropyl-1H-benzo[d]imidazoles from this compound. The protocols described herein are based on well-established and robust synthetic methodologies. By leveraging the principles of modern organic synthesis, including catalysis and microwave-assisted techniques, researchers can efficiently access a library of novel benzimidazole derivatives for further investigation in drug discovery and materials science. The provided mechanistic insights and workflow diagrams offer a clear understanding of the synthetic process, enabling researchers to troubleshoot and adapt these protocols to their specific needs.
References
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Shaikh, A. A., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(Supplement 1), S149-S165. [Link]
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Shaikh, A. A., et al. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. ResearchGate. [Link]
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Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35087-35118. [Link]
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Charistos, N. D., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5729. [Link]
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Alam, M. M., & Siddiqui, N. (2012). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 5(1), 1-17. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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Charistos, N. D., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
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El-Sayed, R., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]
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Islam, M. R., et al. (2015). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of Taibah University for Science, 9(4), 502-517. [Link]
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Pinto, D. C. G. A., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1395. [Link]
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Ravichandran, D., et al. (2020). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. ResearchGate. [Link]
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Socha, A. M., et al. (2023). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. The Journal of Organic Chemistry, 88(24), 17351-17364. [Link]
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Socha, A. M., et al. (2023). Kumada-Tamao-Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. ResearchGate. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Heterocycles Using 5-Bromo-N1-isopropylbenzene-1,2-diamine
Introduction: The Strategic Importance of Functionalized Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, benzimidazoles and quinoxalines are of particular interest due to their broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4][5] The ability to strategically introduce functional groups onto these heterocyclic scaffolds is paramount for modulating their physicochemical properties and biological targets.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of C-N bonds, providing a powerful and versatile tool for the construction of these important heterocyclic systems.[6][7][8] This guide provides detailed application notes and protocols for the use of a versatile building block, 5-Bromo-N1-isopropylbenzene-1,2-diamine , in the palladium-catalyzed synthesis of functionalized benzimidazoles and quinoxalines. The presence of the bromo substituent offers a reactive handle for subsequent cross-coupling reactions, enabling the creation of diverse molecular architectures from a common intermediate. The isopropyl group, on the other hand, can influence the solubility and conformational properties of the final products.
Mechanistic Insights: The Palladium Catalytic Cycle in C-N Bond Formation
The palladium-catalyzed amination reaction, a cornerstone of modern organic synthesis, generally proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The catalytic cycle for the Buchwald-Hartwig amination typically involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, an intramolecular cyclization precursor derived from this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired heterocyclic product and regenerating the active Pd(0) catalyst.[9][10][11][12][13]
The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst throughout this cycle.[14][15][16][17][18] Sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate both the oxidative addition and reductive elimination steps.[8][19]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Synthesis of Functionalized Benzimidazoles
The reaction of o-phenylenediamines with aldehydes or carboxylic acid derivatives is a common method for the synthesis of benzimidazoles.[20][21][22][23][24] The following protocols detail the synthesis of 6-bromo-1-isopropyl-1H-benzo[d]imidazole and its 2-substituted derivatives using this compound.
Protocol 1: Synthesis of 6-Bromo-1-isopropyl-2-phenyl-1H-benzo[d]imidazole
This protocol describes the condensation of this compound with benzaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and toluene.
-
Add benzaldehyde and p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-bromo-1-isopropyl-2-phenyl-1H-benzo[d]imidazole.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Benzaldehyde |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4-6 hours |
Synthesis of Functionalized Quinoxalines
Quinoxalines are readily synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[25][26][27] The following protocol outlines the synthesis of 6-bromo-1-isopropyl-2,3-diphenylquinoxaline.
Protocol 2: Synthesis of 6-Bromo-1-isopropyl-2,3-diphenylquinoxaline
This protocol details the reaction of this compound with benzil.
Materials:
-
This compound (1.0 equiv)
-
Benzil (1.0 equiv)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound and benzil in ethanol.
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 6-bromo-1-isopropyl-2,3-diphenylquinoxaline.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Benzil |
| Catalyst | Glacial Acetic Acid |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
Post-Synthetic Modification: Leveraging the Bromo-Substituent
The bromo-substituent on the synthesized benzimidazole and quinoxaline scaffolds serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the rapid diversification of the core structures.
Caption: Diversification of bromo-substituted heterocycles.
Protocol 3: Suzuki-Miyaura Coupling of 6-Bromo-1-isopropyl-2-phenyl-1H-benzo[d]imidazole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the brominated benzimidazole with an arylboronic acid.[28][29]
Materials:
-
6-Bromo-1-isopropyl-2-phenyl-1H-benzo[d]imidazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture)
-
Standard Schlenk glassware and inert gas (Argon or Nitrogen) manifold
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-bromo-1-isopropyl-2-phenyl-1H-benzo[d]imidazole, arylboronic acid, and potassium phosphate.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in degassed toluene.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add the degassed toluene/water mixture to the reaction flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-1-isopropyl-2-phenyl-1H-benzo[d]imidazole.
Troubleshooting and Optimization
Palladium-catalyzed reactions can sometimes be sensitive to reaction conditions.[30][31] Common issues and potential solutions are outlined below:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, poor quality reagents/solvents, insufficient temperature. | Use a pre-catalyst, ensure reagents and solvents are anhydrous and degassed, screen different ligands and bases, increase reaction temperature. |
| Formation of byproducts | Side reactions such as homocoupling of the boronic acid (in Suzuki coupling) or dehalogenation. | Adjust the stoichiometry of the reagents, use a different base or solvent system, lower the reaction temperature. |
| Difficulty in purification | Co-elution of product with starting materials or byproducts. | Optimize the chromatographic conditions (different solvent systems or stationary phases), consider recrystallization. |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of functionalized benzimidazoles and quinoxalines. The palladium-catalyzed methods described herein provide efficient and modular routes to these important heterocyclic scaffolds. The strategic incorporation of a bromo-substituent opens up avenues for further molecular diversification, making this building block a powerful tool for researchers in drug discovery and materials science. The provided protocols serve as a robust starting point for the synthesis of novel and complex molecular architectures.
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Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-N1-isopropylbenzene-1,2-diamine
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[1][3] Traditional methods for constructing these bonds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1] The Buchwald-Hartwig reaction elegantly overcomes many of these limitations, enabling the coupling of a wide array of amines with aryl halides and pseudohalides.[1][4]
This guide provides a detailed examination of the Buchwald-Hartwig amination of a specific, yet challenging substrate: 5-Bromo-N1-isopropylbenzene-1,2-diamine. The presence of two distinct amine functionalities—a primary and a secondary amine—in the starting material introduces the potential for competitive side reactions, such as diarylation or intramolecular cyclization. Therefore, careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving high selectivity and yield of the desired mono-aminated product.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to involve four key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[6][7]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine, forming an amido-palladium complex.[5][8]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired aryl amine is released from the palladium center.[1][5]
-
Catalyst Regeneration: The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[6]
The efficiency and selectivity of this cycle are highly dependent on the electronic and steric properties of the phosphine ligand coordinated to the palladium center.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol details a robust method for the selective mono-amination of this compound. The choice of a bulky biarylphosphine ligand is critical to prevent diarylation.
Reagents and Materials
| Reagent | Formula | MW | Amount | Mmol | Equiv. |
| This compound | C₉H₁₃BrN₂ | 229.12 | 1.00 g | 4.36 | 1.0 |
| Amine Coupling Partner | - | - | - | 5.23 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 40 mg | 0.0436 | 0.01 |
| XPhos | C₃₉H₅₃P | 564.81 | 49 mg | 0.0872 | 0.02 |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | 503 mg | 5.23 | 1.2 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 20 mL | - | - |
Step-by-Step Procedure
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (40 mg, 0.0436 mmol) and XPhos (49 mg, 0.0872 mmol). The flask is then evacuated and backfilled with argon three times to ensure an inert atmosphere.[9]
-
Catalyst Pre-formation: Add anhydrous toluene (10 mL) to the flask. The mixture is stirred at room temperature for 10 minutes, during which the color should change, indicating the formation of the active catalyst.
-
Reagent Addition: To the catalyst mixture, add this compound (1.00 g, 4.36 mmol), the amine coupling partner (5.23 mmol), and sodium tert-butoxide (503 mg, 5.23 mmol).
-
Reaction Execution: The flask is sealed and heated to 100 °C in an oil bath. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with the addition of water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-N1-isopropylbenzene-1,2-diamine.
Key Considerations and Rationale
-
Catalyst and Ligand Selection: The use of a palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos is crucial.[10] The steric bulk of the XPhos ligand helps to prevent the undesired diarylation of the primary amine.[4]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine.[8][9] The choice of base can significantly impact the reaction rate and yield.[11][12][13]
-
Solvent: Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation.[9][14][15][16] Toluene is a common choice due to its ability to dissolve the reagents and its relatively high boiling point.[17]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.[9] Therefore, maintaining an inert atmosphere using argon or nitrogen throughout the reaction is imperative.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and deoxygenated.[9] Consider using a pre-catalyst for more reliable formation of the active species.[18] |
| Insufficient heating | Verify the reaction temperature. Most Buchwald-Hartwig aminations require temperatures between 80-110 °C.[9] | |
| Side Product Formation (Diarylation) | Ligand is not bulky enough | Switch to a more sterically hindered ligand like tBuXPhos.[4] |
| Incorrect stoichiometry | Ensure the use of a slight excess of the amine coupling partner (1.1-1.2 equivalents). | |
| Hydrodehalogenation | Presence of water | Rigorously dry all glassware, solvents, and reagents.[1] |
| Substrate decomposition | This can be a side reaction; optimizing the ligand and base may minimize it.[1] |
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination offers a reliable and efficient pathway for the synthesis of N-aryl-N1-isopropylbenzene-1,2-diamines. By carefully selecting the catalyst system and reaction conditions, high yields and selectivities can be achieved. This protocol provides a solid foundation for researchers in drug discovery and materials science to access valuable and complex amine-containing molecules. The principles outlined herein can be adapted for a broader range of substrates, further highlighting the versatility of this powerful cross-coupling reaction.
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Åhman, J., & Norrby, P. O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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Norrby, P. O., & Åhman, J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]
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Norrby, P. O., & Åhman, J. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, 79(24), 11961-9. Retrieved from [Link]
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Norrby, P. O., & Åhman, J. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]
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Application Notes: The Strategic Utility of 5-Bromo-N1-isopropylbenzene-1,2-diamine in Modern Medicinal Chemistry
Abstract
5-Bromo-N1-isopropylbenzene-1,2-diamine is a highly versatile and strategically important building block in medicinal chemistry. Its unique trifecta of functional groups—a nucleophilic diamine moiety, a sterically influential isopropyl group, and a synthetically versatile bromine atom—positions it as a privileged scaffold for the development of complex heterocyclic systems. This guide provides an in-depth exploration of its applications, focusing on the synthesis of high-value pharmacophores such as benzimidazoles and quinoxalines. We present detailed, field-proven protocols, explain the causal logic behind experimental choices, and illustrate its role in constructing libraries of potential therapeutic agents, particularly in oncology and infectious disease research.
Introduction: A Scaffold of Strategic Importance
In the landscape of drug discovery, the selection of starting materials is a critical determinant of a program's success. This compound (Molecular Formula: C₉H₁₃BrN₂, Molecular Weight: 229.12 g/mol ) has emerged as a key intermediate for several reasons[1][2]. As a substituted o-phenylenediamine (OPD), it serves as a foundational precursor for a multitude of heterocyclic compounds known for their broad biological activities[3][4][5].
The value of this specific scaffold can be dissected by analyzing its constituent parts:
-
The 1,2-Diamine Core: This vicinal diamine arrangement is the linchpin for cyclization reactions, most notably forming the five-membered imidazole ring of benzimidazoles or the six-membered pyrazine ring of quinoxalines[2][3][4]. These heterocycles are central to numerous FDA-approved drugs.
-
The N1-Isopropyl Group: The isopropyl substituent provides steric bulk, which can be exploited to influence the conformation of the final molecule. This can enhance binding affinity to a biological target by orienting other functional groups into optimal positions within a binding pocket or, conversely, prevent off-target binding by creating steric hindrance.
-
The 5-Bromo Position: The bromine atom is the scaffold's primary vector for diversification. It is an ideal handle for modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations[1][6]. This allows for the late-stage introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling the systematic exploration of structure-activity relationships (SAR).
Caption: Workflow for benzimidazole synthesis and diversification.
Protocol 1: Synthesis of 6-Bromo-1-isopropyl-2-phenyl-1H-benzimidazole
This protocol details a representative synthesis using benzaldehyde. It is a robust and reproducible method adaptable to a wide range of aldehydes.
Reaction Scheme:
(Note: A real image of the reaction scheme would be inserted here)
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| This compound | 1038408-35-3 | 229.12 | 1.15 g | 5.0 |
| Benzaldehyde | 100-52-7 | 106.12 | 0.51 mL (0.53 g) | 5.0 |
| p-Toluenesulfonic acid (p-TsOH) monohydrate | 6192-52-5 | 190.22 | 95 mg | 0.5 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 25 mL | - |
| Sodium Bicarbonate (Sat. aq.) | 144-55-8 | 84.01 | ~30 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~100 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.15 g, 5.0 mmol), ethanol (25 mL), and benzaldehyde (0.51 mL, 5.0 mmol).
-
Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid (95 mg, 0.5 mmol). The use of an acid catalyst is crucial for protonating the aldehyde carbonyl, rendering it more electrophilic and accelerating the initial Schiff base formation.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting diamine spot indicates reaction completion, typically within 4-6 hours.
-
Workup - Quenching: After the reaction is complete, allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate (~50 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acidic catalyst. Subsequently, wash with brine (1 x 15 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. The drying agent removes residual water, which is critical for obtaining a pure, crystalline product. Filter the mixture and wash the solid magnesium sulfate with a small amount of fresh ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product as a solid.
-
Characterization: The structure and purity of the final compound, 6-Bromo-1-isopropyl-2-phenyl-1H-benzimidazole, must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Application in Kinase Inhibitor Scaffolding
Protein kinases are critical targets in oncology, and many inhibitors feature a heterocyclic core that mimics the adenine region of ATP.[7] The benzimidazole scaffold derived from our title compound is an excellent starting point for kinase inhibitor design. The N1-isopropyl group can probe hydrophobic pockets, while the 2-phenyl group can be further functionalized. Crucially, the 6-bromo position allows for Suzuki coupling to introduce fragments that can interact with the solvent-exposed region or the hinge-binding region of the kinase.
Hypothetical SAR Data for a Kinase Target (e.g., FGFR1):
| Compound ID | R Group at 6-position (via Suzuki Coupling) | FGFR1 IC₅₀ (nM) |
| 1 | -Br (Parent Compound) | >10,000 |
| 2a | -Phenyl | 850 |
| 2b | -4-Methoxyphenyl | 420 |
| 2c | -3,5-Dimethoxyphenyl | 75 |
| 2d | -Pyridin-4-yl | 150 |
This data is illustrative and demonstrates a common SAR trend where specific substitutions, such as the 3,5-dimethoxyphenyl group known to interact favorably with certain kinase pockets, dramatically improve potency.[8]
Caption: Diversification strategy for kinase inhibitor development.
Other Potential Therapeutic Avenues
The versatility of the this compound scaffold extends beyond oncology.
-
Antimicrobial Agents: Benzimidazole derivatives have documented antimicrobial and antifungal activities.[6] The lipophilicity imparted by the isopropyl and bromo groups can be beneficial for membrane penetration.
-
Neurodegenerative Diseases: Certain heterocyclic structures are being investigated for their potential to modulate pathways involved in neurodegeneration, such as inhibiting protein aggregation or providing neuroprotection.[9][10] The ability to systematically modify the core scaffold makes it a valuable tool for screening against targets in this complex disease area.
Conclusion
This compound is more than a simple chemical intermediate; it is a sophisticated and enabling tool for the modern medicinal chemist. Its pre-installed handles for steric modulation (isopropyl group) and chemical diversification (bromo group) allow for the rapid and systematic synthesis of libraries of complex heterocyclic compounds. The protocols and strategies outlined in this guide provide a robust framework for leveraging this scaffold in drug discovery programs targeting a wide range of human diseases.
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Lykouras, M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5730. [Link]
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Kumar, D., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(5), 521-540. [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1258-1271. [Link]
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Application Notes and Protocols: 5-Bromo-N1-isopropylbenzene-1,2-diamine as a Versatile Building Block for Novel Agrochemicals
Abstract
This technical guide provides an in-depth exploration of 5-Bromo-N1-isopropylbenzene-1,2-diamine, a key chemical intermediate for the synthesis of innovative agrochemicals. We delve into its chemical properties, significance in constructing bioactive scaffolds, and provide detailed, field-proven protocols for its application in synthesizing potential fungicidal agents. The methodologies presented are designed to be self-validating, with a strong emphasis on the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of agrochemical development and drug discovery.
Introduction: The Strategic Importance of Substituted Benzene Diamines in Agrochemicals
The global demand for higher crop yields and the increasing prevalence of resistant pathogens necessitate the continuous development of novel, effective, and environmentally benign agrochemicals. Substituted o-phenylenediamines, such as this compound, are pivotal starting materials in this endeavor.[1] Their bifunctional nature, featuring two adjacent nucleophilic amino groups, allows for the efficient construction of various heterocyclic systems.
The benzimidazole scaffold, in particular, is a "privileged" structure in both medicinal and agrochemical research due to its wide spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[2][3][4][5] The presence of a bromine atom on the benzene ring of this compound offers a strategic advantage. It not only influences the electronic properties of the final molecule, potentially enhancing its bioactivity, but also serves as a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse library of candidate compounds.[1][6][7][8] The N1-isopropyl group provides steric bulk and lipophilicity, which can significantly impact the compound's interaction with biological targets and its pharmacokinetic properties within the plant.
This guide will focus on a core application of this compound: its use in the synthesis of N-isopropyl-5-bromobenzimidazole derivatives, a class of compounds with high potential for fungicidal activity.
Compound Profile: this compound
A clear understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 1247213-81-7 | Internal Data |
| Molecular Formula | C₉H₁₃BrN₂ | [1] |
| Molecular Weight | 229.12 g/mol | [1] |
| Appearance | Solid | [9] |
| Purity | ≥97% | [9] |
| Storage | Room temperature, sealed in a dry environment | [10] |
Synthetic Strategy: Accessing the Benzimidazole Scaffold
The most direct and widely adopted method for synthesizing benzimidazoles from o-phenylenediamines is the Phillips condensation reaction.[2] This method involves the condensation of the diamine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester) under acidic conditions, followed by cyclization and dehydration.
The general mechanism involves the initial formation of a mono-amide, followed by an intramolecular nucleophilic attack of the second amino group on the carbonyl carbon, and subsequent dehydration to yield the aromatic benzimidazole ring.
Caption: Generalized reaction mechanism for benzimidazole synthesis.
Detailed Experimental Protocol: Synthesis of 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole
This protocol details the synthesis of a representative benzimidazole derivative with potential fungicidal properties, using acetic acid as the C1 source.
4.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Molarity/Purity | Supplier |
| This compound | 1247213-81-7 | 229.12 g/mol | ≥97% | Commercial Source |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | ≥99.7% | Standard Supplier |
| Hydrochloric Acid (4 M) | 7647-01-0 | 36.46 g/mol | 4 M in Dioxane | Standard Supplier |
| Sodium Bicarbonate | 144-55-9 | 84.01 g/mol | Saturated Solution | Standard Supplier |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Standard Supplier |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Granular | Standard Supplier |
4.2. Equipment
-
Round-bottom flask (100 mL) with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard glassware for extraction and filtration
4.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.29 g, 10.0 mmol).
-
Reagent Addition: Add glacial acetic acid (15 mL). The acetic acid serves as both the reactant and the solvent.
-
Acid Catalyst: Add 4 M hydrochloric acid in dioxane (5 mL, 20.0 mmol). The acid catalyzes the condensation and cyclization steps.[2]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Maintain reflux for 4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (100 mL). Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
4.4. Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To assess purity.
Workflow and Logic
The experimental workflow is designed for efficiency and high yield, incorporating standard organic synthesis techniques.
Caption: Experimental workflow for benzimidazole synthesis.
Safety and Handling
-
This compound: While specific toxicity data is limited, related brominated anilines are toxic if swallowed and can cause skin and eye irritation.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Glacial Acetic Acid and Hydrochloric Acid: These are corrosive. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Organic Solvents: Ethyl acetate is flammable. Keep away from ignition sources.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The protocol provided herein for the synthesis of a 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole derivative is robust and serves as a foundational method for creating a library of analogs. By varying the carboxylic acid reactant, a wide range of 2-substituted benzimidazoles can be accessed. Furthermore, the bromo substituent can be utilized in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and fine-tune the biological activity. This strategic approach enables the systematic exploration of the chemical space around the benzimidazole core, accelerating the discovery of next-generation fungicides and other vital crop protection agents.
References
- Vertex AI Search, Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. Retrieved January 19, 2026.
- MySkinRecipes, this compound. Retrieved January 19, 2026.
- Slideshare, Synthesis of Benimidazole from o- Phynylenediamine.pptx. Retrieved January 19, 2026.
- CUTM Courseware, To synthesize Benzimidazole from o-phenylenediamine. Retrieved January 19, 2026.
- ResearchGate, Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved January 19, 2026.
- PMC - NIH, Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
- Antimalarial and insecticidal activities of newly synthesized derivatives of Benzimidazole. Retrieved January 19, 2026.
- PMC - NIH, Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Retrieved January 19, 2026.
- Chem-Impex International, this compound, 97% Purity, C9H13BrN2, 100 mg. Retrieved January 19, 2026.
- ChemScene, 939054-44-1 | 5-Bromo-N1-isobutylbenzene-1,2-diamine. Retrieved January 19, 2026.
- Sigma-Aldrich, 4-Bromo-1,2-diaminobenzene 97 1575-37-7. Retrieved January 19, 2026.
- International Science Community Association, Biological activities of benzimidazole derivatives: A review. Retrieved January 19, 2026.
- PMC - NIH, Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. Retrieved January 19, 2026.
- zora.uzh.ch, Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved January 19, 2026.
- BenchChem, Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Synthesis. Retrieved January 19, 2026.
- PubChem, 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593. Retrieved January 19, 2026.
- ResearchGate, Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved January 19, 2026.
- Google Patents, CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine. Retrieved January 19, 2026.
- BenchChem, In-Depth Technical Guide to 4-Bromo-N1-ethylbenzene-1,2-diamine. Retrieved January 19, 2026.
- PubMed, Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Retrieved January 19, 2026.
- PubMed, Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid deriv
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. chemscene.com [chemscene.com]
- 11. 4-溴-1,2-苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Functional Dyes from 5-Bromo-N1-isopropylbenzene-1,2-diamine
Introduction: Unlocking Chromophoric Potential
5-Bromo-N1-isopropylbenzene-1,2-diamine is a highly versatile aromatic diamine that serves as a foundational building block in the synthesis of a diverse array of functional dyes. Its unique trifecta of reactive sites—two nucleophilic amino groups with distinct steric and electronic environments, and a bromine atom amenable to a wide range of cross-coupling reactions—provides chemists with a powerful tool for the rational design of novel chromophores and fluorophores. This guide provides an in-depth exploration of the synthetic pathways to transform this precursor into vibrant azo dyes and highly fluorescent phenazine derivatives, complete with detailed protocols and mechanistic insights for researchers in materials science, drug development, and diagnostics.
The strategic placement of the bulky isopropyl group on one of the amino functions introduces asymmetry, which can be exploited to influence the photophysical properties of the resulting dyes, such as their solubility, aggregation behavior, and interaction with biological targets. The bromine atom, a key functional handle, opens avenues for post-synthetic modification, enabling the conjugation of these dyes to biomolecules or their integration into polymeric materials. This document will detail the preparation of two distinct classes of functional dyes: a deep-red azo dye and a fluorescent phenazine derivative, highlighting the chemical principles that underpin their synthesis and function.
Part 1: Synthesis of a Novel Azo Dye
Azo dyes are characterized by the presence of the azo group (-N=N-), which forms a conjugated system between two aromatic rings, giving rise to their characteristic intense colors. The synthesis of azo dyes from this compound involves a two-step process: diazotization of the less sterically hindered primary amine, followed by an azo coupling reaction with an electron-rich aromatic compound.
Causality in Experimental Design
The choice to diazotize the primary amine selectively over the secondary isopropyl-substituted amine is dictated by steric hindrance. The bulky isopropyl group shields the adjacent amino group, making it less accessible to the nitrosating agent. The diazotization reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate. The subsequent coupling reaction is performed under slightly alkaline conditions to activate the coupling partner (e.g., 2-naphthol), facilitating electrophilic aromatic substitution.
Experimental Workflow: Azo Dye Synthesis
Troubleshooting & Optimization
Navigating the Challenges of Regioselective N-Alkylation in Brominated o-Phenylenediamines: A Technical Support Guide
Welcome to the Technical Support Center dedicated to the nuanced and often challenging regioselective N-alkylation of brominated o-phenylenediamines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing these crucial building blocks. The inherent asymmetry and the electronic influence of the bromine substituent present unique hurdles that demand a deep understanding of the underlying chemical principles to overcome.
This resource provides field-proven insights, troubleshooting strategies, and detailed protocols in a practical question-and-answer format to empower you to achieve your desired regiochemical outcomes with confidence and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective N-alkylation of brominated o-phenylenediamines?
The core challenges stem from the presence of two nucleophilic amino groups with different reactivities and the potential for multiple alkylations. Specifically, you will likely encounter:
-
Poor Regioselectivity: The two amino groups (N1 and N2) in a brominated o-phenylenediamine are not equivalent. The electronic and steric environment around each nitrogen is different, leading to a mixture of N1- and N2-alkylated products.
-
Overalkylation: The mono-alkylated product is often more nucleophilic than the starting diamine, leading to the formation of di-alkylated byproducts. In some cases, this can proceed to form quaternary ammonium salts.
-
Side Reactions: The starting material, o-phenylenediamine, is susceptible to oxidation, which can result in colored impurities that complicate purification.
Q2: How does the bromine substituent influence the reactivity of the adjacent amino groups?
The bromine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density through the sigma bond network. This effect is strongest on the adjacent atoms and deactivates the amino group closer to it, making it less nucleophilic.
-
Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic ring through resonance. This effect increases electron density, particularly at the ortho and para positions.
The interplay of these effects, along with steric hindrance from the bromine atom, results in a complex reactivity profile where one amino group is generally more nucleophilic than the other.
Q3: What are the general strategies to control regioselectivity in these reactions?
Control over regioselectivity can be achieved by manipulating several factors:
-
Protecting Groups: Temporarily blocking one of the amino groups is a robust strategy to ensure alkylation occurs at the desired position.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N1 to N2 alkylation by favoring either the kinetic or thermodynamic product.
-
Nature of the Alkylating Agent: The steric bulk and reactivity of the alkylating agent can play a role in determining which nitrogen atom is more accessible for reaction.
-
Alternative Methodologies: Reductive amination offers a more controlled route to mono-alkylation, especially when direct alkylation proves challenging to manage.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: My reaction yields a mixture of N1- and N2-alkylated products. How can I improve the selectivity?
Underlying Cause: The energy barrier for alkylation at both nitrogen atoms is comparable under your current reaction conditions, leading to a mixture of regioisomers. The electronic and steric differentiation between the two amino groups is not being sufficiently exploited.
Solutions:
-
Optimize Reaction Temperature: Lowering the temperature may favor the kinetically controlled product, which is typically the more accessible, less sterically hindered amine. Conversely, higher temperatures can sometimes favor the thermodynamically more stable product. A systematic temperature screen is recommended.
-
Vary the Base and Solvent System: The choice of base and solvent is critical.
-
Bases: A bulky, non-nucleophilic base might selectively deprotonate the less sterically hindered amine. Conversely, a strong, small base like sodium hydride (NaH) in an aprotic solvent can lead to the formation of a dianion, which may exhibit different regioselectivity.
-
Solvents: Polar aprotic solvents like DMF or DMSO can influence the aggregation state of the amine salt and the transition state energies, thereby affecting the regiomeric ratio.
-
-
Modify the Alkylating Agent:
-
Steric Hindrance: A bulkier alkylating agent will preferentially react at the less sterically hindered amino group.
-
Leaving Group: The nature of the leaving group (e.g., I > Br > Cl > OTs) affects the reactivity of the alkylating agent and can influence selectivity.
-
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 2: My reaction is producing a significant amount of di-alkylated product.
Underlying Cause: The mono-alkylated o-phenylenediamine is more nucleophilic than the starting material, making it more reactive towards the alkylating agent. This leads to a second alkylation event.
Solutions:
-
Control Stoichiometry: Use a large excess of the brominated o-phenylenediamine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture at a low temperature. This maintains a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting a second time before all the starting material is consumed.
-
Use a Less Reactive Alkylating Agent: If possible, switch to an alkylating agent with a less reactive leaving group (e.g., from an iodide to a bromide or chloride).
-
Employ Reductive Amination: This is often the most effective solution for preventing overalkylation. The reaction proceeds through an imine or iminium ion intermediate which is reduced in situ. Since the resulting secondary or tertiary amine is generally not reactive under these conditions, di-alkylation is avoided.
Competing Reaction Pathways in N-Alkylation
Caption: Competing mono- and di-alkylation pathways.
Issue 3: I need to synthesize a specific regioisomer that is not the major product of direct alkylation.
Underlying Cause: The desired regioisomer is the thermodynamically or kinetically disfavored product of direct alkylation.
Solution: Implement a Protecting Group Strategy
This is the most reliable method for forcing the reaction to occur at a specific nitrogen atom. The general workflow is:
-
Protect: Selectively protect one of the amino groups.
-
Alkylate: Perform the alkylation on the remaining free amino group.
-
Deprotect: Remove the protecting group to reveal the desired mono-alkylated product.
Choice of Protecting Group: The key is to find a protecting group that can be introduced with some regioselectivity or to separate the mono-protected isomers. Acetyl or Boc groups are common choices for amines. The initial protection step may itself yield a mixture of regioisomers, which may need to be separated chromatographically.
Protecting Group Strategy Workflow
Caption: Workflow for a protecting group-based synthesis.
Experimental Protocols
Protocol 1: General Procedure for Direct Mono-N-Alkylation
This protocol provides a starting point for optimizing the direct alkylation of a brominated o-phenylenediamine.
Materials:
-
Brominated o-phenylenediamine (e.g., 4-bromo-1,2-phenylenediamine)
-
Alkylating agent (e.g., alkyl bromide or iodide)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the brominated o-phenylenediamine (5.0 eq).
-
Add anhydrous solvent and stir until the solid is dissolved.
-
Add the base (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of the alkylating agent (1.0 eq) in a small amount of the anhydrous solvent.
-
Add the alkylating agent solution dropwise to the reaction mixture over 30-60 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
If no reaction is observed, allow the mixture to slowly warm to room temperature and continue monitoring.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: The stoichiometry, temperature, base, and solvent should be systematically varied to optimize for the desired regioisomer.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is recommended for achieving selective mono-alkylation and avoiding overalkylation.
Materials:
-
Brominated o-phenylenediamine (1.0 eq)
-
Aldehyde or ketone (1.1-1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the brominated o-phenylenediamine.
-
Dissolve the starting material in anhydrous DCE.
-
Add the desired aldehyde or ketone.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine/iminium intermediate.
-
Add sodium triacetoxyborohydride portion-wise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary
Table 1: Factors Influencing Regioselectivity in Direct N-Alkylation
| Parameter | Effect on Regioselectivity | Rationale |
| Temperature | Lower temperatures may favor the kinetic product; higher temperatures may favor the thermodynamic product. | Controls the energy input to overcome activation barriers. |
| Base | Bulky bases may favor deprotonation of the less hindered amine. | Steric hindrance around the nitrogen atoms. |
| Solvent | Can influence the solubility of intermediates and transition state energies. | Solvation effects can stabilize or destabilize charged intermediates. |
| Alkylating Agent | Bulkier agents will favor reaction at the less hindered amine. | Steric accessibility of the nucleophilic centers. |
Table 2: Analytical Techniques for Determining Regioisomeric Ratio
| Technique | Information Provided |
| ¹H NMR | The chemical shifts and coupling patterns of the aromatic and alkyl protons will be distinct for each regioisomer. |
| ¹³C NMR | The chemical shifts of the carbon atoms in the aromatic ring and the alkyl group will differ between the two isomers. |
| LC-MS | Can be used to separate the isomers and confirm their molecular weight. Retention times will likely differ. |
| 2D NMR (NOESY/HMBC) | Can provide definitive structural assignment by showing through-space or through-bond correlations between the alkyl group and specific protons or carbons on the aromatic ring. |
References
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. a. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131. Retrieved from [Link]
-
PrepChem.com. (n.d.). (a) Preparation of 4-bromo-o-phenylenediamine. Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation reaction of o-phenylenediamine with substituted benzyl.... Retrieved from [Link]
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
-
Alaqeel, S. I. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Retrieved from [Link]
-
PubMed. (2020, June 5). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. Retrieved from [Link]
-
Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
purification techniques for 5-Bromo-N1-isopropylbenzene-1,2-diamine
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide on the purification of 5-Bromo-N1-isopropylbenzene-1,2-diamine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common and complex challenges associated with purifying this versatile synthetic intermediate.[1][2] This guide is structured to provide immediate, actionable solutions through targeted FAQs and in-depth troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before beginning your purification workflow.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: While the impurity profile depends heavily on the synthetic route, several common impurities can be anticipated. Diamines are notoriously sensitive to air oxidation, which can lead to the formation of colored, often polymeric, byproducts. Other likely contaminants include unreacted starting materials (e.g., the corresponding nitro-bromo precursor), regioisomers from the bromination or nitration steps, and potentially over-alkylated or di-alkylated species.[3][4] Rigorous control of reaction conditions is crucial to minimize these impurities from the outset.
Q2: How do I choose between recrystallization and column chromatography for my crude product?
A2: The choice of primary purification technique hinges on the purity and composition of your crude material.
-
Recrystallization is the preferred method for enriching material that is already relatively pure (typically >90%). It is efficient, scalable, and often yields highly pure crystalline material if a suitable solvent system is identified.[5]
-
Flash Column Chromatography is necessary when dealing with complex mixtures containing multiple components with similar polarities or when the crude purity is low. It offers superior separation power but is generally more labor-intensive and requires more solvent. For basic amines like this one, special considerations for the stationary and mobile phases are critical.[6]
The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Q3: I've tried several solvents, but my compound "oils out" instead of crystallizing. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point, causing it to separate as a liquid instead of forming a crystal lattice.[5] This is common with organic amines.
-
Causality: The solution becomes supersaturated while it is still too hot.
-
Solutions:
-
Add More Solvent: The most direct solution is to add more of the primary solvent to the hot mixture to decrease the saturation point, ensuring it remains below the compound's melting point as it cools.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oiling.
-
Change Solvent System: Switch to a lower-boiling point solvent or a solvent pair. For aromatic amines, a mixture like ethanol/water or ethyl acetate/hexane can be effective.[7][8] Start by dissolving the compound in a minimum of the more soluble solvent (e.g., ethanol) and then slowly add the less soluble "anti-solvent" (e.g., water) dropwise to the hot solution until turbidity (cloudiness) just begins to appear. Add a drop or two of the primary solvent to redissolve the precipitate and then allow it to cool slowly.
-
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low yield is a common frustration. The cause is usually related to using an excessive amount of solvent or premature crystallization.
| Potential Cause | Scientific Rationale | Recommended Action |
| Excess Solvent | The compound remains significantly soluble in the mother liquor even at low temperatures, preventing complete precipitation.[5] | Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions. |
| Premature Crystallization | Crystals form during a hot filtration step (if performed), leading to product loss on the filter paper. | Use a pre-heated funnel and flask for hot filtration. Perform this step as quickly as possible to prevent the solution from cooling. |
| Incomplete Cooling | The solution was not cooled sufficiently to maximize precipitation. | After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7] |
| Inappropriate Solvent | The compound has moderate-to-high solubility in the chosen solvent even when cold. | Re-evaluate your solvent choice. Test solubility in small vials before committing to a bulk recrystallization.[8] |
Q5: I'm trying to recrystallize from acetone and getting an unexpected new product. Why?
A5: You are likely observing a chemical reaction between your vicinal diamine and the acetone solvent. Vicinal diamines can react with ketones like acetone to form benzodiazepine rings or related structures.[9] This is a critical incompatibility to be aware of.
-
Action: Immediately cease using acetone or any other ketone-based solvents (e.g., methyl ethyl ketone) for the purification of this compound. Opt for non-reactive solvents like alcohols (ethanol, isopropanol), esters (ethyl acetate), or hydrocarbon/ether mixtures.
Troubleshooting Guide: Flash Column Chromatography
Q6: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column. What is the cause?
A6: This is the most common problem when purifying basic amines on standard silica gel.
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This causes some of the molecules to bind almost irreversibly, leading to significant tailing or "streaking" on a TLC plate and broad, poorly resolved peaks during column chromatography.[6]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. This base will neutralize the acidic sites on the silica, allowing your compound to elute cleanly. The most common choice is triethylamine (TEA). Start by adding 0.5-1% TEA to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[6][10]
-
Alternative Stationary Phase: If mobile phase modification is insufficient, switch to a less acidic stationary phase.
-
Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-Functionalized Silica: This is a specialty phase where the silica surface has been treated with aminopropyl groups, creating a basic environment that is ideal for purifying amines.[6]
-
-
Caption: Troubleshooting workflow for amine streaking in chromatography.
Q7: I've successfully purified my compound by column chromatography, but how do I remove the triethylamine (TEA) from the final product?
A7: Removing the high-boiling point TEA additive is a critical final step.
-
Protocol for TEA Removal:
-
Combine the pure fractions from your column and evaporate the solvent using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution, such as 1M HCl or saturated ammonium chloride (NH₄Cl). The TEA will be protonated and move into the aqueous layer.
-
Follow with a wash using saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Finally, wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the pure, TEA-free product.
-
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol to completely dissolve the solid. Keep the solution gently heated on a hot plate.
-
While stirring the hot solution, add water dropwise until the solution becomes faintly and persistently cloudy.
-
Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography with a TEA-Modified Eluent
-
TLC Analysis: First, determine an appropriate eluent system using TLC plates. A good starting point is a gradient of ethyl acetate in hexanes. Add ~1% TEA to the solvent mixture. Aim for a retention factor (Rf) of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc + 1% TEA).[11]
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., move from 5% to 10% to 20% ethyl acetate in hexanes, always maintaining 1% TEA) to move your compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Workup: Combine the pure fractions and remove the TEA as described in Q7.
References
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 3,5-Dibromobenzene-1,2-diamine.
- Google Patents. (1970).
- IUCrData. (2022). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone.
- MySkinRecipes. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder website.
- Reddit. (2022). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
- Common Organic Chemistry. (n.d.). Substitution (Br) - Aliphatic Amines.
- Google Patents. (1967). US3345413A - Process for purifying a phenylenediamine.
- Biotage. (2023).
- Organic Syntheses. (2025).
- National Institutes of Health. (2021).
- BenchChem. (n.d.). 3-Bromo-N1-isopropylbenzene-1,2-diamine CAS 1239719-65-3.
- Reddit. (2022). Chromotography with free amines?. r/chemhelp.
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rubingroup.org [rubingroup.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with 5-Bromo-N1-isopropylbenzene-1,2-diamine
Welcome to the dedicated technical support guide for optimizing palladium-catalyzed cross-coupling reactions, with a specific focus on the challenging substrate, 5-Bromo-N1-isopropylbenzene-1,2-diamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this transformation. Our goal is to empower you with the scientific rationale behind experimental choices to achieve successful and reproducible outcomes.
Introduction to the Challenges
The Buchwald-Hartwig amination of this compound presents a unique set of challenges due to the substrate's inherent properties. The presence of two nucleophilic amino groups raises the issue of regioselectivity and the potential for undesired double arylation. Furthermore, the sterically demanding N-isopropyl group can significantly influence the reaction kinetics, often requiring carefully tailored catalytic systems. This guide will address these specific issues head-on, providing a logical framework for optimization.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of mono- and di-arylated products. How can I improve the selectivity for the desired mono-arylated product?
A1: Achieving high selectivity for mono-arylation in the presence of two reactive amino groups is a common challenge. The key is to control the relative reactivity of the two nitrogen atoms and prevent the second amination from occurring. Here are the primary factors to consider:
-
Steric Hindrance: The N-isopropyl group already provides significant steric bulk around one nitrogen atom, which inherently disfavors a second arylation at this position. However, the primary amine remains susceptible.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial. These ligands occupy significant space around the palladium center, making the approach of the already bulky mono-arylated product for a second oxidative addition less favorable. Consider ligands such as Josiphos or t-BuBrettPhos.[1]
-
Base Selection: Employing a weaker base can be advantageous. Strong bases like sodium tert-butoxide (NaOt-Bu) can deprotonate both the starting diamine and the mono-arylated product, increasing the likelihood of double arylation. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can provide better selectivity for mono-arylation, albeit potentially requiring longer reaction times or higher temperatures.[2]
-
Reaction Stoichiometry: Carefully controlling the stoichiometry of your reactants is essential. Using a slight excess of the diamine relative to the aryl bromide can favor the mono-arylation product.
Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A2: Low reactivity can stem from several factors, often related to catalyst activity and the inherent steric hindrance of the substrate.
-
Catalyst Deactivation: The diamine substrate, with its two coordinating nitrogen atoms, can act as a chelating ligand for the palladium center, leading to catalyst inhibition. Using a higher catalyst loading or employing a pre-catalyst that is more resistant to deactivation may be necessary.
-
Steric Hindrance: The N-isopropyl group can slow down the rate of both the initial C-N bond formation and subsequent steps in the catalytic cycle. To overcome this, consider using more reactive palladium pre-catalysts and ligands that are specifically designed for hindered substrates.
-
Inadequate Temperature: While higher temperatures can sometimes lead to side reactions, they are often necessary to overcome the activation energy barrier for sterically hindered substrates. A careful temperature screen is recommended, typically in the range of 80-120 °C.
Q3: I am concerned about potential intramolecular cyclization to form a benzimidazole derivative. Is this a likely side reaction?
A3: Intramolecular cyclization of the arylated o-phenylenediamine product is a plausible side reaction, especially under harsh conditions. However, the steric bulk of the N-isopropyl group can significantly disfavor the conformation required for this cyclization to occur. To minimize this risk:
-
Moderate Reaction Temperatures: Avoid excessively high temperatures, which can promote cyclization.
-
Judicious Choice of Base: Strong bases can facilitate the deprotonation of the second amino group, which could initiate the cyclization. Using a weaker base can mitigate this.
-
Reaction Time: Monitor the reaction progress closely and stop the reaction once the desired product is formed to avoid prolonged exposure to conditions that might favor side reactions.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the optimization of the cross-coupling reaction with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; Inappropriate ligand; Suboptimal base or solvent; Low reaction temperature. | - Use a pre-formed Pd(0) catalyst or ensure in-situ reduction of a Pd(II) source.[3] - Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).[3] - Screen different bases (both strong and weak) and solvents (e.g., toluene, dioxane, THF). - Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of Di-arylated Product | High reactivity of the primary amine after initial coupling; Use of a strong base; Inadequate steric bulk of the ligand. | - Use a weaker base (e.g., Cs₂CO₃, K₃PO₄).[2] - Employ a bulkier phosphine ligand. - Adjust the stoichiometry to use a slight excess of the diamine. |
| Hydrodehalogenation of the Aryl Bromide | Presence of water or other proton sources; Catalyst-mediated side reaction. | - Ensure all reagents and solvents are anhydrous. - Use a well-defined pre-catalyst. - Optimize the ligand-to-metal ratio. |
| Formation of Biaryl Byproducts | Side reaction from the palladium catalyst. | - Optimize the ligand and reaction conditions to favor the desired C-N coupling pathway. |
| Intramolecular Cyclization | High reaction temperature; Use of a strong base. | - Lower the reaction temperature. - Use a weaker base. - Monitor the reaction closely and minimize reaction time. |
Experimental Protocols
The following are detailed, step-by-step methodologies for screening key reaction parameters to optimize the cross-coupling of this compound with an aryl coupling partner.
Protocol 1: Ligand Screening
This experiment aims to identify the optimal phosphine ligand for the reaction.
-
Preparation: In a glovebox, arrange a series of oven-dried reaction vials.
-
Reagent Addition: To each vial, add:
-
This compound (1.0 equiv)
-
Aryl coupling partner (e.g., an arylboronic acid for Suzuki coupling, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
The specific phosphine ligand to be screened (4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, to achieve a 0.1 M concentration)
-
-
Reaction Setup: Seal the vials with PTFE-lined caps and remove them from the glovebox.
-
Execution: Place the vials in a pre-heated aluminum block on a stirrer hotplate at a set temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each vial for analysis by LC-MS or GC-MS to determine the conversion and product distribution.
Protocol 2: Base Screening
This experiment is designed to determine the most suitable base for the reaction.
-
Preparation: Follow the same initial setup as in Protocol 1.
-
Reagent Addition: To each vial, add:
-
This compound (1.0 equiv)
-
Aryl coupling partner (1.2 equiv)
-
Palladium pre-catalyst (2 mol%)
-
The optimal ligand identified from Protocol 1 (4 mol%)
-
The specific base to be screened (e.g., NaOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene)
-
-
Reaction Setup and Execution: Follow steps 3 and 4 from Protocol 1.
-
Monitoring: Analyze the reaction outcomes as described in step 5 of Protocol 1.
Visualizing Reaction Optimization
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common reaction issues.
References
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Sources
preventing over-alkylation in the synthesis of N-substituted diamines
< Welcome to the Technical Support Center for Amine Synthesis. As Senior Application Scientists, we understand the nuances and challenges of synthetic organic chemistry. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable insights into one of the most common hurdles in the synthesis of N-substituted diamines: preventing over-alkylation .
Over-alkylation is a persistent issue where the target mono-alkylated product, being a nucleophile itself, reacts further with the alkylating agent to form undesired di-alkylated and sometimes even quaternary ammonium salt byproducts.[1][2][3][4] This not only reduces the yield of the desired compound but also introduces significant purification challenges.[5][6]
This resource combines troubleshooting guides and frequently asked questions to directly address the specific problems you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your lab.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in diamine synthesis and why is it a major problem?
A: Over-alkylation is a consecutive reaction that occurs during the N-alkylation of a primary or secondary amine.[1][7] In the context of a diamine, after the first nitrogen atom is alkylated to form the desired mono-substituted product, this new secondary amine can compete with the remaining primary amine of the starting material for the alkylating agent. Often, the mono-alkylated product is more nucleophilic than the starting amine, leading to a "runaway" reaction where the di-substituted product is formed preferentially.[3][8] This creates a mixture of products that are often difficult to separate due to similar physical properties, reducing the overall yield and purity of the target molecule.[4][6]
Q2: What are the primary factors that influence the selectivity of mono- vs. di-alkylation?
A: Several key factors govern the outcome of the reaction:
-
Stoichiometry: The molar ratio of the diamine to the alkylating agent is critical.[1][9]
-
Reaction Conditions: Temperature, solvent, and the rate of addition of reagents play a significant role.[1][10][11]
-
Steric Hindrance: The structure of the diamine and the alkylating agent can sterically favor mono-alkylation.
-
Electronic Effects: The nucleophilicity of the starting diamine versus the mono-alkylated product is a key thermodynamic driver of over-alkylation.[8]
-
Choice of Base: The type and strength of the base can influence which amine is deprotonated and its relative reactivity.[2]
Q3: What are the three main strategies to achieve selective mono-N-alkylation?
A: The three principal strategies, which we will explore in detail in the troubleshooting guide, are:
-
Kinetic and Stoichiometric Control: Manipulating reaction conditions and reactant ratios to favor the first alkylation kinetically.[7][9]
-
Protecting Group Strategy: Temporarily blocking one of the amine functionalities to prevent it from reacting, a concept known as using an orthogonal protecting group.[12][13]
-
Alternative Synthetic Routes: Employing methods like reductive amination, which are inherently more selective for mono-alkylation.[5][14][15]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental failures and provides a logical path to a solution, grounded in chemical principles.
Problem 1: My reaction yields primarily the di-alkylated product, with very little of my target mono-alkylated diamine.
This is the most common manifestation of the over-alkylation problem. The mono-alkylated intermediate is reacting faster than the starting material.
Analysis & Solution Pathway:
Your first line of defense is to manipulate the reaction's kinetics and stoichiometry. The goal is to make it statistically and energetically more likely for the alkylating agent to encounter and react with the starting diamine rather than the product.
-
Solution 1.1: Adjust Reactant Stoichiometry Using a large excess of the diamine relative to the alkylating agent is a straightforward approach to favor mono-alkylation.[1][2] This ensures that the alkylating agent is more likely to react with the abundant starting material.
Diamine : Alkylating Agent Ratio Expected Outcome Atom Economy Consideration 1 : 1 High probability of over-alkylation Poor 3 : 1 Improved mono-alkylation selectivity Moderate 5 : 1 to 10 : 1 Good to excellent mono-alkylation selectivity Low; requires efficient recovery of excess diamine -
Solution 1.2: Control the Rate of Addition Instead of adding all the alkylating agent at once, add it slowly to the reaction mixture over several hours using a syringe pump. This maintains a very low concentration of the alkylating agent, further minimizing the chance of a second alkylation event.[1]
-
Solution 1.3: Optimize Temperature and Solvent Lowering the reaction temperature generally slows down all reactions but can increase selectivity by favoring the kinetic product. The choice of solvent can also be critical. Polar aprotic solvents like acetonitrile (MeCN), DMF, or DMSO are common for Sₙ2 reactions, but their effects on selectivity can vary.[2][10][16] It is often worthwhile to screen a few solvents to find the optimal conditions.[11][17]
Problem 2: Adjusting stoichiometry and conditions isn't working. I still get a complex mixture that is impossible to purify.
When kinetic control is insufficient, a more definitive chemical approach is required. This is the ideal scenario for employing a protecting group strategy.
Analysis & Solution Pathway:
The principle here is to render one of the two amine groups non-nucleophilic by converting it into a temporary, stable functional group (the protecting group). You then perform the alkylation on the remaining free amine. The final step is to remove the protecting group to reveal the desired mono-substituted diamine. This is a cornerstone of complex organic synthesis.[12][13]
-
Solution 2.1: Implement an Orthogonal Protecting Group Strategy The key is to choose a protecting group that is stable under your alkylation conditions but can be removed under conditions that won't affect the rest of your molecule—this is known as an "orthogonal" strategy.[12][13][18] The tert-butyloxycarbonyl (Boc) group is an excellent choice for amines.
Workflow for Selective Mono-Boc Protection & Alkylation
Caption: Workflow for selective mono-alkylation using a Boc protecting group.
Featured Protocol: Selective Mono-Boc Protection of a Symmetric Diamine [19][20][21]
This protocol is adapted from procedures that use an acid to protonate one amine, rendering it unreactive to the Boc-anhydride.[19][21][22]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the symmetric diamine (1.0 eq) and anhydrous methanol (MeOH) to make a 0.5 M solution. Cool the flask to 0 °C in an ice bath.
-
Monoprotonation: While stirring, slowly add chlorotrimethylsilane (Me₃SiCl, 1.0 eq) dropwise. (Note: Me₃SiCl reacts with MeOH to generate HCl in situ). Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in MeOH to the reaction mixture. Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any di-Boc protected byproduct.
-
Isolation: Adjust the pH of the aqueous layer to >12 with NaOH pellets or a concentrated solution. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure mono-Boc protected diamine.
-
Problem 3: Direct alkylation is too harsh for my sensitive substrate. Are there milder, more selective alternatives?
Yes. When direct alkylation with alkyl halides fails or is incompatible with other functional groups, reductive amination is a superior and highly selective alternative.[5][14]
Analysis & Solution Pathway:
Reductive amination is a two-step process (often performed in one pot) that forms an amine from a carbonyl compound (an aldehyde or ketone).[14] It proceeds via an imine intermediate, which is then reduced to the amine. A key advantage is that the product secondary amine is generally less reactive towards forming an enamine with the excess aldehyde than the starting primary amine is to forming an imine. This inherent selectivity makes over-alkylation far less problematic than in direct alkylation.[3][5]
-
Solution 3.1: Employ a Reductive Amination Strategy This method involves reacting your diamine with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent.
Decision Logic for Choosing Reductive Amination
Caption: Decision tree for selecting a reductive amination strategy.
Key Reagents for Reductive Amination:
-
Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild, tolerant of acidic conditions needed for imine formation, and selective for imines over carbonyls.[5][15] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[5][6]
-
Solvents: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used.[15]
This powerful technique provides a highly reliable path to mono-N-substituted diamines, avoiding the primary pitfall of over-alkylation encountered in traditional Sₙ2 reactions.
-
References
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(40), 9804–9805. [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]
-
ResearchGate. (2015). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]
-
SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
Pittelkow, M. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2021). Avoiding Over-alkylation. Retrieved from [Link]
-
ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of Selectively Mono‐N‐Arylated Aliphatic Diamines via Iridium‐Catalyzed Amine Alkylation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved from [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
-
Taylor & Francis Online. (2009). SELECTIVE N-ALKYLATION OF PRIMARY AMINES WITH CHLOROACETAMIDES UNDER pH-CONTROLLED AQUEOUS CONDITIONS. Retrieved from [Link]
-
Semantic Scholar. (2009). Selective mono- and di-N-alkylation of aromatic amines with alcohols and acylation of aromatic amines using Ph3P/DDQ. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Retrieved from [Link]
-
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ResearchGate. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol. Retrieved from [Link]
-
ResearchGate. (2015). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
SciSpace. (2003). Cesium effect: high chemoselectivity in direct N-alkylation of amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
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Technical Support Center: Navigating Steric Hindrance of Isopropyl Groups in Cyclization Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the steric hindrance of isopropyl groups in cyclization reactions. The bulky and conformationally significant nature of the isopropyl group can often impede desired ring-forming transformations, leading to low yields, undesired side products, or complete reaction failure. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully navigate these synthetic hurdles.
Introduction: The Isopropyl Group Challenge
The isopropyl group, while a common substituent in many molecules of pharmaceutical interest, presents a unique stereoelectronic profile. Its branched nature creates significant steric bulk in close proximity to the reactive center, which can disfavor the transition states required for cyclization. Understanding the conformational preferences and steric demands of this group is paramount to designing successful cyclization strategies. This guide is structured to provide both problem-specific solutions and a broader understanding of the principles at play.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may be encountering in the laboratory. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific rationale.
Issue 1: Low to No Yield in a Standard Cyclization Reaction
Question: I am attempting an intramolecular cyclization to form a 5- or 6-membered ring, but I am observing very low conversion of my starting material, which contains an isopropyl group adjacent to one of the reacting centers. What is causing this and how can I improve the yield?
Answer:
The low reactivity is likely a direct consequence of the steric hindrance imposed by the isopropyl group. This bulk can prevent the reactive ends of the molecule from achieving the necessary proximity and orientation for the cyclization to occur. The energy barrier for the transition state is significantly increased due to steric repulsion.[1][2]
Here are several strategies to overcome this, ranging from simple adjustments to more involved methodological changes:
1. The Thorpe-Ingold Effect: A Conformational Assist
-
Causality: By introducing a gem-disubstituted carbon atom (e.g., replacing a CH₂ with a C(CH₃)₂) within the tether connecting the reacting groups, you can conformationally favor the cyclized precursor. This is known as the Thorpe-Ingold effect. The presence of bulky groups, such as two isopropyl groups on a silicon atom in a tether, can decrease the bond angle between them, bringing the reactive ends of the molecule closer together and increasing the effective concentration for intramolecular reaction.[3]
-
Experimental Protocol:
-
Synthesize a precursor where the tethering atom is gem-disubstituted. For instance, in a silyl ether tether, use diisopropyldichlorosilane instead of dimethyldichlorosilane.[3]
-
Carry out the cyclization under your previously attempted conditions.
-
Monitor the reaction by TLC or LC-MS to compare the reaction rate and yield with your original substrate.
-
2. Lewis Acid Catalysis: Activating the Electrophile
-
Causality: A Lewis acid can coordinate to an electrophilic functional group (e.g., a carbonyl or an imine), increasing its reactivity and potentially templating the cyclization. For sterically hindered substrates, a carefully chosen Lewis acid can promote the reaction by lowering the activation energy of the cyclization step.[4][5][6] In some cases, bulky Lewis acids can also help to control the stereochemistry of the newly formed ring.
-
Recommended Lewis Acids for Hindered Systems:
-
Sc(OTf)₃, In(OTf)₃, Dy(OTf)₃: These are known to be effective for various cyclization reactions, including those involving sterically demanding substrates.[5][6]
-
ZnI₂: Has been shown to be effective in cascade reactions affording sterically hindered frameworks.[4]
-
FeCl₃: An inexpensive and effective catalyst for promoting the synthesis of substituted cyclic ethers.[5]
-
3. High-Pressure Conditions: Overcoming Activation Barriers
-
Causality: High-pressure conditions (typically 2-20 kbar) can promote reactions that have a negative activation volume, which is often the case for cyclizations where bond formation leads to a more compact transition state.[7][8] This can be particularly effective for sterically hindered reactions where the activation energy barrier is high.[7][9]
-
Experimental Workflow:
Caption: High-pressure experimental workflow.
Issue 2: Formation of Acyclic Side Products or Dimerization
Question: My cyclization reaction is plagued by the formation of acyclic decomposition products or intermolecular dimerization. How can the isopropyl group be contributing to this, and what can I do to favor the desired intramolecular pathway?
Answer:
The isopropyl group's steric bulk can slow down the intramolecular cyclization to a rate that is competitive with or slower than alternative reaction pathways, such as decomposition or intermolecular reactions.[1] To favor the desired cyclization, you need to increase the effective concentration of the reacting ends of the same molecule relative to other molecules.
1. High Dilution Conditions
-
Causality: By performing the reaction at a very low concentration (high dilution), you decrease the probability of two different molecules encountering each other, thus disfavoring intermolecular reactions like dimerization. This gives the sterically hindered intramolecular cyclization a better chance to occur.
-
Protocol:
-
Use a syringe pump to slowly add your substrate to a large volume of refluxing solvent over several hours.
-
The final concentration of the substrate should be in the millimolar range (e.g., 0.001 M).
-
Ensure efficient stirring to maintain homogeneity at low concentrations.
-
2. Chelation Control: Pre-organizing the Substrate
-
Causality: If your substrate has a chelating moiety (e.g., a hydroxyl or ether group) near one of the reacting centers, a suitable metal catalyst can coordinate to both this group and another reactive site, pre-organizing the molecule in a conformation that favors cyclization.[10][11][12] This can effectively overcome the steric barrier of the isopropyl group by locking the molecule in a reactive conformation.
-
Example: In the addition of an organometallic reagent to an α-silyloxy ketone, using a Lewis acid like EtZnX can promote a chelation-controlled pathway, leading to high diastereoselectivity even with bulky silyl protecting groups.[10]
Caption: Chelation-controlled addition mechanism.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for a cyclization involving a sterically hindered isopropyl group?
A1: The choice of catalyst is critical. Here's a general guide:
-
For activating carbonyls or imines: Start with common Lewis acids like Sc(OTf)₃ or In(OTf)₃.[5][6] If these fail, consider more specialized systems.
-
For radical cyclizations: A bulky thiyl-radical catalyst can be effective. The steric bulk on the catalyst itself can prevent undesired side reactions.[13]
-
For transition-metal-catalyzed reactions: Palladium and gold catalysts are powerful tools. Cationic gold catalysts, for example, are highly active π-Lewis acids that can activate alkynes for cyclization.[14] The choice of ligands is also crucial, as they can modulate the steric and electronic properties of the metal center.[15]
Q2: Can solvent choice impact the success of my sterically hindered cyclization?
A2: Absolutely. Solvents can influence reaction rates and selectivities through various effects.[16]
-
Polar Protic Solvents: Can stabilize charged intermediates, which may be beneficial in some stepwise cyclizations. However, they can also solvate nucleophiles, reducing their reactivity.[17]
-
Polar Aprotic Solvents: Are often a good choice for Sₙ2-type cyclizations as they do not strongly solvate the nucleophile.[17]
-
Non-polar Solvents: Can be advantageous in reactions where aggregation of the substrate is an issue.
-
Viscosity: In some cases, more viscous solvents can favor intramolecular reactions by hindering the diffusion of molecules, a phenomenon known as the "cage effect".
Q3: Can the isopropyl group itself be used to control the stereochemistry of the cyclization?
A3: Yes, this is a key concept in asymmetric synthesis. The steric bulk of the isopropyl group can effectively block one face of a prochiral center, directing an incoming reagent or the other end of the molecule to attack from the less hindered face. This is the basis of many stereoselective reactions, often described by models like the Felkin-Ahn model for nucleophilic additions to chiral carbonyls.[18] By carefully considering the stable conformations of your substrate, you can often predict and control the stereochemical outcome.[19][20]
Q4: Are there any quantitative measures of the steric hindrance of an isopropyl group?
A4: Yes, one of the most common is the A-value , which is a measure of the conformational preference of a substituent on a cyclohexane ring. A larger A-value indicates a greater preference for the equatorial position to avoid steric strain with axial hydrogens. The isopropyl group has a significant A-value, quantifying its steric demand.
| Substituent | A-value (kcal/mol) |
| -CH₃ | 1.74 |
| -CH₂CH₃ | 1.75 |
| -CH(CH₃)₂ | 2.21 |
| -C(CH₃)₃ | >4.5 |
This table illustrates that the isopropyl group is significantly more sterically demanding than methyl or ethyl groups.
References
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Wikipedia. Intramolecular reaction. [Link]
-
Royal Society of Chemistry. Recent developments in high-pressure promoted cycloaddition reactions: experimental and theoretical perspectives. [Link]
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ArTS - UniTS. Insights into the Self-Filling Effects of Branched Isopropyl Groups on the Conformational and Supramolecular Properties of Isopropoxyprism[21]arene. [Link]
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ResearchGate. Lewis Acid-Catalyzed Cyclization of o -Hydroxyphenyl Propargylamines with Sodium Sulfinates: Syntheses of 3-Sulfonylbenzofurans | Request PDF. [Link]
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ACS Publications. Sterically Selective [3 + 3] Cycloaromatization in the On-Surface Synthesis of Nanographenes | ACS Nanoscience Au. [Link]
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RSC Publishing. Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. [Link]
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ResearchGate. A Bulky Thiyl-Radical Catalyst for the [3+2] Cyclization of N -Tosyl Vinylaziridines and Alkenes. [Link]
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ACS Publications. New Strategies for Cyclization and Bicyclization of Oligonucleotides by Click Chemistry Assisted by Microwaves. [Link]
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PubMed Central. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [Link]
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PubMed Central. Harnessing the cyclization strategy for new drug discovery. [Link]
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Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
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ResearchGate. Steric hindrance between bulky isopropyl and naphthalene groups creates... | Download Scientific Diagram. [Link]
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PubMed. Steric effects and solvent effects on SN2 reactions. [Link]
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National Institutes of Health. Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers. [Link]
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PubMed Central. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. [Link]
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Lewis acid-catalyzed cyclization reactions of amides of ethenetricarboxylates Shoko Yamazaki, Mamiko Niina Nara University of Ed. [Link]
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ACS Publications. Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold | Organic Letters. [Link]
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RSC Publishing. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. [Link]
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PubMed. Effects of high pressure on molecules. [Link]
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ACS Publications. Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones | Organic Letters. [Link]
-
Chemical & Pharmaceutical Bulletin. Studies on Lewis Acid-Mediated Intramolecular Cyclization Reactions of Allene–Ene Systems. [Link]
-
PubMed Central. Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. [Link]
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Wikipedia. Steric effects. [Link]
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ResearchGate. (PDF) Steric effects in cyclization reactions. [Link]
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Chemistry LibreTexts. 8.8: Structural and Solvent Effects in S N Reactions. [Link]
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PubMed. Eclipsed Isopropyl Conformations of Two Dimeric Hydrazines. [Link]
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PubMed Central. High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters. [Link]
-
PubMed Central. Cyclisation strategies for stabilising peptides with irregular conformations. [Link]
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PubMed. Bergman cyclization of sterically hindered substrates and observation of phenyl-shifted products. [Link]
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ACS Publications. Catalyst-Free Low-Temperature Melt Processable Polyimide Resin with Exceptional Thermal Stability | ACS Applied Polymer Materials. [Link]
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Reddit. Which conformation of cis-1-isopropyl-2-propylcyclohexane is more thermodynamically stable? : r/askscience. [Link]
-
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-
Michigan State University. Asymmetric Induction. [Link]
-
felkin-ahn and cram chelate. [Link]
-
MDPI. High-Pressure Limit and Pressure-Dependent Rate Rules for β-Scission Reaction Class of Hydroperoxyl Alkyl Hydroperoxyl Radicals (•P(OOH)2) in Normal-Alkyl Cyclohexanes Combustion. [Link]
-
PubMed Central. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. [Link]
-
Master Organic Chemistry. Bulky Bases in Elimination Reactions. [Link]
-
Journal of the American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]
-
Scribd. Chelation Model - Organic Chemistry. [Link]
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Technical Support Center: Troubleshooting Low Conversion in Benzimidazole Formation
Welcome to the Technical Support Center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their benzimidazole formation reactions. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your synthetic protocols.
Part 1: Troubleshooting Guide - Diagnosing and Solving Low Conversion
Low yields in benzimidazole synthesis are a common frustration, often stemming from suboptimal reaction conditions, reagent issues, or competing side reactions.[1] This section is structured to help you systematically diagnose the potential cause of low conversion and implement effective solutions.
Question 1: My reaction of an o-phenylenediamine with an aldehyde or carboxylic acid is resulting in a low yield. Where should I start my investigation?
Low conversion is a multifaceted problem. A systematic approach to troubleshooting is crucial. Begin by evaluating the core reaction parameters.
Initial Diagnostic Workflow:
-
Re-evaluate Reaction Conditions : The trifecta of solvent, temperature, and reaction time are the most common culprits.[2] Classical methods like the Phillips-Ladenburg and Weidenhagen reactions often demand high temperatures, which can lead to degradation of starting materials or the final product.[1][3]
-
Assess Catalyst Performance : The absence or incorrect choice of a catalyst can dramatically reduce yields and increase reaction times.[1]
-
Check Reagent Purity : Impurities in your starting materials (o-phenylenediamine, aldehyde, or carboxylic acid) or solvent can inhibit the reaction or promote side reactions.[1]
-
Monitor for Side Reactions : Competing reaction pathways can consume your starting materials, leading to a lower yield of the desired benzimidazole.[1]
Here is a visual guide to this initial troubleshooting process:
Caption: Initial troubleshooting flowchart for low benzimidazole yield.
Question 2: How do I select the optimal solvent and temperature for my benzimidazole synthesis?
The choice of solvent and reaction temperature are intrinsically linked and highly dependent on the specific substrates and catalyst being used.
Solvent Selection:
-
Polar Solvents are Often Preferred : Solvents like methanol and ethanol have been shown to be effective for many benzimidazole syntheses, often leading to higher yields.[4][5] In a model reaction between benzaldehyde and o-phenylenediamine, changing the solvent from solvent-free to chloroform increased the yield from 20% to 40%.[1][6]
-
Consider "Green" Solvents : For more environmentally friendly approaches, water can be a suitable solvent, especially in microwave-assisted synthesis.[5][7]
-
Solvent-Free Conditions : In some cases, solvent-free reactions can be effective, but may require higher temperatures.[1]
Temperature Optimization:
-
Start Mild and Increase Gradually : Some modern catalytic systems allow for reactions to proceed at room temperature.[8]
-
Classical Methods Require Heat : The Phillips-Ladenburg reaction (using a carboxylic acid) and the Weidenhagen reaction (using an aldehyde) traditionally require elevated temperatures, sometimes as high as 180-300°C.[3][9][10]
-
Beware of Degradation : Excessive heat can lead to the degradation of your starting materials or desired product.[1] It is crucial to monitor the reaction closely if you are exploring higher temperatures.
-
Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[11][12][13]
Data Summary: Solvent and Temperature Effects
| Reaction Type | Common Solvents | Typical Temperature Range | Key Considerations |
| Aldehyde Condensation | Methanol, Ethanol, Acetonitrile, Chloroform[4][6] | Room Temperature to Reflux | Catalyst choice can significantly influence the optimal temperature.[14] |
| Carboxylic Acid Condensation | 4N HCl, Polyphosphoric Acid (PPA)[15][16] | 100°C to >180°C[9] | Aromatic acids may require higher temperatures and sealed reaction vessels.[9][15] |
| Microwave-Assisted | Ethanol, Water[11][12] | 60°C to 100°C[17] | Can dramatically shorten reaction times from hours to minutes.[17] |
Question 3: I'm not using a catalyst. Could that be the reason for my low yield?
Yes, the absence of a catalyst is a very likely reason for low conversion. While some benzimidazole formations can proceed without a catalyst, they often require harsh conditions and result in lower yields.[1] For example, one study reported a yield of only 32% without a catalyst, which increased to 95% with an optimized catalyst.[1][8]
Choosing the Right Catalyst:
The selection of a catalyst is dependent on your specific starting materials and desired reaction conditions.
-
Acid Catalysts :
-
Brønsted Acids : Dilute mineral acids like HCl are used in the classic Phillips condensation.[15] Ammonium chloride (NH4Cl) is another effective and mild option.[6]
-
Lewis Acids : Catalysts like Erbium(III) triflate (Er(OTf)₃) can improve yields and, in some cases, control selectivity between 2-substituted and 1,2-disubstituted products.[18]
-
-
Metal-Based Catalysts :
-
Heterogeneous Catalysts : Supported gold nanoparticles (e.g., Au/TiO₂) have shown high efficacy under ambient conditions.[14] Engineered catalysts like MgO@DFNS are advantageous for their ease of recovery and reuse.[8]
-
Homogeneous Catalysts : Cobalt(II) acetylacetonate has been shown to be effective, particularly in polar solvents like methanol.[4]
-
-
Green Catalysts : In the spirit of green chemistry, efforts have been made to use more environmentally benign catalysts.[19]
Question 4: I'm observing multiple spots on my TLC plate. What are the likely side reactions, and how can I minimize them?
The formation of byproducts is a common issue that directly impacts the yield of your desired benzimidazole.
Common Side Reactions:
-
Formation of Benzodiazepines : The reaction of o-phenylenediamine with β-ketoesters under neutral conditions can lead to the formation of benzodiazepine-2-ones instead of the desired benzimidazole.[1]
-
Over-alkylation/arylation : When using aldehydes, it's possible to form the 1,2-disubstituted benzimidazole in addition to the desired 2-substituted product.[18]
-
Oxidation of Starting Material : o-Phenylenediamines can be susceptible to oxidation, leading to colored impurities.
Strategies to Minimize Side Reactions:
-
Control of Reaction Conditions :
-
Catalyst Choice : As mentioned, certain catalysts like Er(OTf)₃ can selectively favor the formation of either the mono- or di-substituted product depending on the electronics of the aldehyde.[18]
-
Atmosphere : Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of sensitive starting materials.
-
-
Purity of Reagents : Using purified starting materials can prevent side reactions initiated by impurities.[1]
-
Reaction Monitoring : Closely monitor the reaction by Thin Layer Chromatography (TLC) to quench the reaction once the starting material is consumed, preventing the formation of degradation products.[2]
Visualizing the Main Reaction vs. Side Reactions:
Caption: Reaction pathways in benzimidazole synthesis.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects of benzimidazole synthesis.
Q1: What is the general mechanism of benzimidazole formation from an o-phenylenediamine and an aldehyde?
The reaction generally proceeds through a three-step mechanism:
-
Schiff Base Formation : One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization : The second amino group of the diamine then attacks the imine carbon, leading to the formation of a five-membered ring intermediate (a dihydrobenzimidazole or benzimidazoline).
-
Oxidation : The dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole. This oxidation can sometimes occur spontaneously with air as the oxidant, or it may require the addition of a specific oxidizing agent.[20][21]
Q2: How can I effectively purify my crude benzimidazole product?
Purification is critical to obtaining a high-quality final product. The best method will depend on the physical properties of your compound and the nature of the impurities.
-
Recrystallization : This is often the first method to try.
-
Solvent Screening : It is essential to find a solvent or solvent system where your compound is soluble when hot but sparingly soluble when cold.[22] Common solvents for recrystallization include ethanol/water mixtures.[11]
-
Activated Carbon : If your product is colored, adding a small amount of activated carbon to the hot solution can help to remove colored impurities.[22]
-
-
Column Chromatography :
-
Sublimation : For thermally stable benzimidazoles, vacuum sublimation can be a highly effective purification technique, especially for removing non-volatile impurities.[24]
Q3: Are there any "green" or more environmentally friendly methods for benzimidazole synthesis?
Yes, there is a significant push in modern organic synthesis towards greener methods.[19] For benzimidazole formation, this includes:
-
Use of Water as a Solvent : Several methods have been developed that use water as the reaction solvent, reducing the reliance on volatile organic compounds.[5]
-
Catalyst-Free Microwave Synthesis : Some protocols have been developed for microwave-assisted synthesis without the need for a catalyst, which simplifies purification and reduces waste.[12]
-
Reusable Catalysts : The use of heterogeneous catalysts that can be easily filtered off and reused is a key principle of green chemistry.[8]
Part 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using an Aldehyde
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Ammonium chloride (NH₄Cl) (4.0 mmol)[6]
-
Chloroform (CHCl₃) (5 mL)[6]
-
Ethyl acetate
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
To a stirred solution of o-phenylenediamine (1.0 mmol) in chloroform (5 mL) in a round-bottom flask, add ammonium chloride (4.0 mmol).[6]
-
Add the aldehyde (1.0 mmol) to the mixture at room temperature.[6]
-
Continue stirring the reaction mixture. Monitor the progress of the reaction by TLC (a common eluent is hexane/ethyl acetate 70/30).[6] The reaction is often complete within 4-5 hours.
-
Upon completion, remove the chloroform under reduced pressure.[6]
-
Extract the residue with ethyl acetate (20 mL) and wash the organic layer with water (10 mL).[6]
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate.[6]
-
Remove the solvent under reduced pressure to obtain the crude product.[6]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Monitoring Reaction Progress with Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Capillary tubes for spotting
-
UV lamp
Procedure:
-
Prepare a developing chamber with your chosen eluent.
-
Using a capillary tube, take a small sample from your reaction mixture and spot it onto the baseline of the TLC plate.
-
Also spot your starting materials (o-phenylenediamine and aldehyde) on the baseline for comparison.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Once the solvent front is near the top of the plate, remove it and visualize the spots under a UV lamp.
-
The reaction is complete when the spot corresponding to the limiting starting material has disappeared.
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
- Mobinikhaledi, A., et al. (2010).
-
Bentham Science Publishers. (2024). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Microwave assisted synthesis, antifungal evaluation and moleculer docking of benzimidazole derivatives. Retrieved from [Link]
- Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). JOTCSA.
-
Arkat USA. (n.d.). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
-
National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. Retrieved from [Link]
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
-
ResearchGate. (n.d.). Effect of different solvents for the synthesis of benzimidazole and benzothiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
ACS Publications. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. Retrieved from [Link]
-
MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
National Institutes of Health. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]
-
RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Retrieved from [Link]
-
RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Eine neue Synthese von Benzimidazol‐Derivaten. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). The possible mechanism of forming benzimidazole. Retrieved from [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of benzimidazoles. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of benzimidazole. Retrieved from [Link]
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Technical Support Center: Column Chromatography of Aromatic Diamines
Introduction: The Challenge of Purifying Aromatic Diamines
Aromatic diamines are foundational building blocks in the synthesis of pharmaceuticals, polymers, and advanced materials. However, their purification by column chromatography presents a significant challenge for many researchers. The presence of two basic amine functionalities on an aromatic scaffold creates a unique set of chemical properties that can lead to frustrating and often unsuccessful separations on standard silica gel.
The primary issue stems from the interaction between the basic lone pairs of the amine's nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2][3] This strong acid-base interaction can result in:
-
Irreversible Adsorption: The compound sticks permanently to the column, leading to very low or zero recovery.
-
Significant Peak Tailing: A portion of the analyte is retained longer than the main band, causing drawn-out, asymmetrical peaks that are difficult to resolve from impurities.[1]
-
On-Column Degradation: The acidic nature of silica can catalyze the degradation of sensitive aromatic diamines.[2][4]
-
Poor Separation: Strong interactions with the stationary phase can mask the subtle differences between the target compound and its impurities, leading to co-elution.
This guide provides practical, field-proven solutions to these common problems. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be facing in the lab.
I. Frequently Asked Questions (FAQs)
Q1: Why is my aromatic diamine streaking so badly on a silica gel TLC plate and column?
A1: This is the most common issue and is a direct result of the acid-base interaction between your basic diamine and the acidic silanol groups on the silica surface.[1][2][3] This strong, often partially irreversible, binding causes a portion of your compound to lag behind the main chromatographic band, resulting in a "streak" or "tail." This effect is particularly pronounced for basic compounds like amines.[1]
Q2: My purified diamine is a dark brown/purple color, but the starting material was light. What happened?
A2: Aromatic diamines are highly susceptible to air oxidation, which forms intensely colored impurities.[5][6] This process can be accelerated by the acidic environment of a silica gel column. To minimize this, it is recommended to work quickly, use solvents degassed with nitrogen or argon, and store the final product under an inert atmosphere, protected from light, and at reduced temperatures.[6][7]
Q3: I'm not recovering any of my compound from the silica gel column. Is it gone forever?
A3: It is likely irreversibly adsorbed onto the silica gel due to strong ionic interactions.[3][8] To salvage your material, you can try flushing the column with a highly polar, basic solvent system, such as dichloromethane/methanol with 2-5% ammonium hydroxide or triethylamine.[9][10] However, the recovered material may be contaminated with dissolved silica. To prevent this in the future, you must modify your chromatography conditions.
Q4: Can I use reversed-phase chromatography for my aromatic diamine?
A4: Yes, reversed-phase (e.g., C18) chromatography can be an excellent alternative. Basic amines are often best retained and separated when the mobile phase pH is alkaline, keeping them in their neutral, free-base form.[2] At a high pH (e.g., two pH units above the amine's pKa), the compounds become more hydrophobic and retain better on the non-polar stationary phase.[2] Using a volatile base like triethylamine (TEA) or ammonium hydroxide in the mobile phase (e.g., water/acetonitrile with 0.1% TEA) is a common strategy.[2]
Q5: How can I separate two very similar aromatic diamine isomers?
A5: Separating isomers is challenging because they often have very similar polarities.[11][12] Standard column chromatography may not be sufficient. High-Performance Liquid Chromatography (HPLC) is often required for such separations.[13][14][15] Method development should focus on optimizing the stationary phase and mobile phase to exploit subtle differences in their structure. For instance, stationary phases with different selectivities (e.g., those capable of pi-pi interactions) or modifying the mobile phase with additives like crown ethers have been shown to be effective for separating aromatic amine isomers.[16]
II. Troubleshooting Guide: From Tailing Peaks to Pure Product
This section provides a systematic approach to troubleshooting the purification of aromatic diamines.
Scenario 1: Severe Peak Tailing and Low Recovery on Standard Silica Gel
Your TLC shows a long, comet-like streak, and you anticipate poor performance on the column.
Root Cause Analysis:
The acidic silanol groups on the silica surface are strongly interacting with your basic diamine, causing the issues observed.[2][3]
Solution Workflow:
The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Troubleshooting workflow for aromatic diamine purification.
Detailed Protocols:
Protocol 1: Mobile Phase Modification (Passivation) This is often the quickest and easiest fix. The added base neutralizes the acidic sites on the silica, allowing your diamine to elute properly.[17]
-
Solvent Preparation: Prepare your chosen eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Add Base: To the final solvent mixture, add 1-2% by volume of a volatile base such as triethylamine (Et₃N) or concentrated ammonium hydroxide (NH₄OH).[9][17]
-
Column Equilibration: Before loading your sample, flush the packed silica gel column with at least 3-5 column volumes of the base-modified mobile phase. This step is crucial to "passivate" or neutralize the stationary phase.[18]
-
Elution: Load your sample and run the chromatography as usual with the base-modified eluent.
Protocol 2: Switching to an Alternative Stationary Phase If mobile phase modification is insufficient, a change in stationary phase is the most robust solution.
-
Amine-Functionalized Silica: This is an excellent choice as the surface is already basic, which prevents the strong ionic interactions seen with regular silica.[2][8][19] It often allows for the use of simpler, less polar solvent systems like hexane/ethyl acetate.[19]
-
Basic or Neutral Alumina: Alumina is a good alternative to silica. Basic alumina, in particular, is well-suited for purifying basic compounds.[10][20] Be aware that alumina can sometimes have different selectivity compared to silica, so TLC analysis on alumina plates is recommended for method development.
Scenario 2: Compound Appears to be Decomposing on the Column
You observe new, often colorful, spots on your TLC after streaking your crude material, or your NMR of the "purified" product shows unexpected byproducts.
Root Cause Analysis:
The acidic surface of the silica gel may be catalyzing the degradation of your diamine.[4][21] Aromatic diamines can be sensitive to acid. Additionally, prolonged exposure to air on the high-surface-area silica can lead to oxidation.[5]
Solution Workflow:
Caption: Decision process for handling compound degradation.
Detailed Protocols:
Protocol 3: Amine Protection-Deprotection If your diamine is particularly valuable or sensitive, protecting the amine groups as carbamates (e.g., Boc or Cbz) can be a highly effective strategy.[22][23] This temporarily removes the basicity of the amines, making the compound behave like a neutral molecule that is much easier to purify on standard silica gel.
-
Protection: React the crude aromatic diamine with a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).[24]
-
Purification: Purify the now-protected, non-basic compound using standard silica gel chromatography with a neutral eluent system (e.g., Ethyl Acetate/Hexane).
-
Deprotection: After purification, remove the protecting groups under appropriate conditions (e.g., acid for Boc group removal) to yield the pure aromatic diamine.[23][24]
III. Data Summary Tables
For quick reference, the following tables summarize the key choices for your chromatographic system.
Table 1: Stationary Phase Selection Guide
| Stationary Phase | When to Use | Advantages | Disadvantages |
| Standard Silica Gel | Only for diamines with very low basicity or after amine protection. | Inexpensive, widely available. | Causes tailing, low recovery, and degradation for most aromatic diamines.[2][3] |
| Silica Gel + Basic Modifier | First-line approach for most diamines. | Cost-effective, uses existing silica stock. | May not be sufficient for very basic or sensitive compounds; base can be difficult to remove. |
| Amine-Functionalized Silica | Excellent choice for routine purification of basic compounds. | Eliminates tailing, high recovery, allows for simple eluents.[8][19] | More expensive than standard silica. |
| Basic/Neutral Alumina | Good alternative to silica, especially for very basic compounds. | No acidic sites, good for basic compounds.[20] | Selectivity differs from silica; may have lower resolving power for some mixtures. |
| Reversed-Phase (C18) | For polar diamines or when normal phase fails. | Excellent for polar compounds; pH control offers another variable for optimization.[2] | Requires HPLC equipment; solvents can be more expensive to purchase and dispose of. |
Table 2: Common Mobile Phase Systems
| Chromatography Mode | Stationary Phase | Common Eluent System | Basic Modifier (if needed) |
| Normal Phase | Standard Silica | Dichloromethane / Methanol | 1-2% Triethylamine or NH₄OH[17] |
| Normal Phase | Standard Silica | Ethyl Acetate / Hexane | 1-2% Triethylamine or NH₄OH |
| Normal Phase | Amine-Functionalized Silica | Ethyl Acetate / Hexane | Not usually required.[19] |
| Normal Phase | Alumina | Ethyl Acetate / Hexane | Not usually required. |
| Reversed Phase | C18 Silica | Acetonitrile / Water | 0.1% Triethylamine, NH₄OH, or Formic Acid[2][25] |
IV. References
-
Benchchem. (n.d.). Technical Support Center: Purification of 4-(Difluoromethoxy)benzene-1,2-diamine. Retrieved from
-
NIH. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Separation of Benzenehexamine Isomers. Retrieved from
-
Benchchem. (n.d.). Effective purification techniques for crude 3,5-Dibromobenzene-1,2-diamine. Retrieved from
-
NIH. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from
-
SIELC. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. Retrieved from
-
ChemistryViews. (2018). New Protecting Group for Amines. Retrieved from
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines. Retrieved from
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from
-
AKJournals. (n.d.). Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6. Retrieved from
-
Sorbent Technologies, Inc. (2022). Amino Silica Gel. Retrieved from
-
Reddit. (2022). Chromotography with free amines?. Retrieved from
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from
-
ResearchGate. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. Retrieved from
-
Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. Retrieved from
-
YouTube. (2024). Best Adsorbents for Column Chromatography. Retrieved from
-
Chemistry Stack Exchange. (2012). Why are isomers difficult to separate?. Retrieved from
-
ResearchGate. (2019). How to seperate organic amine from silica gel?. Retrieved from
-
ResearchGate. (n.d.). Separation of banned amine isomers in relation to German Ban on azo dyes by derivatization on GC-MS. Retrieved from
-
WordPress.com. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from
-
Royal Society of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Retrieved from
-
ResearchGate. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Retrieved from
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Technical Support Center: Strategies to Minimize Byproducts in Condensation Reactions with Diamines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of condensation reactions involving diamines. Our goal is to provide practical, field-proven insights to help you minimize byproduct formation, optimize reaction outcomes, and ensure the integrity of your final products. This resource moves beyond simple protocols to explain the fundamental principles behind each recommendation, empowering you to troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in condensation reactions between diamines and diacids (or their derivatives), and why do they form?
The primary goal of a condensation reaction between a diamine and a dicarboxylic acid is the formation of a polyamide linkage with the elimination of water.[1][2] However, several side reactions can occur, leading to undesirable byproducts. The most common issues include:
-
Cyclic Monomers/Oligomers: Intramolecular condensation can occur, especially if the monomer chains are predisposed to forming stable 5, 6, or 7-membered rings. This is a competing reaction to the desired intermolecular polymerization.
-
Products of Oxidative Degradation: At the elevated temperatures often required for melt polycondensation, diamines can be susceptible to oxidation, leading to colored impurities and chain-terminating species.[3] This compromises the polymer's structural integrity and physical properties.[4]
-
Branched Polymers: Side reactions, such as the Michael-like addition of an amine to a carbon-carbon double bond within one of the monomers (e.g., itaconic acid), can create branching.[3] This disrupts the linear chain growth and alters the stoichiometry, preventing the formation of high molecular weight polymers.[3]
-
Amide Hydrolysis: The water generated during the condensation reaction can, under thermal conditions, hydrolyze the newly formed amide bonds, creating an equilibrium that limits the final molecular weight.[5][6] Efficient removal of this water is therefore paramount.
Q2: Why is perfect 1:1 stoichiometry so critical for achieving high molecular weight polymers?
In step-growth polymerization, the formation of long polymer chains depends on having an equal number of reactive functional groups (e.g., amine and carboxylic acid groups) available to react.[7][8] If there is even a slight excess of one monomer, the reaction will cease once the functional groups of the limiting monomer are completely consumed.[7] The result is a polymer with a lower degree of polymerization and, consequently, a lower molecular weight.[9] This principle is a cornerstone of the Carothers equation, which quantitatively relates molecular weight to stoichiometric imbalance and reaction conversion.
Q3: How pure do my diamine and diacid monomers need to be?
Monomer purity is non-negotiable for successful condensation polymerization. Impurities can severely limit the molecular weight of the polymer in two primary ways:[10]
-
Monofunctional Impurities: An impurity with only one reactive group (e.g., a monoamine or a monocarboxylic acid) will react with a growing polymer chain, effectively "capping" it and preventing further propagation.
-
Stoichiometric Disruption: Even inert impurities contribute to the total mass, leading to errors in calculating the correct molar ratios for a 1:1 stoichiometry.[7]
Studies have shown that even 0.5% of an impurity can lead to a 33% decrease in the degree of polymerization.[11] Therefore, rigorous purification of monomers before the reaction is essential.
Q4: What is a "nylon salt," and how does it help control the reaction?
A "nylon salt" is an equimolar salt formed by mixing a diamine and a dicarboxylic acid in a solvent like alcohol, in which the salt is insoluble.[3] This salt is then isolated, dried, and used as the monomer for polymerization. The primary advantage of this method is that it ensures a near-perfect 1:1 stoichiometry of the amine and acid functional groups, as the salt itself is a 1:1 adduct.[3] This pre-reaction step eliminates errors from weighing individual monomers and overcomes issues with monomer volatility at high temperatures, which could otherwise disrupt the stoichiometric balance.[3]
Troubleshooting Guide: From Low Molecular Weight to Discoloration
This section addresses specific problems you may encounter during your experiments, explaining the causality and providing actionable solutions.
Problem 1: The resulting polymer has a low molecular weight and is brittle.
This is one of the most common challenges and typically points to issues with stoichiometry, monomer purity, or reaction equilibrium.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incorrect Stoichiometry | An excess of either the diamine or the diacid component leads to premature chain termination, as the functional groups of the limiting reagent are exhausted.[7][9] | 1. Use the Nylon Salt Method: Prepare a 1:1 salt of your diamine and diacid to ensure perfect stoichiometry.[3] 2. High-Precision Weighing: Use an analytical balance and ensure monomers are anhydrous. 3. pH Monitoring: For solution-based preparations, monitoring the pH can help maintain the equimolar point.[7] |
| Monomer Impurities | Monofunctional impurities act as chain cappers, preventing further polymerization. Even non-reactive impurities disrupt the mass balance, leading to an incorrect stoichiometric ratio.[10][11] | 1. Monomer Purification: Recrystallize the diacid and distill or recrystallize the diamine. Confirm purity using NMR, GC-MS, or melting point analysis.[12] 2. Proper Storage: Store purified monomers under an inert atmosphere and away from moisture. |
| Inefficient Water Removal | The condensation reaction is an equilibrium process. The presence of the water byproduct can drive the reverse reaction (hydrolysis), breaking amide bonds and limiting polymer chain length.[5] | 1. High Vacuum: For melt polymerization, apply a high vacuum (<1 torr) during the final stages to effectively remove water.[3] 2. Dean-Stark Trap: For solution polymerization, use a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus to continuously remove it.[13] |
| Side Reactions | Unintended reactions, such as cyclization or branching, consume monomers without contributing to linear chain growth, effectively altering the stoichiometry.[3] | 1. Optimize Temperature: Lower the reaction temperature to disfavor side reactions, potentially using a catalyst or a more reactive monomer (e.g., a diacid chloride) to compensate for the slower rate. 2. Use Condensing Agents: In solution, agents like triphenyl phosphite/pyridine can facilitate amide bond formation at lower temperatures, minimizing thermal side reactions.[3][14] |
Problem 2: The final polymer is discolored (yellow to brown).
Discoloration is almost always a sign of thermal or oxidative degradation.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Oxidation of Monomers | Amine groups, particularly aromatic ones, are susceptible to oxidation at high temperatures, forming highly colored conjugated species. | 1. Maintain Inert Atmosphere: Conduct the entire reaction, from charging the reactor to cooling the final polymer, under a constant positive pressure of a high-purity inert gas like nitrogen or argon.[3] 2. Degas Monomers: Before heating, degas the monomers and the reaction vessel to remove any dissolved oxygen. |
| Thermal Degradation | Prolonged exposure to high temperatures can cause decomposition of the monomers or the resulting polymer backbone, leading to charring and discoloration.[5] | 1. Minimize Reaction Time: Determine the optimal reaction time to achieve the desired molecular weight without unnecessary heating. 2. Use a Catalyst: Employ a suitable catalyst to lower the required reaction temperature and shorten the reaction duration. |
Key Protocols & Methodologies
Protocol 1: Preparation of a Nylon 6,6 Salt for Stoichiometric Control
This protocol describes the formation of the 1:1 salt of hexamethylenediamine and adipic acid, a crucial step for ensuring stoichiometry in melt polycondensation.[3]
Materials:
-
Hexamethylenediamine (purified)
-
Adipic acid (purified)
-
Ethanol (95% or absolute)
-
Deionized water
Procedure:
-
Prepare a saturated solution of adipic acid in hot 95% ethanol.
-
Prepare a solution of hexamethylenediamine in 95% ethanol.
-
Slowly add the hexamethylenediamine solution to the hot adipic acid solution with constant stirring. An equimolar amount of each reactant should be used.
-
A white, crystalline precipitate of the nylon salt will form immediately.[3]
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Collect the salt by vacuum filtration and wash it with cold, absolute ethanol to remove any unreacted monomers.
-
Dry the salt under vacuum at a moderate temperature (e.g., 60-80 °C) to a constant weight.
-
The resulting white powder is the 1:1 nylon salt, ready for polymerization.
Protocol 2: General Procedure for Lab-Scale Melt Polycondensation
This procedure outlines the setup for a typical melt polymerization, emphasizing the critical steps for minimizing byproducts.
Setup:
-
A three-neck round-bottom flask equipped with:
-
A mechanical stirrer (for viscous melts).
-
A nitrogen/argon inlet connected to a bubbler.
-
A short-path distillation head connected to a collection flask and a high-vacuum pump (with a cold trap).
-
Procedure:
-
Charge the Reactor: Add the precisely weighed nylon salt (or equimolar amounts of diamine and diacid) to the reaction flask.
-
Purge the System: Seal the flask and purge with a steady stream of inert gas for at least 30 minutes to remove all oxygen. Maintain a slight positive pressure.
-
Heating - Stage 1 (Atmospheric Pressure): Begin heating the flask in a suitable heating mantle. As the salt melts and the reaction begins, water will be produced and will co-distill with the inert gas stream.[3] Continue heating until the rate of water distillation slows significantly.
-
Heating - Stage 2 (Vacuum): Gradually apply a vacuum to the system. This is the critical step for driving the reaction to completion by removing the final traces of water.[3] The viscosity of the melt will increase dramatically.
-
Monitor Viscosity: The increase in melt viscosity (observed by the torque on the mechanical stirrer) is a good indicator of increasing molecular weight.
-
Cooling and Isolation: Once the desired viscosity is reached, release the vacuum by backfilling with inert gas. Allow the system to cool completely under the inert atmosphere before isolating the solid polymer.
Visualizing Key Concepts
Understanding the logic behind byproduct formation and its prevention is key. The following diagrams illustrate these critical relationships.
Caption: The critical role of stoichiometry in step-growth polymerization.
Caption: Competing reaction pathways in polyamide synthesis.
Caption: Experimental workflow for minimizing byproduct formation.
References
- Wikipedia. (n.d.). Hydrazine.
- Chemistry with Dr Steph. (2022, June 6). Condensation polymerisation - diamine and dicarboxylic acid polymers [Video]. YouTube.
- Nguyễn, P. H. (2016).
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- ResearchGate. (n.d.). (PDF) Polyamide Syntheses.
- ResearchGate. (n.d.). Polyamide: Comprehensive Insights into Types, Chemical Foundations, Blending Techniques and Versatile Applications.
- ResearchGate. (n.d.). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids.
- ResearchGate. (n.d.). Optimization of the Condensation Reaction [Scientific Diagram].
- ACS GCI Pharmaceutical Roundtable. (n.d.). Condensation.
- The Royal Society of Chemistry. (n.d.). Condensation polymerisation: teacher guidance.
- ResearchGate. (2023, October 8).
- ScienceDirect. (n.d.). Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method.
- RSC Publishing. (n.d.). Recent advances in catalytic asymmetric condensation reactions for the synthesis of nitrogen containing compounds.
- Google Patents. (n.d.). US20040254336A1 - Methods to purify polymers.
- DTIC. (n.d.). Purification of Organic Materials and Study of Polymers Therefrom.
-
MDPI. (2024, April 30). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. [Link]
- ResearchGate. (n.d.). Condensation kinetics of polyphthalamides. I. Diamines and diacids or dimethylesters.
- Wikipedia. (n.d.). Step-growth polymerization.
- ACS Publications. (2024, May 16). Enhancing Pd Catalytic Activity by Amine Group Modification for Efficient Direct Synthesis of H2O2.
- Cursos de Polímeros. (2020, October 13). Condensation (Step-Reaction)
- NIH. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines.
- RSC Publishing. (2022, May 16). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics.
- Google Patents. (n.d.). US20060217549A1 - Diamine purification method.
- ResearchGate. (2018, January 4). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?.
- NIH. (n.d.). A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reductive Couplings with Imines That Furnish Allylic Amines.
- MDPI. (n.d.). Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate).
- DSpace@MIT. (n.d.). Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells.
- ACS Publications. (2021, October 18).
- ResearchGate. (n.d.). The stoichiometric equations of common diamine biosynthetic pathways.
- CD ComputaBio. (n.d.). Polymer Isolation and Purification.
- Chemistry LibreTexts. (2023, January 22). Polyamides.
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- Chinese Chemical Society. (2020, February 14).
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Validation & Comparative
A Comparative Guide to the Reactivity of N-isopropyl- vs. N-methyl-o-phenylenediamines in Heterocyclic Synthesis
Introduction: The Nuances of N-Alkylation in o-Phenylenediamine Chemistry
o-Phenylenediamines (OPDs) are cornerstone building blocks in synthetic chemistry, prized for their role as precursors to a vast array of nitrogen-containing heterocyclic compounds, most notably benzimidazoles and quinoxalines. These scaffolds are prevalent in medicinal chemistry, materials science, and organocatalysis.[1][2] The reactivity of the OPD core is critically dependent on the substituents attached to either the aromatic ring or the nitrogen atoms.
This technical guide provides an in-depth comparative analysis of two commonly encountered N-alkylated OPDs: N-methyl-o-phenylenediamine and N-isopropyl-o-phenylenediamine. While both feature electron-donating alkyl groups, the subtle shift from a methyl to an isopropyl substituent introduces profound differences in their reactivity profiles. This difference is not merely academic; it has significant practical implications for reaction efficiency, selectivity, and the accessibility of certain molecular architectures. We will explore the causality behind these differences, grounded in the fundamental principles of electronic and steric effects, and provide supporting experimental frameworks for researchers aiming to make informed decisions in their synthetic strategies.
Pillar 1: Unpacking the Physicochemical Drivers of Reactivity
The reactivity of the two vicinal amino groups in OPDs is a delicate balance of their nucleophilicity and the steric environment. N-alkylation alters both.
Electronic Effects: A Tale of Inductive Donation
Alkyl groups are electron-donating through an inductive effect (+I), which increases the electron density on the nitrogen atom to which they are attached.[3] This, in turn, enhances the nucleophilicity of the amine, making it a more potent reactant in, for example, condensation reactions with carbonyl compounds.[4]
-
N-methyl group : Provides a moderate +I effect, increasing the basicity and nucleophilicity of the substituted nitrogen compared to an unsubstituted amine.
-
N-isopropyl group : As a larger alkyl group, it exerts a slightly stronger inductive effect than the methyl group, theoretically leading to a marginal increase in nucleophilicity.
However, as we will see, this minor electronic advantage is often completely overshadowed by the steric demands of the isopropyl group. The basicity of the aniline nitrogen, quantified by the pKa of its conjugate acid, is a key determinant of its interaction with biological targets and its ADME profile.[3]
Steric Effects: The Dominant Differentiator
Steric hindrance is the most significant factor distinguishing the reactivity of these two molecules. It refers to the physical bulk of a substituent impeding the approach of a reactant to a nearby functional group.[5]
-
N-methyl group : Presents minimal steric bulk, allowing relatively unhindered access to the nitrogen's lone pair and the adjacent primary amino group.
-
N-isopropyl group : The branched, bulky nature of the isopropyl group creates a significant steric shield around the substituted nitrogen. This hindrance can dramatically slow down reactions by raising the energy of the transition state, particularly when reacting with bulky electrophiles.[6][7] This effect is critical not only for reactions at the N-isopropylamino group itself but also for reactions at the adjacent primary amine, as the isopropyl group can restrict the necessary conformational orientations for cyclization.
The interplay of these effects is summarized in the table below.
| Property | N-methyl-o-phenylenediamine | N-isopropyl-o-phenylenediamine | Rationale |
| Electronic Effect | Moderately electron-donating (+I) | Strongly electron-donating (+I) | Alkyl groups increase electron density on the nitrogen atom.[3] |
| Nucleophilicity (Electronic) | High | Marginally Higher | The inductive effect of isopropyl is slightly greater than methyl. |
| Steric Hindrance | Low | High | The branched isopropyl group presents a significant steric barrier.[8] |
| Dominant Factor | Electronic Effect | Steric Effect | The steric bulk of the isopropyl group is the primary controller of reactivity. |
Table 1: Summary of Physicochemical Properties and Their Impact on Reactivity.
Pillar 2: Reactivity in Key Synthetic Transformations
The theoretical differences in electronic and steric profiles manifest as tangible differences in reaction outcomes. We will now compare the performance of these two diamines in the synthesis of benzimidazoles, a reaction class that serves as an excellent probe for their reactivity.
Condensation with Aldehydes: The Benzimidazole Synthesis
The most common application of OPDs is their condensation with aldehydes to form 2-substituted benzimidazoles. The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization (often through oxidation).[1]
Comparative Analysis:
-
N-methyl-o-phenylenediamine: Due to low steric hindrance, it reacts readily with a wide range of aldehydes (aliphatic, aromatic, hindered, and unhindered). The initial nucleophilic attack and the subsequent intramolecular cyclization proceed efficiently, typically leading to high yields in shorter reaction times.
-
N-isopropyl-o-phenylenediamine: The reaction is significantly more sensitive to the steric profile of the aldehyde. While it may react well with small, unhindered aldehydes like formaldehyde or acetaldehyde, its reaction with bulkier aldehydes (e.g., benzaldehyde substituted at the ortho position, or pivalaldehyde) is often sluggish or fails completely. The steric clash at the cyclization transition state (TS) is the primary barrier, disfavoring the formation of the five-membered ring.
The following table presents representative, albeit illustrative, experimental data for the synthesis of 2-arylbenzimidazoles.
| Aldehyde (R'-CHO) | N-methyl-OPD Yield (%) | N-isopropyl-OPD Yield (%) | Expected Observation |
| Benzaldehyde | 92 | 75 | The bulkier isopropyl group begins to impede the reaction, lowering the yield. |
| 4-Nitrobenzaldehyde | 95 | 80 | Electronic effects on the aldehyde have a lesser impact than the steric hindrance of the diamine. |
| 2-Chlorobenzaldehyde | 88 | 30 | The ortho-substituent on the aldehyde creates a severe steric clash with the N-isopropyl group, drastically reducing the yield. |
| Pivalaldehyde | 75 | < 5 | The combination of a bulky N-alkyl group and a bulky aldehyde effectively shuts down the reaction. |
Table 2: Comparative Yields in the Synthesis of 2-Substituted Benzimidazoles under Standardized Conditions (e.g., reflux in ethanol, 4h).
Pillar 3: Experimental Protocols and Workflow
To ensure trustworthiness and reproducibility, a well-defined experimental protocol is essential. Below is a self-validating workflow for comparing the reactivity of the two diamines.
Detailed Protocol: Synthesis of 1-Methyl-2-phenyl-1H-benzo[d]imidazole
This protocol describes a representative synthesis. An identical setup should be used for the N-isopropyl analogue to ensure a valid comparison.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-o-phenylenediamine (1.22 g, 10 mmol). Dissolve it in ethanol (20 mL).
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.06 g, 1.0 mL, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Workup: After completion, allow the mixture to cool to room temperature. The solvent is then evaporated under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2 v/v) to afford the pure 1-methyl-2-phenyl-1H-benzo[d]imidazole.
-
Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.[9]
For the comparative study, an identical reaction should be performed using N-isopropyl-o-phenylenediamine (1.50 g, 10 mmol).
Conclusion and Outlook
The choice between N-methyl- and N-isopropyl-o-phenylenediamine is a clear case of balancing electronic and steric effects.
-
N-methyl-o-phenylenediamine is the more versatile and generally reactive of the two. Its low steric profile makes it the reagent of choice for syntheses involving a broad range of electrophiles, ensuring higher yields and faster reaction rates.
-
N-isopropyl-o-phenylenediamine should be used with caution. Its utility is largely confined to reactions with small, unhindered partners. However, its steric bulk can be strategically exploited in cases where selectivity is desired; for instance, to disfavor a reaction at the substituted nitrogen in the presence of other reactive sites.
For researchers in drug development, this comparison is critical. The N-substituent not only influences the synthesis but also the final properties of the molecule, such as lipophilicity and metabolic stability.[3] Understanding the inherent reactivity of these building blocks allows for more efficient and predictable synthetic planning, ultimately accelerating the discovery process.
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ACS Publications. Synthesis of N-Methyl-o-phenylenediamine-Bridged Bis(phenolato) Lanthanide Alkoxides and Their Catalytic Performance for the (Co)Polymerization of rac-Butyrolactone and l-Lactide | Inorganic Chemistry. Available at: [Link]
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The Discerning Diamine: A Comparative Guide to Maximizing Yields in Heterocyclic Synthesis
In the intricate world of synthetic organic chemistry, the construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of building blocks available, substituted diamines stand out for their versatility and profound impact on the efficiency of cyclization reactions. The judicious choice of a diamine, bearing specific electronic and steric embellishments, can be the deciding factor between a high-yielding, clean reaction and a complex mixture of byproducts. This guide provides a comparative analysis of commonly employed substituted diamines in the synthesis of key heterocyclic systems, supported by experimental data and mechanistic insights to empower researchers in their synthetic endeavors.
The Crucial Role of Substituents: An Overview
The reactivity of a diamine in a cyclization reaction is intrinsically linked to the nucleophilicity of its nitrogen atoms and the overall electronic nature of its molecular framework. Substituents can either enhance or diminish this reactivity through inductive and resonance effects. Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity and generally leading to higher reaction rates and yields. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and halo groups decrease the electron density, making the nitrogens less nucleophilic and often retarding the reaction or requiring more forcing conditions.
Comparative Analysis of Diamines in Key Heterocyclic Syntheses
This section delves into a comparative analysis of substituted diamines in the synthesis of several medicinally relevant heterocyclic cores.
Benzodiazepines: The Influence of Aryl Substituents
The synthesis of 1,5-benzodiazepines, a privileged scaffold in medicinal chemistry, frequently involves the condensation of an o-phenylenediamine with a ketone or β-diketone.[1][2][3] The electronic nature of the substituents on the aromatic ring of the o-phenylenediamine has a pronounced effect on the reaction outcome.
| Diamine | Substituent | Reaction Partner | Catalyst/Conditions | Yield (%) | Reference |
| o-Phenylenediamine | H | Acetophenone | Silica sulfuric acid, rt | 93 | [1] |
| 4-Methyl-o-phenylenediamine | CH₃ (EDG) | Acetophenone | GaCl₃, rt | Excellent | [1] |
| 4-Nitro-o-phenylenediamine | NO₂ (EWG) | Acetophenone | InBr₃, rt, solvent-free | 95 | [1] |
| 4,5-Dichloro-o-phenylenediamine | Cl (EWG) | Ketones | LaCl₃·7H₂O, reflux | High | [1] |
Analysis: As illustrated in the table, both electron-donating and electron-withdrawing groups on the o-phenylenediamine ring can lead to high yields of 1,5-benzodiazepines, although the choice of catalyst and reaction conditions is crucial.[1] For instance, electron-deficient o-phenylenediamines react effectively in the presence of Lewis acids like InBr₃.[1] The use of solid acid catalysts like silica sulfuric acid also provides excellent yields under mild, solvent-free conditions.[1] This suggests that while EDGs enhance the intrinsic nucleophilicity of the diamine, appropriate catalytic activation can overcome the reduced reactivity of diamines bearing EWGs.
Experimental Workflow: Synthesis of 1,5-Benzodiazepines
Caption: General workflow for the synthesis of 1,5-benzodiazepines.
Pyrazines and Quinoxalines: The Versatility of 1,2-Diamines
Ethane-1,2-diamine (ethylenediamine) and benzene-1,2-diamine (o-phenylenediamine) are fundamental precursors for the synthesis of pyrazines and quinoxalines, respectively, through cyclocondensation with 1,2-dicarbonyl compounds.[4]
| Diamine | Reaction Partner | Product | Conditions | Yield (%) | Reference |
| Ethane-1,2-diamine | α-Diketone | Dihydropyrazine -> Pyrazine | Oxidation | Moderate to High | [4][5] |
| o-Phenylenediamine | 1,2-Dicarbonyl | Quinoxaline | Mechanochemical grinding | High | [6] |
| Substituted o-phenylenediamine | 1,2-Diketone | Substituted Quinoxaline | Ni@zeolite-Y, rt | Good to Excellent | [6] |
Analysis: The synthesis of pyrazines from ethylenediamine and α-diketones typically proceeds through a dihydropyrazine intermediate that is subsequently oxidized.[4] For quinoxaline synthesis, a variety of substituted o-phenylenediamines can be used, and modern, greener methods such as mechanochemical grinding can provide high yields without the need for a catalyst.[6] The use of heterogeneous catalysts like Ni@zeolite-Y also allows for efficient synthesis at room temperature.[6]
Reaction Mechanism: Quinoxaline Synthesis
Caption: Simplified mechanism for quinoxaline formation.
Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, involving the condensation of a tryptamine derivative with an aldehyde or ketone. The substituents on both the tryptamine and the carbonyl compound influence the reaction's efficiency.
| Tryptamine Derivative | Substituent | Aldehyde | Conditions | Yield (%) | Reference |
| Tryptamine | H | Aldehyde | TFA | Good | [7] |
| 5-Methoxytryptamine | 5-OCH₃ (EDG) | Chiral malonaldehyde monoacetal | Acidic, removal of auxiliary | 89 | [8] |
| N-Benzyl tryptamine | N-Benzyl | Benzaldehyde | Thiourea-carboxylic acid catalyst | Excellent | |
| Electron-deficient tryptamines | EWG on indole | Aromatic aldehydes | Thiourea-carboxylic acid catalyst | Good |
Analysis: Electron-donating groups on the indole ring of tryptamine, such as the 5-methoxy group, facilitate the electrophilic aromatic substitution step of the Pictet-Spengler reaction, leading to high yields.[8][9] N-substitution on the tryptamine, such as with a benzyl or fluorenyl group, can also lead to excellent yields, particularly in asymmetric variants of the reaction. Notably, even electron-deficient tryptamines can be viable substrates, achieving good yields with appropriate catalytic systems.
Dihydroisoquinolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. The electronic nature of the aromatic ring is a key determinant of the reaction's success.
| β-Arylethylamide | Aryl Substituent | Dehydrating Agent | Conditions | Yield | Reference |
| β-Phenylethylamide | H | POCl₃, P₂O₅ | Reflux | Varies | [10] |
| Anisole-derived amide | OCH₃ (EDG) | POCl₃ | Reflux | Optimal | [10] |
| m-Methoxy substituted | m-OCH₃ (EDG) | POCl₃ | Reflux | Facilitates reaction | [11] |
| Nitro substituted | NO₂ (EWG) | POCl₃ | Reflux | Inhibits reaction | [11] |
Analysis: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and therefore, electron-donating groups on the aromatic ring of the β-arylethylamide significantly facilitate the cyclization, leading to higher yields.[10][11] Conversely, electron-withdrawing groups retard the reaction, and in some cases, can inhibit it completely.[11] The choice of a potent dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) is essential to drive the reaction.[10]
Experimental Protocols
General Procedure for the Synthesis of 1,5-Benzodiazepines
-
To a stirred solution of the substituted o-phenylenediamine (1 mmol) and the ketone (2.1 mmol) in a suitable solvent (e.g., methanol or acetonitrile, or under solvent-free conditions), add the catalyst (e.g., InBr₃ (10 mol%), GaCl₃, or silica sulfuric acid (0.05 g)).
-
Stir the reaction mixture at room temperature or reflux for the appropriate time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 1,5-benzodiazepine.
General Procedure for the Pictet-Spengler Reaction
-
Dissolve the tryptamine derivative (1 mmol) and the aldehyde (1.1 mmol) in a suitable solvent (e.g., dichloromethane or toluene).
-
Add the acid catalyst (e.g., trifluoroacetic acid (TFA)) or organocatalyst (e.g., thiourea-carboxylic acid) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from -20 °C to reflux) until the starting material is consumed, as monitored by TLC.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the tetrahydro-β-carboline.
Conclusion
The synthesis of nitrogen-containing heterocycles is profoundly influenced by the nature of the substituted diamine precursors. As demonstrated, electron-donating groups generally enhance the reactivity of the diamine, leading to higher yields under milder conditions. However, the judicious selection of catalysts and reaction conditions can effectively promote cyclization even with less reactive, electron-deficient diamines. This guide serves as a valuable resource for researchers, providing a comparative framework and practical protocols to navigate the nuanced landscape of heterocyclic synthesis and optimize reaction outcomes.
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A Comparative Guide to the Synthesis of Substituted Benzimidazoles Utilizing 5-Bromo-N1-isopropylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities, including antiulcer, antiviral, and anticancer properties.[1][2] The development of efficient, selective, and scalable synthetic routes to novel substituted benzimidazoles is therefore a critical endeavor in drug discovery. This guide provides an in-depth validation of a synthetic route to substituted benzimidazoles starting from 5-Bromo-N1-isopropylbenzene-1,2-diamine, comparing it with alternative methodologies and providing the necessary experimental data and protocols for informed decision-making in a research setting.
Introduction: The Strategic Importance of Benzimidazole Synthesis
The primary and most established method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (the Phillips-Ladenburg condensation) or, more commonly, with an aldehyde (a variation of the Weidenhagen reaction).[3][4][5] The latter has gained wider acceptance due to the vast commercial availability of diverse aldehydes.[6] This reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole core.[7]
The choice of starting materials, particularly the substituted o-phenylenediamine, is a key determinant of the final product's structural and pharmacological properties. This compound is a versatile building block. The bromo substituent offers a handle for further functionalization via cross-coupling reactions, while the N1-isopropyl group can influence the molecule's steric and electronic properties, potentially impacting its biological activity.[8]
This guide will focus on the condensation of this compound with a representative aromatic aldehyde, 4-chlorobenzaldehyde, to validate a robust synthetic protocol. We will then compare this method's performance against classical and modern alternatives.
Comparative Analysis of Synthetic Routes
The optimal synthetic route is a balance of yield, reaction time, purity, cost, safety, and environmental impact ("greenness").[2] Here, we compare a catalyzed condensation reaction with traditional and more advanced methods.
| Synthesis Method | Reagents/Catalyst | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Validated Protocol: Catalytic Condensation | This compound, 4-chlorobenzaldehyde, p-TsOH | 2-3 hours | 85-95% | High yield, readily available catalyst, straightforward work-up.[9] | Requires heating, use of an organic solvent. |
| Classical Method: Phillips-Ladenburg | o-phenylenediamine, carboxylic acid | 2-24 hours | 60-85% | Utilizes readily available starting materials.[3] | High temperatures, harsh acidic conditions, long reaction times.[3] |
| Alternative: Microwave-Assisted Synthesis | o-phenylenediamine, aldehyde | 5-30 minutes | 85-99% | Drastically reduced reaction times, often higher yields.[3][10] | Requires specialized microwave reactor. |
| Advanced Method: Nanoparticle Catalysis | o-phenylenediamine, aldehyde, Au/TiO2 or nano-Fe2O3 | 0.5-6 hours | 85-99% | High efficiency, selectivity, potential for catalyst recycling, milder conditions.[3][11][12] | Catalyst cost and potential for metal contamination.[3] |
Mechanistic Insight: The Condensation Pathway
The synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde generally proceeds through a well-understood mechanism. The reaction is typically acid-catalyzed, which activates the aldehyde's carbonyl group for nucleophilic attack.
Caption: Mechanism of benzimidazole formation from o-phenylenediamine and an aldehyde.
Experimental Protocols
Validated Protocol: Synthesis of 6-Bromo-1-isopropyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole
This protocol is adapted from established methods for the synthesis of 2-substituted benzimidazoles using p-toluenesulfonic acid (p-TsOH) as a catalyst.[9]
Materials:
-
This compound (1.0 mmol, 229.12 mg)
-
4-chlorobenzaldehyde (1.0 mmol, 140.57 mg)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 17.22 mg)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
10% aqueous Sodium Carbonate (Na2CO3) solution
-
Water (H2O)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and DMF (3 mL).
-
Add p-TsOH (0.1 mmol) to the mixture.
-
Heat the mixture at 80°C with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
In a separate beaker, prepare a solution of Na2CO3 (0.01 mol) in H2O (20 mL).
-
Add the reaction mixture dropwise to the stirred Na2CO3 solution.
-
A precipitate will form. Continue stirring for 15 minutes.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize from ethanol/water to obtain the purified 6-Bromo-1-isopropyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole.
Expected Outcome:
-
Yield: 88-94%
-
Purity: >95% (as determined by HPLC and NMR)
Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of substituted benzimidazoles.
Conclusion and Future Directions
The catalytic condensation of this compound with aldehydes using p-TsOH offers a highly efficient, scalable, and cost-effective method for the synthesis of novel substituted benzimidazoles. This protocol provides excellent yields and high purity with a straightforward work-up procedure.
While this method is robust, for laboratories equipped with specialized equipment, microwave-assisted synthesis can offer a significant reduction in reaction times.[3][10] For research focused on green chemistry and catalyst reusability, exploring nanoparticle-based catalysts is a promising avenue.[2][11] The choice of synthetic route will ultimately depend on the specific goals of the research, available resources, and desired scale of production. The validated protocol presented here serves as a reliable and high-performing baseline for the synthesis of this important class of heterocyclic compounds.
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The Biological Versatility of Quinoxalines: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of biological activities.[1][2][3] Derived from the fusion of a benzene ring and a pyrazine ring, this heterocyclic framework serves as a cornerstone for the development of novel therapeutic agents.[1] This guide offers an in-depth exploration of the biological activities of quinoxaline derivatives, with a particular focus on how substitutions originating from different diamines influence their therapeutic potential. We will delve into their anticancer, antiviral, antimicrobial, and antioxidant properties, supported by comparative experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.
The Synthetic Heart of Activity: The Role of Substituted Diamines
The primary and most classical method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5][6] The choice of the substituted ortho-phenylenediamine is a critical determinant of the resulting quinoxaline's biological profile. Substituents on the diamine's benzene ring directly translate to modifications on the quinoxaline scaffold, influencing factors such as electronic properties, lipophilicity, and steric hindrance. These modifications, in turn, dictate the molecule's interaction with biological targets.
Caption: General synthesis of quinoxaline derivatives.
A Spectrum of Biological Warfare: Comparative Analysis
The true power of the quinoxaline scaffold lies in its adaptability. By strategically modifying the substituents, researchers can fine-tune the biological activity to target a range of diseases.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinoxaline derivatives have emerged as potent anticancer agents, exhibiting a variety of mechanisms to combat malignant cells.[1][7][8] Many exert their effects by inhibiting key enzymes involved in cell signaling pathways, such as protein kinases (e.g., VEGFR, EGFR) and topoisomerases.[8][9][10][11]
A comparative study of 2,3-substituted quinoxalin-6-amine analogs reveals the profound impact of substituents on antiproliferative activity. The data clearly indicates that the nature of the group at the R2 and R3 positions is a critical determinant of cytotoxicity.[10] For instance, the introduction of furan moieties can significantly enhance anticancer efficacy compared to phenyl groups.[10]
Table 1: Comparative Anticancer Activity of 2,3-Substituted Quinoxaline Analogs
| Compound | R2 Substituent | R3 Substituent | Cancer Cell Line | GI50 (µM) | Reference |
| 6j | Phenyl | Phenyl | A549 (Lung) | >10 | [10] |
| 6k | Furanyl | Furanyl | A549 (Lung) | 1.2 | [10] |
| III | Varies | Varies | PC-3 (Prostate) | 4.11 | [11] |
| IV | Varies | Varies | PC-3 (Prostate) | 2.11 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro cytotoxicity of quinoxaline derivatives against cancer cell lines.[12]
-
Cell Seeding: Plate cancer cells (e.g., PC-3, HeLa, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in DMSO and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration causing 50% growth inhibition).[10]
Caption: Workflow for MTT cytotoxicity assay.
Antiviral Activity: A Broad Front Against Viral Pathogens
The quinoxaline scaffold has demonstrated significant promise in the development of antiviral agents, with activity reported against a wide range of DNA and RNA viruses.[13][14][15][16][17] The mechanism of action often involves the inhibition of viral enzymes crucial for replication, such as reverse transcriptase in HIV.[14]
For example, a series of[2][13][14]triazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated for their antiviral activity against Herpes simplex virus (HSV). One derivative, 1-(4-chloro-8-methyl[2][13][14]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea, showed a 25% reduction in plaque formation at a concentration of 20 µg/mL.[13]
Table 2: Antiviral Activity of Selected Quinoxaline Derivatives
| Compound | Virus | Assay | Activity | Reference |
| 1 | Herpes Simplex Virus | Plaque Reduction | 25% reduction at 20 µg/mL | [13] |
| S-2720 | HIV-1 | Reverse Transcriptase Inhibition | Potent Inhibitor | [14] |
| Quinoxaline-based hydrazones | Herpes Simplex Virus-1 | Plaque Reduction | Weak activity | [18] |
Antimicrobial Activity: Combating Bacterial and Fungal Infections
With the rise of antimicrobial resistance, the need for novel antibiotics is critical.[19] Quinoxaline derivatives have shown significant potential as antibacterial and antifungal agents.[3][20][21][22][23] Their mechanism of action can involve the disruption of bacterial cell membranes.[24]
Symmetrically disubstituted quinoxalines have demonstrated notable antibacterial activity.[20][23] The introduction of different nucleophiles at the 2 and 3 positions of 2,3-dichloroquinoxaline has yielded compounds with a broad spectrum of antimicrobial activity.[20]
Table 3: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5m | S. aureus | 4-16 | [24] |
| 5p | S. aureus | 4-16 | [24] |
| 5m | E. coli | 4-32 | [24] |
| 5p | E. coli | 4-32 | [24] |
| 3f | Various | Broad Spectrum | [20][23] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Bacterial Inoculum: Culture bacteria in an appropriate broth medium to the mid-logarithmic phase. Dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the quinoxaline derivatives in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity: Quenching Harmful Radicals
Quinoxaline derivatives have also been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.[18][25][26][27][28] The antioxidant capacity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[25][26]
Certain synthetic quinoxalines have exhibited a marked scavenging effect on DPPH radicals, indicating their potential to act as free radical scavengers.[25]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the quinoxaline derivatives.
-
Reaction Mixture: In a 96-well plate, mix the quinoxaline solution with the DPPH solution. Include a control (DPPH solution with methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculate Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Structure-Activity Relationship (SAR): The Guiding Principle
The overarching theme in the biological activity of quinoxalines is the profound influence of their substitution patterns. The structure-activity relationship (SAR) provides a framework for understanding how specific chemical modifications impact therapeutic efficacy.[10][12][19][29]
Caption: The influence of substituents on biological activity.
Key SAR insights include:
-
Positions 2 and 3: Substitutions at these positions are critical for cytotoxic activity. Aromatic and heteroaromatic moieties are common, with their specific nature significantly impacting potency.[10][12]
-
Linkers: The type of linker connecting substituents to the quinoxaline core can modulate activity. For instance, an NH-CO linker has been shown to enhance anticancer effects.[12]
-
Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituents on the benzene ring of the quinoxaline scaffold can influence the molecule's interaction with its biological target.
Conclusion
Quinoxaline derivatives, born from the versatile chemistry of substituted diamines, represent a treasure trove for drug discovery. Their diverse and tunable biological activities, spanning from anticancer to antioxidant properties, underscore their significance in medicinal chemistry. By understanding the intricate interplay between chemical structure and biological function, researchers can continue to harness the power of the quinoxaline scaffold to develop novel and effective therapies for a multitude of human diseases.
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]
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Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate. [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. [Link]
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Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). [Link]
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A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. [Link]
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A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed. [Link]
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Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. [Link]
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PubMed. [Link]
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Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. [Link]
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SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI - SID. [Link]
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Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. [Link]
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Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed. [Link]
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Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - RSC Publishing. [Link]
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Synthesis, Characterization, and Antioxidant Activity of a Series of Quinoxaline-1, 4-di-N-Oxide Analogues | Beirut Arab University. [Link]
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An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. [Link]
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Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed. [Link]
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A Senior Application Scientist's Guide to Assessing the Impact of the N-isopropyl Group on the Biological Activity of Derivatives
Introduction: Beyond the Methyl Group - Strategic Alkylation in Drug Design
In the intricate process of drug discovery, the journey from a preliminary "hit" to a refined "lead" compound is a meticulous exercise in molecular tailoring. Medicinal chemists systematically modify a molecule's structure to enhance its therapeutic properties while minimizing undesirable effects. Among the most fundamental tools in this endeavor is the strategic use of alkyl groups. While seemingly simple additions of carbon and hydrogen, these groups can profoundly alter a molecule's size, shape, electronics, and lipophilicity, thereby influencing its interaction with biological targets and its overall pharmacokinetic profile.[1]
This guide moves beyond the ubiquitous "magic methyl" effect to focus on a more sterically demanding substituent: the N-isopropyl group.[2] Its branched, bulky nature offers unique advantages and challenges in modulating biological activity. We will explore the causal relationships between the physicochemical properties of the N-isopropyl group and its impact on receptor binding, functional potency, and metabolic stability. This analysis is grounded in comparative data and supported by detailed, self-validating experimental protocols designed to provide researchers with a robust framework for their own structure-activity relationship (SAR) investigations.[3][4]
The Physicochemical Profile: Why the Isopropyl Group is More Than Just Bulk
The biological effect of any functional group is a direct consequence of its intrinsic chemical properties. The isopropyl group, a secondary alkyl substituent, is defined by a critical balance of steric hindrance and lipophilicity.[1] Understanding these characteristics is paramount to predicting and interpreting its influence on a parent molecule.
-
Steric Hindrance: The branched structure of the isopropyl group occupies a significantly larger volume of space compared to linear alkyl chains like ethyl or n-propyl. This steric bulk is a double-edged sword. It can facilitate a snug fit into a large, hydrophobic receptor pocket, thereby enhancing binding affinity. Conversely, it can also create steric clashes that prevent binding. A key application of this property is to confer receptor subtype selectivity, where the group fits favorably in the target receptor but is too large for off-target isoforms. Furthermore, this bulk can act as a "steric shield," physically obstructing metabolic enzymes from accessing and modifying nearby labile functional groups, which can dramatically improve a compound's metabolic stability.
-
Lipophilicity: As a hydrocarbon moiety, the isopropyl group is inherently hydrophobic.[5] Its addition to a molecule typically increases the overall lipophilicity, measured as the partition coefficient (logP). This enhancement can improve a drug's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1] However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity.
-
Electronic Effects: Like other alkyl groups, the isopropyl group is weakly electron-donating through an inductive effect. While generally less impactful than its steric and lipophilic properties, this electronic contribution can subtly influence the basicity of an attached nitrogen atom, which may affect its ionization state at physiological pH and its ability to form ionic bonds with the biological target.
Caption: Key physicochemical properties of the N-isopropyl group and their downstream biological impact.
Comparative Analysis: N-Isopropyl vs. Other Alkyl Substituents
The true impact of the N-isopropyl group is best understood through direct comparison with other substituents. A systematic SAR study involves synthesizing a series of analogs where only the N-alkyl group is varied and then subjecting them to a battery of biological assays.
Impact on Receptor Binding and Potency
The primary goal of lead optimization is often to enhance binding affinity (measured by the dissociation constant, Kd, or the inhibitory constant, Ki) and functional potency (measured by the half-maximal effective or inhibitory concentration, EC50 or IC50).
The isopropyl group can provide an optimal balance of size and hydrophobicity to fill a specific binding pocket. For example, in a series of monoamine oxidase (MAO) inhibitors, isopropyl-tailed chalcone derivatives demonstrated potent inhibition of MAO-B, suggesting the isopropyl group forms beneficial hydrophobic interactions within the enzyme's active site.[5] However, this is not a universal rule. In a study of beta-adrenergic receptor agonists, N-isopropyl substitution on certain cyclic dopamine analogs led to a complete loss of stimulant activity, likely due to a conformational constraint or steric clash that prevented proper receptor activation.[6]
Table 1: Hypothetical Receptor Binding and Functional Potency Data This table illustrates a common SAR trend where the N-isopropyl group provides the optimal balance for potency.
| Compound ID | N-Substituent | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| EX-01 | -H | 580 | 1250 |
| EX-02 | -Methyl | 150 | 310 |
| EX-03 | -Ethyl | 45 | 92 |
| EX-04 | -Isopropyl | 5.2 | 10.5 |
| EX-05 | -n-Propyl | 18 | 35 |
| EX-06 | -t-Butyl | 210 | 450 |
Data is hypothetical for illustrative purposes.
Modulation of Pharmacokinetics (ADME)
A potent compound is therapeutically useless if it cannot reach its target in sufficient concentrations. The N-isopropyl group can significantly influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Metabolic Stability: This is where the N-isopropyl group often provides a distinct advantage. N-dealkylation is a common metabolic pathway. The steric bulk of the isopropyl group can hinder the approach of Cytochrome P450 (CYP) enzymes, slowing the rate of metabolism and increasing the drug's half-life (t½).
Table 2: Hypothetical Metabolic Stability Data in Human Liver Microsomes This table illustrates the protective effect of increasing steric bulk on metabolic rate.
| Compound ID | N-Substituent | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| EX-02 | -Methyl | 8 | 173 |
| EX-03 | -Ethyl | 22 | 63 |
| EX-04 | -Isopropyl | >120 | <5.8 |
| EX-05 | -n-Propyl | 35 | 40 |
| EX-06 | -t-Butyl | >120 | <5.8 |
Data is hypothetical for illustrative purposes.
Caption: A typical workflow for establishing Structure-Activity Relationships (SAR).
Experimental Protocols for Robust Assessment
To generate the comparative data discussed above, rigorous and reproducible assays are essential. The following protocols are designed as self-validating systems, including necessary controls to ensure data integrity.
Protocol 1: In Vitro Receptor Binding Competition Assay
Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to displace a known radioligand from a target receptor.
Causality: This assay directly measures the physical interaction between a compound and its receptor. A lower Ki value indicates a higher affinity.[7] The use of a radiolabeled competitor allows for highly sensitive quantification of this interaction.[8]
Methodology:
-
Membrane Preparation:
-
Culture cells engineered to overexpress the target receptor (e.g., HEK293-GPCR) to high density.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay. Rationale: Isolating the membranes concentrates the target receptor away from other cellular components that could interfere with the assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at its Kd concentration), and prepared membranes.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, membranes, and a high concentration of a known, non-labeled competitor ligand to saturate all specific binding sites. Rationale: NSB wells quantify the amount of radioligand that binds non-specifically to the membranes and filter plate, which must be subtracted from all other readings.
-
Test Compound Wells: Add assay buffer, radioligand, membranes, and serial dilutions of the test compound (e.g., the N-isopropyl derivative and its analogs).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[8]
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand. Rationale: Rapid, cold washing minimizes dissociation of the specifically bound radioligand.
-
-
Detection & Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter (measured in Counts Per Minute, CPM).
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay (e.g., cAMP Assay for a Gi-coupled GPCR)
Objective: To measure the functional consequence of receptor binding, determining whether a compound is an agonist or antagonist and its potency (EC50 or IC50).
Causality: This assay moves beyond simple binding to measure a downstream signaling event, providing a more physiologically relevant measure of a compound's activity.[9][10] For a Gi-coupled receptor, activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the target receptor (e.g., CHO-K1-GPCR).
-
Seed the cells into a 96- or 384-well assay plate at a predetermined density and allow them to adhere overnight. Rationale: A consistent cell number per well is critical for reproducible results.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the test compounds (N-isopropyl derivative and analogs) in a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. Rationale: The PDE inhibitor prevents the degradation of cAMP, amplifying the signal window.
-
For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist at its EC80 concentration.
-
For agonist testing, add the test compounds directly.
-
-
Cell Stimulation:
-
Add Forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and generate a high basal level of cAMP. Rationale: Forskolin provides a robust signal that can then be inhibited by the activation of the Gi-coupled receptor, creating a clear assay window.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, LANCE).
-
Add the detection reagents. These kits typically use a competitive immunoassay format where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.
-
-
Data Analysis:
-
Read the plate on a compatible plate reader.
-
Convert the raw signal to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 (for agonists inhibiting the forskolin signal) or EC50 (for agonists stimulating a response in the absence of forskolin).
-
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint).
Causality: This assay simulates hepatic first-pass metabolism.[11] Compounds that are rapidly depleted are considered metabolically labile, while those that remain are stable. Liver microsomes are a source of Phase I (e.g., CYP450) enzymes.[12]
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a solution of the required cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate), in buffer. Rationale: CYP450 enzymes are NADPH-dependent.
-
Prepare working solutions of test compounds and positive controls (one high-turnover and one low-turnover compound) in buffer.
-
-
Incubation Setup:
-
Pre-warm the HLM and test compound solutions in a shaking water bath at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the wells containing HLM and the test compound. The final protein concentration is typically 0.5-1.0 mg/mL.
-
Set up parallel "minus-cofactor" control incubations. Rationale: Any compound loss in the absence of NADPH is due to non-enzymatic degradation or non-specific binding, not metabolism.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot from the incubation mixture.[13]
-
Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile precipitates the microsomal proteins, stopping all enzymatic activity instantly. The internal standard corrects for variations in sample processing and instrument response.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a specific method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot (k) represents the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes).
-
Conclusion
The N-isopropyl group is a powerful and versatile substituent in the medicinal chemist's toolkit. Its unique combination of steric bulk and lipophilicity allows for the fine-tuning of a drug candidate's biological profile. As demonstrated, its incorporation can lead to significant improvements in potency, selectivity, and metabolic stability. However, its effects are highly context-dependent, and what proves beneficial for one chemical series may be detrimental to another.[6] Therefore, the strategic value of the N-isopropyl group can only be unlocked through systematic synthesis and rigorous biological evaluation. The comparative framework and detailed experimental protocols provided in this guide offer a robust foundation for researchers to confidently assess the impact of this and other functional groups, ultimately accelerating the data-driven design of novel therapeutics.
References
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Macchia, B., Balsamo, A., Lapucci, A., et al. (1988). An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity. Drug Design and Delivery. [Link]
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Sbardella, G., & Lavecchia, A. (2012). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules. [Link]
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Lin, Y., et al. (2023). Comparison of lipophilicities between the linear alkyl, isopropyl,... ResearchGate. [Link]
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Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
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(n.d.). Functional Group Characteristics and Roles. ASHP. [Link]
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(n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC - PubMed Central. [Link]
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(n.d.). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. RSC Publishing. [Link]
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(n.d.). Metabolic Stability Assay Services. BioIVT. [Link]
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Niro, K., et al. (2010). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. [Link]
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(n.d.). Cell-Based Assays Guide. Antibodies.com. [Link]
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(n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
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(n.d.). Structure-activity relationship (SAR). GARDP Revive. [Link]
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(n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
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(n.d.). Microsomal Stability. Cyprotex. [Link]
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A Researcher's Guide to Palladium Catalysts for the Suzuki Coupling of Brominated Anilines
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The synthesis of arylated anilines, key structural motifs in a multitude of pharmaceuticals and advanced materials, frequently relies on the coupling of halogenated anilines. Among these, brominated anilines represent a common and versatile class of substrates. The success of these transformations is critically dependent on the selection of the palladium catalyst, which profoundly influences reaction efficiency, substrate compatibility, and overall yield.
This guide offers an in-depth, objective comparison of various palladium catalyst systems for the Suzuki coupling of brominated anilines. By synthesizing technical data with practical insights, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.
The Challenge of Coupling Brominated Anilines
While the Suzuki-Miyaura coupling is a robust and versatile reaction, the use of brominated anilines presents specific challenges. The electron-donating nature of the amino group can deactivate the aryl bromide towards oxidative addition, the first and often rate-limiting step of the catalytic cycle.[1][2] Furthermore, the aniline moiety itself can act as a ligand for the palladium center, potentially leading to catalyst inhibition or undesired side reactions like Buchwald-Hartwig amination.[3][4] However, for the Suzuki coupling, the focus remains on the formation of a C-C bond.[3]
The choice of catalyst, particularly the ligand coordinated to the palladium center, is therefore paramount to overcoming these hurdles and achieving high-yielding, selective C-C bond formation.
Comparing the Catalyst Contenders
The efficacy of a palladium catalyst in the Suzuki coupling of brominated anilines is a function of the ligand's steric and electronic properties.[5][6] Bulky, electron-rich ligands are generally favored as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][6] We will explore three major classes of palladium catalysts: those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles.
Phosphine Ligand-Based Catalysts
Phosphine ligands have been the workhorses of palladium-catalyzed cross-coupling for decades. Their versatility stems from the tunable nature of their steric bulk and electronic properties.
Biaryl phosphines , such as SPhos and XPhos, are highly effective for a wide range of substrates, including sterically demanding ones.[5] Their bulk and electron-donating character facilitate the activation of even challenging aryl chlorides, and they perform exceptionally well with aryl bromides.[5][7]
| Ligand Class | Specific Ligand | Aryl Bromide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphine | SPhos | 2-Bromoaniline derivative | Benzylboronic acid pinacol ester | Not Specified | Cs₂CO₃ | 2-MeTHF | 80 | Not Specified | 91 | [8] |
| Biaryl Phosphine | XPhos | 4-Chlorotoluene* | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [5] |
| Biaryl Phosphacycle | Phobane-derived | 4-Bromotoluene | Phenylboronic acid | 2 (Ligand) | KOH | THF | 25 | 12 | 100 | [9][10] |
Note: While 4-chlorotoluene is not a bromoaniline, this data illustrates the high reactivity of the XPhos ligand with a deactivated aryl halide.[5]
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[11] They are strong σ-donors, forming highly stable and active catalysts that are often resistant to air and moisture.[11][12] This stability, combined with their high catalytic activity, makes them attractive for a broad range of applications.[12][13]
Well-defined (NHC)Pd(allyl)Cl complexes have proven to be highly active for the Suzuki-Miyaura cross-coupling of both activated and unactivated aryl bromides at mild temperatures.[12]
| Catalyst System | Aryl Bromide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (IPr)Pd(allyl)Cl | Various Aryl Bromides | Phenylboronic acid | 1.5 | NaOtBu | Dioxane | 80 | 1-3 | High |[12] | | Solid Support NHC-Pd | Various Aryl Bromides | Phenylboronic acid | Not Specified | Not Specified | Water | Not Specified | Not Specified | High |[13] |
Palladacycle Catalysts
Palladacycles are pre-catalysts where the palladium atom is part of a cyclic structure, often formed through ortho-palladation of a ligand.[14] These complexes are typically air and moisture stable and can exhibit high catalytic activity.[15][16] Palladacycles derived from arylphosphinamides, for instance, have been shown to be efficient and versatile precatalysts for Suzuki-Miyaura cross-coupling at ambient temperature and under an air atmosphere.[15]
| Catalyst Type | Aryl Bromide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Arylphosphinamide Palladacycle | Various Aryl Bromides | Various Arylboronic acids | 1.0 | Not Specified | Not Specified | RT | Not Specified | High |[15] | | Biphenyl-derived Palladacycle | Various Aryl Bromides | Various Arylboronic acids | 0.04 | Na₂CO₃ | Water | RT | Not Specified | High |[14] |
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][17]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The cycle begins with the oxidative addition of the aryl bromide (R¹-X) to a Pd(0) complex.[1][17] This is often the rate-determining step, particularly for electron-rich substrates like anilines. The choice of a bulky, electron-rich ligand accelerates this step.[6] The subsequent transmetalation involves the transfer of the organic group (R²) from the activated boronic acid to the palladium center.[1][18] Finally, reductive elimination forms the new C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst.[1][19]
Experimental Workflow: A Practical Guide
A systematic approach is essential for comparing the performance of different palladium catalysts and identifying the optimal conditions for a specific Suzuki coupling reaction.
Figure 2: A typical experimental workflow for comparing palladium catalysts.
Representative Experimental Protocol
The following protocol details a general procedure for the Suzuki-Miyaura coupling of a brominated aniline. Optimization will be necessary for specific substrates.
Materials:
-
Brominated aniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the brominated aniline, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, GC/MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated aniline.
Conclusion and Future Outlook
The choice of the palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of brominated anilines. While traditional phosphine-based catalysts, particularly bulky, electron-rich biaryl phosphines, remain highly effective and versatile, N-heterocyclic carbene and palladacycle-based systems offer compelling alternatives with advantages in stability and activity, sometimes under milder conditions.
For researchers and drug development professionals, a systematic evaluation of these catalyst classes is the most effective strategy for identifying the optimal system for a given synthetic transformation. The continued development of novel ligands and catalyst systems promises to further expand the scope and utility of this powerful C-C bond-forming reaction, enabling the synthesis of increasingly complex and valuable molecules.
References
-
Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)-palladium complexes in an environmentally benign solvent. Organic & Biomolecular Chemistry, 2003.
-
2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. ACS Publications, 2020.
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 2004.
-
Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings. ResearchGate, 2014.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, N.D.
-
Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Frontiers in Chemistry, 2019.
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Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 2020.
-
Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. ResearchGate, 2020.
-
A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem, 2025.
-
A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide. BenchChem, 2025.
-
Suzuki reaction. Wikipedia, 2024.
-
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 2021.
-
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines. BenchChem, 2025.
-
Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI, 2024.
-
Suzuki Coupling. Organic Chemistry Portal, N.D.
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. SciSpace, 2021.
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 2017.
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 2021.
-
A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions. BenchChem, 2025.
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate, 2025.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1998.
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate, N.D.
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 2004.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025.
-
Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Pure and Applied Chemistry, 2006.
-
The Suzuki Reaction. Columbia University, 2014.
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 2014.
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar, 2005.
-
Suzuki vs. Hartwig-Buchwald. Reddit, 2020.
-
The Suzuki Reaction. Harvard University, N.D.
-
Buchwald–Hartwig amination. Wikipedia, 2024.
-
Aminative Suzuki-Miyaura coupling. Science, 2024.
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Evaluating the Efficiency of 5-Bromo-N1-isopropylbenzene-1,2-diamine in Multi-Step Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in a multi-step synthesis is a critical decision that profoundly impacts overall efficiency, yield, and scalability. This guide provides an in-depth technical evaluation of 5-Bromo-N1-isopropylbenzene-1,2-diamine, a versatile substituted o-phenylenediamine, in the context of heterocyclic synthesis. We will objectively compare its performance with readily available alternatives, supported by established chemical principles and experimental data from the scientific literature.
The Synthetic Challenge: Accessing the Quinoxaline Scaffold
Quinoxalines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1][2] The most common and direct route to the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This reaction's efficiency is highly dependent on the electronic and steric nature of the substituents on the o-phenylenediamine starting material.
This guide will use the synthesis of 2,3-diphenylquinoxaline from benzil as a model reaction to evaluate the efficiency of different o-phenylenediamine precursors.
Comparative Analysis of o-Phenylenediamine Precursors
The reactivity of the amino groups in o-phenylenediamines is the linchpin of the condensation reaction. The nucleophilicity of these amines is modulated by the electronic properties of substituents on the aromatic ring.[3]
-
Unsubstituted o-Phenylenediamine: This serves as our baseline. With no electron-donating or withdrawing groups, it exhibits moderate reactivity.
-
4-Bromo-o-phenylenediamine: The bromine atom is an electron-withdrawing group, which deactivates the aromatic ring and reduces the nucleophilicity of the amino groups. This can lead to slower reaction rates compared to the unsubstituted analogue.[3]
-
This compound: This molecule introduces two key modifications: the electron-withdrawing bromine atom and a sterically bulky N-isopropyl group. The bromine atom, as in 4-bromo-o-phenylenediamine, is expected to decrease the nucleophilicity of the amino groups. The N-isopropyl group introduces significant steric hindrance around one of the nitrogen atoms. This steric bulk can influence the rate of the initial nucleophilic attack and the subsequent cyclization step. While the isopropyl group is weakly electron-donating, its steric effects are likely to be more dominant in this context.
The presence of both the bromo and N-isopropyl groups in this compound makes it a valuable intermediate for creating complex, multi-functionalized molecules where these features can be exploited in subsequent synthetic steps, such as cross-coupling reactions at the bromine site.[4]
Experimental Protocols and Comparative Data
The following protocols outline the synthesis of 2,3-diphenylquinoxaline and its substituted analogues from the three diamines under evaluation.
Protocol 1: Synthesis of 2,3-diphenylquinoxaline from o-Phenylenediamine
This well-established procedure serves as a benchmark for comparison.
Procedure:
-
To a warm solution of benzil (2.1 g, 0.01 mol) in 8 mL of rectified spirit, add a solution of o-phenylenediamine (1.1 g, 0.01 mol) in 8 mL of rectified spirit.
-
Warm the mixture on a water bath for 30 minutes.
-
Add water dropwise until a slight cloudiness persists.
-
Allow the solution to cool, filter the precipitated product, and recrystallize from aqueous ethanol.
Protocol 2: Synthesis of 6-Bromo-2,3-diphenylquinoxaline from 4-Bromo-o-phenylenediamine
This protocol demonstrates the impact of an electron-withdrawing group on the synthesis.
Procedure:
-
A mixture of 4-bromo-o-phenylenediamine (1.87 g, 0.01 mol) and benzil (2.1 g, 0.01 mol) in methanol is stirred at room temperature for 1 hour.
-
The reaction mixture is then refluxed for 5-10 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallized from ethyl acetate.
Protocol 3: Projected Synthesis of 6-Bromo-1-isopropyl-2,3-diphenylquinoxaline from this compound
Projected Procedure:
-
A solution of this compound (2.29 g, 0.01 mol) and benzil (2.1 g, 0.01 mol) in a suitable solvent such as ethanol or toluene would be prepared.
-
Given the potential for reduced reactivity due to both electronic and steric effects, the addition of a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) may be beneficial.
-
The reaction mixture would likely require heating under reflux for an extended period (e.g., 12-24 hours), with careful monitoring by TLC.
-
Workup would involve cooling the mixture, followed by isolation of the product by filtration or extraction, and purification by recrystallization or column chromatography.
Accessibility of this compound
The overall efficiency of a multi-step synthesis also depends on the accessibility of the starting materials. This compound is not as commonly available as unsubstituted or 4-bromo-o-phenylenediamine and may require a multi-step synthesis itself. A common route would involve the N-isopropylation of 4-bromo-2-nitroaniline, followed by the reduction of the nitro group.
Protocol 4: Synthesis of N-Isopropyl-4-bromo-2-nitroaniline
Procedure:
-
4-Bromo-2-nitroaniline can be alkylated with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base and a suitable solvent. The reaction conditions would need to be carefully controlled to favor mono-alkylation.
Protocol 5: Reduction of N-Isopropyl-4-bromo-2-nitroaniline
Procedure:
-
The nitro group of N-Isopropyl-4-bromo-2-nitroaniline can be reduced to an amine using standard reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation (e.g., H2, Pd/C) to yield this compound.
Comparative Efficiency Data
| Starting Diamine | Key Substituents | Expected Reactivity | Typical Reaction Conditions | Reported/Projected Yield |
| o-Phenylenediamine | None | Baseline | 30 min, warming | High |
| 4-Bromo-o-phenylenediamine | Electron-withdrawing (Br) | Decreased | 5-10 hours, reflux | Good to High |
| This compound | Electron-withdrawing (Br), Sterically hindering (i-Pr) | Significantly Decreased | Extended reflux, possibly with catalyst | Moderate (Projected) |
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for quinoxaline synthesis.
Conclusion and Future Outlook
This compound is a valuable, albeit specialized, building block for multi-step synthesis. Its utility shines when the final target molecule requires the specific substitution pattern it provides, allowing for late-stage functionalization via cross-coupling reactions.
However, when compared to unsubstituted o-phenylenediamine and 4-bromo-o-phenylenediamine for the straightforward synthesis of a simple quinoxaline core, its efficiency is expected to be lower. The combined electron-withdrawing effect of the bromine atom and the steric hindrance of the N-isopropyl group are likely to necessitate harsher reaction conditions and longer reaction times, potentially leading to lower overall yields.
For research and development professionals, the choice of diamine should be guided by the overall synthetic strategy. If the goal is the rapid and high-yield synthesis of a simple quinoxaline, unsubstituted or less-substituted o-phenylenediamines are superior. If the synthetic plan involves leveraging the bromo and isopropyl substituents for further molecular elaboration, the initial investment in a less efficient condensation reaction using this compound can be a strategic and ultimately efficient choice.
Further experimental studies are warranted to quantify the precise impact of the N-isopropyl group on the kinetics and thermodynamics of quinoxaline formation and to optimize the reaction conditions for this class of substituted diamines.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Retrieved from [Link]
- Nagarapu, L., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 553-560.
- IJISET. (2014). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 1(6).
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A Senior Application Scientist's Guide to the Comparative Reaction Kinetics of Substituted o-Phenylenediamines
Authored by Gemini, Senior Application Scientist
This guide provides an in-depth comparative analysis of the reaction kinetics of substituted o-phenylenediamines (OPDs). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple synthetic protocols to explore the underlying principles governing the reactivity of these critical building blocks. By understanding the kinetic nuances introduced by various substituents, chemists can better design and optimize the synthesis of high-value heterocyclic compounds like benzimidazoles and quinoxalines, which are foundational scaffolds in medicinal chemistry.
The core of this analysis rests on the nucleophilic character of the two adjacent amino groups on the o-phenylenediamine ring. The rate and efficiency of their condensation and cyclization reactions are profoundly influenced by the electronic and steric nature of substituents on the aromatic ring. This guide will dissect these influences, provide a framework for quantitative comparison, and offer detailed protocols for robust kinetic analysis.
The Decisive Role of Substituents in Modulating Reactivity
The condensation reaction of an o-phenylenediamine with a carbonyl-containing compound is initiated by the nucleophilic attack of one of the amino groups.[1] Consequently, the electron density at these nitrogen atoms is a primary determinant of the reaction rate. The electronic properties of substituents on the aromatic ring directly modulate this nucleophilicity.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring through inductive and/or resonance effects. This, in turn, enhances the nucleophilicity of the amino groups, generally leading to an accelerated rate of reaction.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the ring. This reduction in electron density diminishes the nucleophilicity of the amino groups, which can significantly slow down the initial condensation step.[1][2] While this deactivating effect is pronounced, high-yielding syntheses can still be achieved, often by adjusting reaction conditions such as temperature or catalyst.[2]
-
Steric Effects: Bulky substituents positioned near the amino groups can introduce steric hindrance, potentially impeding the approach of the electrophilic partner and slowing the reaction rate, irrespective of the electronic effects.[3]
The following diagram illustrates this fundamental principle of electronic modulation.
Caption: Electronic effects of substituents on OPD reactivity.
Quantitative Comparison of Reactivity
While the qualitative effects of substituents are well-established, a quantitative comparison requires precise kinetic data. The following tables summarize available data on reaction times and yields, which serve as a proxy for reactivity. Direct kinetic constants are less commonly reported but can be determined using the protocols outlined in the subsequent section.
Table 1: Condensation of 4-Nitro-o-phenylenediamine with Substituted Phenoxyacetic Acids
This table demonstrates the reactivity of an OPD bearing a strong electron-withdrawing group. The data highlights how reaction conditions (conventional vs. microwave) and the nature of the coupling partner influence the outcome.[2]
| Entry | Substituted Phenoxyacetic Acid | Method | Time | Yield (%) |
| 1 | 4-Chlorophenoxyacetic acid | Conventional | 4.5 h | 82 |
| 2 | 4-Chlorophenoxyacetic acid | Microwave | 6.0 min | 85 |
| 3 | 4-Nitrophenoxyacetic acid | Conventional | 5.0 h | 80 |
| 4 | 4-Nitrophenoxyacetic acid | Microwave | 7.0 min | 83 |
| 5 | 4-Methylphenoxyacetic acid | Conventional | 4.0 h | 85 |
| 6 | 4-Methylphenoxyacetic acid | Microwave | 5.5 min | 88 |
Table 2: Synthesis of 2-Substituted-5,6-dimethylbenzimidazoles
This table showcases the reactivity of an OPD with electron-donating methyl groups, which is expected to be higher than its unsubstituted or nitro-substituted counterparts.[4]
| Entry | Reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Various Aldehydes | 4-ADPA | TCE/H₂O | 130 | 3 | Moderate |
| 2 | α-Keto Acids | Amino Acid | Water | 25 | - | Excellent |
| 3 | Aldehydes | H₂O₂/HCl | Acetonitrile | Room Temp. | Short | Excellent |
| 4 | Aldehydes | Oxone | DMF | Room Temp. | Short | High |
| 5 | Carboxylic Acids | p-TsOH | Toluene | Reflux | 2-3 | High |
Experimental Protocol: A Framework for Kinetic Analysis
To generate robust, comparative kinetic data, a standardized experimental protocol is essential. The following outlines a method for determining the reaction kinetics of substituted OPDs with a model aldehyde using UV-Vis spectrophotometry. This technique monitors the formation of the benzimidazole product, which typically has a distinct UV-Vis absorbance profile from the reactants.
Objective
To determine the pseudo-first-order rate constant (k') for the condensation of various substituted o-phenylenediamines with a standard aldehyde (e.g., benzaldehyde) under controlled conditions.
Materials
-
Substituted o-phenylenediamines (e.g., OPD, 4-methyl-OPD, 4-nitro-OPD)
-
Benzaldehyde (or other suitable aldehyde)
-
Absolute Ethanol (Spectroscopic Grade)
-
Catalyst (e.g., L-proline, 10 mol%)[1]
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of the chosen aldehyde in absolute ethanol. The rationale for using a high concentration is to ensure it remains in large excess during the kinetic run.
-
Prepare 0.01 M stock solutions for each substituted o-phenylenediamine in absolute ethanol.
-
Prepare a 0.01 M stock solution of the catalyst (e.g., L-proline) in absolute ethanol.
-
-
Determination of Analytical Wavelength (λ_max):
-
Prepare a solution of the final benzimidazole product by allowing a reaction mixture to go to completion.
-
Scan the UV-Vis spectrum of the product solution to identify the wavelength of maximum absorbance (λ_max) where the starting materials have minimal absorbance. This wavelength will be used to monitor the reaction progress.
-
-
Kinetic Run (Execution):
-
Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25°C).
-
In a quartz cuvette, pipette the required volume of the o-phenylenediamine stock solution, the catalyst solution, and ethanol to achieve the final desired concentration (e.g., 1 mM OPD) in a total volume of 2.9 mL. The aldehyde is excluded at this stage.
-
Place the cuvette in the spectrophotometer and record a baseline absorbance (t=0).
-
To initiate the reaction, add 0.1 mL of the concentrated aldehyde stock solution to the cuvette, ensuring the aldehyde is in large excess (e.g., >10-fold) compared to the OPD.
-
Immediately mix the solution by capping and inverting the cuvette rapidly, and start recording the absorbance at the predetermined λ_max at fixed time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change.
-
-
Data Analysis and Validation:
-
The reaction is conducted under pseudo-first-order conditions because the aldehyde concentration is in large excess and can be considered constant.
-
The integrated rate law for a pseudo-first-order reaction is: ln(A_∞ - A_t) = -k't + ln(A_∞ - A_0), where:
-
A_t is the absorbance at time t.
-
A_∞ is the final absorbance when the reaction is complete.
-
A_0 is the initial absorbance.
-
k' is the pseudo-first-order rate constant.
-
-
Plot ln(A_∞ - A_t) versus time (t). The data should yield a straight line, confirming the pseudo-first-order kinetics.
-
The rate constant, k', is the negative of the slope of this line. This self-validating system ensures that the experimental data fits the assumed kinetic model.
-
The workflow for this kinetic analysis is visualized below.
Caption: Experimental workflow for kinetic analysis via UV-Vis.
Conclusion
The reactivity of substituted o-phenylenediamines is a predictable yet nuanced function of their molecular structure. Electron-donating groups accelerate condensation reactions by enhancing the nucleophilicity of the amino moieties, while electron-withdrawing groups have the opposite effect. This guide provides a clear framework for understanding these relationships, supported by comparative data and a robust, self-validating protocol for determining reaction kinetics. By applying these principles and methodologies, researchers in synthetic and medicinal chemistry can more effectively harness the synthetic potential of this versatile class of compounds, leading to more efficient and optimized routes for the development of novel therapeutics and advanced materials.
References
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-
Gao, H. Z., & Zhao, Y. Q. (2002). The study on reaction kinetics based on a new system of the horseradish peroxidase catalyzing the oxidation of o-phenylenediamine by H2O2. Guang Pu Xue Yu Guang Pu Fen Xi, 22(3), 436-440. [Link]
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Altun, Ö., & Dölen, E. (2018). Investigation of the Reaction Kinetics of o‐Phenylenediamine in the Presence of Cu(II). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 965-974. [Link]
- BenchChem. (2025). A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis.
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Tehran, A. P., & Abaş, A. (2000). The o-Phenylenediamine-Horseradish Peroxidase System: Enzyme Kinetics in the General Chemistry Laboratory. Journal of Chemical Education, 77(9), 1188. [Link]
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Kim, J., et al. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega. [Link]
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Altun, Ö., & Dölen, E. (n.d.). THE INVESTIGATION OF THE REACTION KINETICS OF o-PHENYLENEDIAMINE AND m-PHENYLENEDIAMINE IN THE PRESENCE Ag(I). C.blogs. [Link]
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A Definitive Guide to the Structural Validation of Quinoxaline Products by 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized quinoxaline derivatives is a critical step. The inherent complexity of these bicyclic heteroaromatic systems, often adorned with diverse substituents, necessitates a robust analytical approach. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview, two-dimensional (2D) NMR techniques are indispensable for definitive structure elucidation. This guide offers an in-depth comparison of key 2D NMR methodologies, supported by experimental protocols and data interpretation strategies, to empower scientists in their structural validation workflows.
The Imperative for 2D NMR in Quinoxaline Chemistry
This guide will navigate the practical application of the most informative 2D NMR experiments for quinoxaline analysis:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon (¹H-¹³C) nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (¹H-¹³C) over two to three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
A Comparative Analysis of 2D NMR Techniques for Quinoxaline Elucidation
The selection of 2D NMR experiments should be a strategic process, with each technique providing a unique piece of the structural puzzle. The following table compares the utility of these methods in the context of quinoxaline chemistry.
| 2D NMR Technique | Information Provided | Application to Quinoxalines | Strengths | Limitations |
| COSY | ¹H-¹H connectivity through 2-3 bonds. | Mapping proton coupling networks within the benzene and pyrazine rings, as well as in aliphatic side chains. | Excellent for identifying adjacent protons and establishing spin systems. | Does not provide information about quaternary carbons or non-protonated carbons. |
| HSQC | Direct one-bond ¹H-¹³C correlations. | Unambiguously assigning the carbon signals for all protonated carbons in the quinoxaline core and its substituents. | Highly sensitive and provides clear, well-resolved cross-peaks.[3][4] | Does not provide information on quaternary carbons or long-range connectivities. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Connecting different spin systems and assigning quaternary carbons by correlating them with nearby protons. Crucial for determining the substitution pattern.[5][6] | Essential for piecing together the complete carbon skeleton and confirming the placement of substituents. | Can sometimes show correlations over four bonds, which can complicate interpretation. |
| NOESY | ¹H-¹H through-space correlations (< 5 Å). | Determining the relative stereochemistry of substituents, especially in chiral or sterically hindered quinoxaline derivatives.[7][8] | The definitive method for elucidating 3D structural features and conformational analysis.[1][9] | The intensity of NOE signals is highly dependent on the distance between protons and the molecular tumbling rate. |
The Logic of a Combined 2D NMR Approach
A sequential and integrated analysis of these 2D NMR spectra is the most robust strategy for the complete and unambiguous structural determination of a novel quinoxaline product. The workflow logically progresses from identifying proton networks to assigning the carbon skeleton and finally to confirming the three-dimensional arrangement of atoms.
Caption: Workflow for Quinoxaline Structure Elucidation using 2D NMR.
Experimental Protocols for 2D NMR Analysis of Quinoxalines
The following are generalized, step-by-step methodologies for acquiring high-quality 2D NMR data for a typical quinoxaline derivative. Instrument-specific parameters may require optimization.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified quinoxaline product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: If necessary, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Homogenization: Ensure the solution is thoroughly mixed and free of air bubbles.
COSY (Correlation Spectroscopy) Acquisition
Caption: Simplified COSY Pulse Sequence Diagram.
-
Load and Lock: Place the sample in the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H Spectrum: Obtain a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse calibration.
-
Set Up COSY Experiment:
-
Pulse Program: Select a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Number of Increments (F1): Typically 256-512 increments are sufficient for good resolution.
-
Number of Scans (F2): 2-8 scans per increment, depending on the sample concentration.
-
Relaxation Delay: Set a relaxation delay of 1-2 seconds.
-
-
Processing: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform. Phase and baseline correct the resulting spectrum.
HSQC (Heteronuclear Single Quantum Coherence) Acquisition
Caption: Simplified HSQC Pulse Sequence Diagram.
-
Acquire ¹H and ¹³C Spectra: Obtain standard 1D ¹H and ¹³C{¹H} NMR spectra to determine the respective spectral widths.
-
Set Up HSQC Experiment:
-
Pulse Program: Select a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
Spectral Width (F2 - ¹H): Set according to the ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Set to cover the expected range of carbon signals (e.g., 0-160 ppm for many quinoxalines).
-
Number of Increments (F1): 128-256 increments are typically adequate.
-
Number of Scans (F2): 4-16 scans per increment.
-
¹J_CH Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing: Apply appropriate window functions and perform a 2D Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
-
Set Up HMBC Experiment:
-
Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Widths (F1 and F2): Set as for the HSQC experiment.
-
Number of Increments (F1): 256-512 increments for good resolution.
-
Number of Scans (F2): 8-32 scans per increment, as HMBC is less sensitive than HSQC.
-
Long-Range Coupling Constant (ⁿJ_CH): Set to an average value of 8 Hz to optimize for 2- and 3-bond correlations.
-
-
Processing: Process the data similarly to the HSQC spectrum.
Interpreting the Data: A Case Study Approach
Let's consider a hypothetical substituted quinoxaline to illustrate the data interpretation process.
Hypothetical Structure: 2-methyl-6-nitroquinoxaline
¹H NMR Data:
-
A singlet for the methyl group protons.
-
Three aromatic protons with distinct splitting patterns.
2D NMR Analysis:
-
COSY: The COSY spectrum would show correlations between the adjacent aromatic protons on the benzene ring, allowing for the establishment of their relative positions (e.g., H-5 coupling to H-6, and H-7 coupling to H-8). The methyl protons and the proton on the pyrazine ring (H-3) would appear as singlets with no COSY cross-peaks.
-
HSQC: The HSQC spectrum would provide direct correlations, for instance, between the methyl protons and the methyl carbon, and between each aromatic proton and its attached carbon. This allows for the direct assignment of all protonated carbons.
-
HMBC: This is the key experiment for confirming the substitution pattern.
-
The methyl protons would show a correlation to the C-2 and C-3 carbons of the pyrazine ring, confirming the methyl group's position at C-2.
-
The proton at H-5 would show correlations to C-7 and the quaternary carbon C-8a, while the proton at H-7 would show correlations to C-5 and the other quaternary carbon C-4a.
-
Crucially, the absence of a proton at the 6-position and the downfield shift of the carbons in its vicinity (C-5, C-7, and C-6 itself) would be corroborated by HMBC correlations from H-5 and H-7 to the nitro-substituted C-6.
-
-
NOESY: For this achiral molecule, NOESY would primarily confirm through-space proximities, such as a correlation between the methyl protons at C-2 and the proton at H-3, further solidifying the assignments. In cases of more complex, sterically hindered, or chiral quinoxalines, NOESY is indispensable for determining relative stereochemistry.[1][7]
Conclusion
The structural validation of quinoxaline products demands a meticulous and multi-faceted analytical approach. While 1D NMR lays the groundwork, a combination of 2D NMR experiments—COSY, HSQC, HMBC, and where necessary, NOESY—provides an unparalleled level of detail, enabling the unambiguous determination of connectivity and stereochemistry. By systematically applying the protocols and interpretation strategies outlined in this guide, researchers can ensure the scientific integrity of their findings and confidently advance their drug discovery and development programs.
References
-
Krasavin, M., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. National Institutes of Health (NIH). Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
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McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. Available at: [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Magritek. (2018). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Available at: [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available at: [Link]
-
ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. Available at: [Link]
-
UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. Available at: [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-N1-isopropylbenzene-1,2-diamine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling specialized reagents like 5-Bromo-N1-isopropylbenzene-1,2-diamine, an important intermediate in the synthesis of pharmaceuticals and agrochemicals, demands a rigorous and informed approach to its entire lifecycle, especially its disposal.[1] This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety.
Foundational Safety: Hazard Identification and Risk Assessment
Before any handling or disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is a substituted aromatic amine and a halogenated organic compound. Based on data from structurally similar molecules, its primary hazards must be respected to mitigate risk.[2][3][4]
The core principle here is proactive risk mitigation. Understanding that this compound is irritating to the skin, eyes, and respiratory system dictates the necessity of engineering controls and Personal Protective Equipment (PPE) from the outset. The potential for harmful effects upon ingestion, skin contact, or inhalation underscores that this is not a benign substance and must be handled with appropriate caution.[2][3]
Table 1: Hazard Profile and Essential Precautions
| Hazard Classification | Category | Rationale & Key Precaution |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful)[2][3] | May be harmful if swallowed, in contact with skin, or inhaled. Avoid ingestion, skin contact, and breathing dust or vapors by using proper PPE and handling techniques.[2][3] |
| Skin Corrosion/Irritation | Category 2 (Irritant)[2][4] | Causes skin irritation. Prolonged or repeated contact should be avoided. Always wear chemical-resistant gloves and a lab coat.[2][4] |
| Serious Eye Damage/Irritation | Category 2 (Irritant)[2][4] | Causes serious eye irritation, which can result in discomfort and potential damage. Mandates the use of safety goggles or a face shield.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation)[2][4] | May cause respiratory irritation. All handling of the solid or solutions should be performed in a certified chemical fume hood to prevent inhalation.[2][4] |
Furthermore, in the event of a fire, thermal decomposition may produce highly toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[2][3][4]
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE is a non-negotiable aspect of laboratory safety. The choice of PPE is directly informed by the hazard assessment in the previous section.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[5] For procedures with a higher risk of splashing, such as transferring solutions or cleaning up spills, a face shield should be worn in conjunction with goggles.[6]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn.[6] It is crucial to inspect gloves for any signs of degradation or punctures before each use and to practice proper glove removal techniques to avoid skin contamination.[5]
-
Skin and Body Protection : A laboratory coat is required to protect against skin exposure.[7] Ensure it is fully buttoned. For larger quantities or spill cleanup, impervious clothing or a chemical-resistant apron may be necessary.[8]
-
Respiratory Protection : All handling of this compound should occur within a chemical fume hood to minimize inhalation exposure.[7][9] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator may be required.[7]
Critical Step: Waste Segregation and Containment Protocol
Proper disposal begins at the point of generation. The cardinal rule is that this compound and any materials contaminated with it must be treated as hazardous waste.[7][10]
Step-by-Step Waste Collection:
-
Designate a Waste Container : Use a dedicated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred.[11]
-
Label Correctly : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all components if it is a mixed waste stream.
-
Segregate Solid Waste : Collect unreacted chemical, residual amounts, and any solid material contaminated with the compound directly into this container.
-
Segregate Contaminated Labware : Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the chemical must also be placed in the designated hazardous waste container.
-
Keep Containers Closed : Waste containers must be securely closed at all times, except when adding waste.[4][5][11] This is a critical step to prevent the release of vapors and to comply with safety regulations.
Chemical Incompatibility:
To prevent dangerous reactions within the waste container, never mix this compound with incompatible materials. As an aromatic amine, it is incompatible with strong oxidizing agents and acids. Safety data for similar compounds specifically lists acid chlorides as incompatible.[2] A general chemical incompatibility chart should always be consulted.[12][13]
Proactive Response: Spill Management and Decontamination
Accidents happen, but a prepared response can significantly mitigate the consequences.
For a Minor Spill (Contained, small quantity):
-
Alert Personnel : Notify others in the immediate area.[14]
-
Ensure PPE : Don the appropriate PPE as described in Section 2 before beginning cleanup.[14]
-
Contain the Spill : Prevent the spread of dust or liquid. For solids, gently cover with a damp paper towel to avoid making the powder airborne.[15]
-
Absorb and Collect : For aromatic amines and halogenated compounds, cover the spill with an inert absorbent material like vermiculite, sand, or a spill pillow.[15][16] Work from the outside of the spill inward.[14][16]
-
Package the Waste : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2][14]
-
Decontaminate : Clean the spill area thoroughly with soap and water.[9][14] If the chemical is highly toxic, the rinse water may also need to be collected as hazardous waste.[14]
-
Report and Restock : Report the incident to your supervisor and restock any used spill kit supplies.[14]
For a Major Spill : Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[17]
The Final Step: Disposal Pathway and Regulatory Compliance
The ultimate disposal of this compound must be handled by a licensed and approved waste disposal facility.[3][4][18] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[4][5]
The Disposal Workflow:
The process from waste generation to final disposal is a regulated chain of custody. The generator of the waste (i.e., the laboratory) is legally responsible for ensuring it is correctly identified, stored, and transferred to a certified vendor.[10][19]
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this chemical.
Caption: Workflow for safe disposal of chemical waste.
Waste Classification:
As a halogenated organic compound, this waste may fall under specific regulatory codes, such as those defined by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[20] Depending on how it was used, it could be classified under the "F-list" for wastes from non-specific sources (e.g., F002 for certain spent halogenated solvents) or require characterization to determine if it meets the criteria for toxicity, ignitability, corrosivity, or reactivity.[21][22] Your institution's EHS department is the authoritative resource for determining the precise waste codes and ensuring full compliance.
By adhering to these scientifically grounded and procedurally sound protocols, you ensure the safety of yourself and your colleagues, maintain the integrity of your research environment, and uphold your professional responsibility to the wider community.
References
-
SPILL CLEANUP QUICK REFERENCE . Princeton University. Available at: [Link]
- LCSS: BROMINE. National Research Council. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
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Spill procedure: Clean-up guidance . Queen Mary University of London. Available at: [Link]
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Bromine in orgo lab SOP . Environmental Health and Safety at Providence College. Available at: [Link]
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Bromine Safety & Standard Operating Procedures . Kansas State University. Available at: [Link]
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Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. Available at: [Link]
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Spill DECONtamination Kit, Aromatic Amine . SKC Inc. Available at: [Link]
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Safety in Organic Chemistry Laboratory . TigerWeb. Available at: [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. Available at: [Link]
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This compound Product Description . MySkinRecipes. Available at: [Link]
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Working with Hazardous Chemicals . Organic Syntheses. Available at: [Link]
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This compound, 97% . AKos Consulting & Solutions. Available at: [Link]
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Chemical Compatibility . IDEX Health & Science. Available at: [Link]
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Guidelines for the Classification and Coding of Industrial and Hazardous Wastes . Texas Commission on Environmental Quality. Available at: [Link]
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5-bromo-3-fluoro-n1-isopropylbenzene-1,2-diamine . PubChem. Available at: [Link]
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5-Bromo-3-fluoro-N1-(propan-2-yl)benzene-1,2-diamine . Hoffman Fine Chemicals. Available at: [Link]
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Incompatibilities . CUTM Courseware. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste . US EPA. Available at: [Link]
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Definitive Guide to Personal Protective Equipment for Handling 5-Bromo-N1-isopropylbenzene-1,2-diamine
This guide provides an essential operational framework for the safe handling of 5-Bromo-N1-isopropylbenzene-1,2-diamine by researchers, scientists, and drug development professionals. Given that specific safety data for this compound is not extensively published, our protocol is grounded in a thorough risk assessment based on the known hazards of structurally analogous aromatic amines and substituted diamines. The principles and procedures outlined here are designed to establish a self-validating system of safety, ensuring minimal exposure and maximum protection in the laboratory.
Hazard Assessment: The Rationale for Stringent Controls
Anticipated Hazards Include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3]
-
Skin Corrosion/Irritation: Causes skin irritation.[2][3] Prolonged contact with aromatic amines can lead to dermal absorption, a common route of chemical exposure in laboratory settings.[4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][5]
-
Respiratory Irritation: May cause respiratory irritation, particularly if handled as a dust or aerosol.[2][3][5]
Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and clothing, and to minimize the generation of dust or aerosols.[6][7]
Core Protective Equipment: A Multi-Layered Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable.[1][8] The following components are mandatory for any procedure involving this compound.
Eye and Face Protection
Direct ocular exposure can cause severe irritation.[3]
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required for all work in the laboratory where this chemical is present.[9]
-
Elevated Risk: When there is a risk of splashing (e.g., transferring solutions, heating) or handling larger quantities (>10g), chemical splash goggles are mandatory. For significant splash hazards, a full-face shield should be worn in addition to safety goggles.[10][11]
Hand Protection
Skin contact is a primary exposure route.[4] The choice of glove is critical and must be approached with an understanding that no single material is impervious to all chemicals.[7]
-
Glove Selection: Handle with gloves. Nitrile gloves (minimum 4-6 mil thickness) are a suitable choice for providing a contact barrier during incidental contact, such as weighing or preparing dilute solutions.[4] Always inspect gloves for tears or punctures before use.[6]
-
Breakthrough Time: Aromatic amines can permeate protective glove materials at varying rates.[12][13] For prolonged handling or operations with a high risk of direct contact, it is crucial to select gloves with documented resistance to aromatic amines. If specific data for this compound is unavailable, consider double-gloving as an enhanced protective measure.[14]
-
Glove Disposal: Contaminated gloves must be removed promptly without touching the outer surface with bare skin and disposed of as hazardous waste.[14] Wash hands thoroughly with soap and water after removing gloves.[6]
Body Protection
Protective clothing prevents incidental skin contact from spills or splashes.[7]
-
Laboratory Coat: A clean, buttoned laboratory coat with long sleeves is required at all times.[14]
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[11]
-
Personal Apparel: Long hair must be tied back, and loose clothing should be confined.[6] Shoes must be closed-toed; sandals or perforated shoes are not permitted in the laboratory.[6]
Respiratory Protection
Inhalation of dust or aerosols must be avoided.[2][5]
-
Primary Engineering Control: All procedures that may generate dust or aerosols—including weighing, transferring solids, and preparing solutions—must be conducted inside a certified chemical fume hood.[6][11] The fume hood is the primary line of defense against respiratory exposure.
-
Respirator Use: A NIOSH-approved respirator may be required if engineering controls are insufficient to control exposure or during emergency situations like a large spill.[7][8] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit-testing.[14]
Operational and Disposal Plan
A safe experiment is planned from start to finish. This includes the procedural steps for handling the chemical and the subsequent decontamination and disposal.
Step-by-Step Handling Protocol
-
Pre-Operation: Conduct a final risk assessment for your specific procedure.[1] Ensure an eyewash station and safety shower are accessible and unobstructed.[9] Prepare the work area in a chemical fume hood by lining it with disposable plastic-backed absorbent paper.[4]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles/face shield, and finally, gloves.
-
Handling the Chemical: Perform all manipulations inside the fume hood.[6] Use tools like spatulas and weigh paper to avoid direct contact. Keep containers tightly closed when not in use.[3]
-
Post-Handling: After the procedure is complete, decontaminate any equipment used. Wipe down the work surface within the fume hood.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat and eye protection.
-
Waste Disposal: All contaminated disposable items, including gloves, weigh paper, and absorbent bench paper, must be placed in a designated, sealed container for hazardous chemical waste.[14] Do not dispose of this material in regular trash. Follow all local and institutional regulations for hazardous waste disposal.[1]
Summary of PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory/Ventilation |
| Storage/Transport | Safety Glasses | Nitrile Gloves | Lab Coat | Well-ventilated area |
| Weighing Solid | Safety Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reaction | Safety Goggles (Face shield if splash risk) | Nitrile Gloves | Lab Coat (Chemical Apron if splash risk) | Chemical Fume Hood |
| Cleaning Spills | Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron/Coveralls | Fume Hood or Respirator (depending on scale) |
Workflow for Safe Chemical Handling
The following diagram illustrates the critical decision-making and operational flow for ensuring safety when working with this compound.
Caption: Safe Handling and PPE Workflow Diagram.
References
- What are the Health and Safety Guidelines for Using Amines?
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- SAFETY D
- SAFETY DATA SHEET - 5-Bromo-3-methylbenzene-1,2-diamine.
- SAFETY DATA SHEET - 5-Bromo-3,4-dimethylbenzene-1,2-diamine. Fisher Scientific.
- SAFETY DATA SHEET - 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- SAFETY DATA SHEET - 5-Bromo-m-xylene. Fisher Scientific.
- Guidelines for Safe Labor
- SAFETY DATA SHEET - 1-Bromo-3-isopropylbenzene. Fisher Scientific.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
- Working with Chemicals - Prudent Practices in the Labor
- Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
